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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Elucidation of Dehydro Amlodipine Hydrochloride

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are not merely a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1][2][3] Impurities, which can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients, can possess their own pharmacological and toxicological profiles.[1][2][3] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, typically starting at 0.1% for identification.[1][2][3][4]

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina, is known to degrade under various stress conditions.[5][6][7][8] One of its significant degradation products is Dehydro Amlodipine, also known as Amlodipine Impurity D as per the European Pharmacopoeia.[5][9][10][11] This guide provides a comprehensive, technically-driven framework for the structural elucidation of Dehydro Amlodipine Hydrochloride, a common salt form of this impurity. We will delve into the logical progression of analytical techniques, explaining the causality behind each experimental choice, to build an unassailable body of evidence for its chemical structure.

Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[12][13][14] This transformation can be induced by oxidative stress, acidic and basic hydrolysis, and photolytic conditions.[5][6][7][8][9][12][15] Understanding the precise structure of this impurity is paramount for several reasons:

  • Safety Assessment: To evaluate its potential toxicity.

  • Manufacturing Process Control: To identify and control the conditions that lead to its formation.

  • Stability Studies: To establish the shelf-life and appropriate storage conditions for the drug product.[5]

  • Regulatory Compliance: To meet the rigorous standards set by global health authorities.[1][2][16]

This guide is structured to mirror the logical workflow of a structure elucidation project, from initial detection and isolation to the final confirmation of the molecular architecture.

Part 1: Generation and Isolation of Dehydro Amlodipine Hydrochloride

The first crucial step is to obtain a sufficient quantity of the impurity in a pure form for spectroscopic analysis. Forced degradation studies are the cornerstone of this process.[5][6][7][8][15]

Forced Degradation Protocol

Objective: To intentionally degrade Amlodipine Besylate under controlled stress conditions to generate Dehydro Amlodipine.

Methodology:

  • Preparation of Amlodipine Besylate Stock Solution: Prepare a 1 mg/mL solution of Amlodipine Besylate in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for several hours.[8][9]

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for several hours.[8][9]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period.[8][9]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm and 366 nm) and visible light in a photostability chamber.[6][8][12]

    • Thermal Degradation: Store the solid Amlodipine Besylate or its solution at an elevated temperature (e.g., 105°C) for several days.[8][15]

  • Monitoring the Degradation: Periodically sample the stressed solutions and analyze them using a stability-indicating HPLC-UV method to monitor the formation of degradation products and the depletion of the parent drug.[8][17][18][19][20][21]

Rationale: The choice of these stress conditions is guided by ICH guidelines and is designed to simulate the potential degradation pathways the drug substance might encounter during its shelf life.[1][2][5][7] Dehydro Amlodipine is a known product of oxidative and acid-catalyzed degradation.[5][7][9][13][14]

Isolation by Preparative HPLC

Once the forced degradation studies confirm the generation of a significant amount of the target impurity, the next step is its isolation.

Protocol:

  • Method Development: Develop a preparative reverse-phase HPLC method capable of resolving Dehydro Amlodipine from the parent drug and other impurities. This often involves scaling up an analytical method, potentially with modifications to the mobile phase composition and gradient profile to optimize for loadability and resolution.

  • Fraction Collection: Inject the concentrated degradation mixture onto the preparative HPLC system and collect the fractions corresponding to the Dehydro Amlodipine peak.

  • Purity Confirmation: Analyze the collected fractions using an analytical HPLC method to confirm their purity. Pool the pure fractions.

  • Solvent Evaporation: Remove the HPLC mobile phase solvents from the pooled fractions, typically using a rotary evaporator or lyophilizer, to obtain the isolated impurity.

  • Conversion to Hydrochloride Salt: If the isolated impurity is in its free base form, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of hydrochloric acid. The resulting precipitate can then be collected by filtration and dried.

Part 2: Spectroscopic Characterization

With the isolated and purified Dehydro Amlodipine Hydrochloride in hand, a battery of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the impurity and to gain insights into its fragmentation pattern.

Experimental Protocol (LC-MS/MS):

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to a UPLC system is ideal.[12][22]

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Amlodipine and its derivatives.[22][23][24]

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass of the protonated molecule [M+H]⁺. Subsequently, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.[5][12][13][23]

Data Interpretation:

  • Molecular Formula Determination: The accurate mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition. For Dehydro Amlodipine, the expected molecular formula is C₂₀H₂₃ClN₂O₅, with a monoisotopic mass of 406.1349.[14][25] The hydrochloride salt will have the corresponding molecular formula C₂₀H₂₄Cl₂N₂O₅.[26]

  • Fragmentation Analysis: The MS/MS spectrum provides a fingerprint of the molecule's structure. Key fragment ions can be rationalized based on the proposed structure, providing confirmatory evidence. For instance, the loss of the side chain and fragmentation of the ester groups are common pathways.[5][12][13]

Parameter Expected Value for Dehydro Amlodipine
Molecular Formula C₂₀H₂₃ClN₂O₅[14][25]
Monoisotopic Mass 406.1349
[M+H]⁺ (Accurate Mass) 407.1422
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Experimental Protocols:

  • Sample Preparation: Dissolve a few milligrams of the isolated Dehydro Amlodipine Hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.

Data Interpretation:

The key difference between the ¹H NMR spectrum of Amlodipine and Dehydro Amlodipine is the absence of the proton at the C4 position of the dihydropyridine ring and the absence of the N-H proton in Dehydro Amlodipine. The aromatization of the ring leads to characteristic shifts in the remaining protons and carbons of the pyridine ring. The chemical shifts and coupling patterns of the protons in the side chain and the ester groups should be carefully analyzed and compared to those of the parent drug.[13][27][28][29][30]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[31][32][33][34]

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The FT-IR spectrum of Dehydro Amlodipine Hydrochloride will show characteristic absorption bands for the functional groups present.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine Salt) ~3200-3000
C-H Stretch (Aromatic & Aliphatic) ~3100-2850
C=O Stretch (Ester) ~1730-1680[31][32]
C=C and C=N Stretch (Pyridine Ring) ~1600-1450
C-O Stretch ~1300-1000

A notable difference compared to Amlodipine would be the change in the N-H stretching region due to the aromatization of the dihydropyridine ring.[27][31][33][35]

Part 3: The Integrated Approach to Structure Confirmation

The true power of this analytical workflow lies in the integration of data from all techniques. No single technique provides the complete picture, but together they offer a self-validating system.

Logical Workflow Diagram:

StructureElucidation cluster_generation Generation & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) PrepHPLC Preparative HPLC Isolation & Purification ForcedDegradation->PrepHPLC Degraded Mixture MassSpec High-Resolution MS/MS (Molecular Formula, Fragmentation) PrepHPLC->MassSpec Pure Impurity NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) (Connectivity Map) PrepHPLC->NMR Pure Impurity FTIR FT-IR Spectroscopy (Functional Groups) PrepHPLC->FTIR Pure Impurity DataIntegration Integrated Data Analysis & Structure Proposal MassSpec->DataIntegration NMR->DataIntegration FTIR->DataIntegration FinalStructure Final Confirmed Structure: Dehydro Amlodipine HCl DataIntegration->FinalStructure

Caption: Workflow for the structural elucidation of Dehydro Amlodipine Hydrochloride.

Conclusion: A Testament to Analytical Rigor

The structural elucidation of Dehydro Amlodipine Hydrochloride is a prime example of the meticulous analytical work required in modern pharmaceutical science. By systematically applying forced degradation studies for generation and isolation, followed by a multi-technique spectroscopic approach—mass spectrometry for molecular weight and formula, NMR for the detailed structural framework, and FT-IR for functional group identification—a definitive and scientifically sound structure can be established. This rigorous process not only satisfies regulatory requirements but, more importantly, upholds the commitment to patient safety by ensuring the quality and purity of life-saving medications. The insights gained from such studies are invaluable for optimizing drug manufacturing processes and formulation strategies to minimize the formation of potentially harmful impurities.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (n.d.).
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa. (n.d.).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Amlodipine Besylate Degradation Study. (2013, February 8). Scribd.
  • Jakimska, A., Śliwka-Kaszyńska, M., Nagórski, P., Namieśnik, J., & Kot-Wasik, A. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS ONE.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. (2024, January 23).
  • ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC. (2022, January 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. (2017, December 15). PubMed.
  • Degradation pathway of amlodipine. (n.d.). ResearchGate.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (n.d.). PMC.
  • Structure elucidation of thermal degradation products of amlodipine. (2025, August 9). ResearchGate.
  • Spectroscopic and theoretical study of amlodipine besylate. (2025, August 8). ResearchGate.
  • Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. (2025, September 12).
  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (n.d.). LabRulez LCMS.
  • Dehydro Amlodipine. (n.d.). Santa Cruz Biotechnology.
  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (2013, February 8). ResearchGate.
  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
  • Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. (2022, February 15). Semantic Scholar.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
  • Eco-Friendly Quantitative Assessment of Amlodipine Besylate in its Microspheres and Commercial Tablets using ATR-FTIR Spectroscopy. (2025, September 25). Impactfactor.
  • Structure elucidation of thermal degradation products of amlodipine. (n.d.). Sci-Hub.
  • Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. (2019, January 5). PubMed.
  • Dehydro Amlodipine Hydrochloride. (n.d.). PubChem.
  • Spectrophotometric method of estimation of Amlodipine besylate using hydrotropic solubilization. (2011, December 5). Journal of Applied Pharmaceutical Science.
  • Dehydro Amlodipine. (n.d.). LGC Standards.
  • Spectrophotometric Analysis Of Amlodipine Besylate In Bulk And In Tablet Dosage Forms. (n.d.). SciSpace.
  • Amlodipine Besylate. (n.d.). PubChem.
  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017, October 30). Journal of Applied Pharmaceutical Science.
  • FT-IR Spectroscopic Assay Method for Amlodipine Besylate in Bulk and Tablet Formulations. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • CAS 113994-41-5: Dehydro Amlodipine (Amlodipine Impurity D). (n.d.). CymitQuimica.
  • Amlodipine Related Compound A. (n.d.). GLP Pharma Standards.
  • Stability indicating method for estimation of Amlodipine besylate by RP-HPLC in tablet dosage form and characterization of the. (n.d.). TSI Journals.
  • Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. (2023, October 17).
  • Identification of Amlodipine Besylate Using FTIR. (n.d.). Scribd.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023, September 9). PubMed.
  • Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs. (n.d.). 质谱学报.
  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (n.d.). Scirp.org.
  • Dehydro amlodipine fumarate. (n.d.). MedchemExpress.com.
  • Method development for simultaneous estimation of Amlodipine Besylate and Perindopril Tertbutyl amine in fixed-dose. (2023, March 1). PMC.
  • Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination. (n.d.). Oriental Journal of Chemistry.
  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. (n.d.). SCIRP.

Sources

Exploratory

Dehydro Amlodipine Hydrochloride: A Comprehensive Technical Guide to Physical Properties, Analytical Characterization, and Degradation Pathways

Executive Summary In the landscape of cardiovascular pharmacotherapy, Amlodipine remains a cornerstone calcium channel blocker. However, its 1,4-dihydropyridine core is highly susceptible to oxidative degradation, leadin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacotherapy, Amlodipine remains a cornerstone calcium channel blocker. However, its 1,4-dihydropyridine core is highly susceptible to oxidative degradation, leading to the formation of its primary pharmacologically inactive impurity: Dehydro Amlodipine (often classified as Amlodipine Impurity D or Related Compound A). For drug development professionals and analytical scientists, monitoring this aromatized degradant is a Critical Quality Attribute (CQA).

This whitepaper provides an in-depth technical synthesis of the physical properties, chemical behavior, and validated analytical workflows for Dehydro Amlodipine, with a specific focus on its salt forms, including the Hydrochloride derivative, which are frequently utilized as reference standards in stability-indicating assays.

Chemical Identity & Structural Architecture

The structural transition from Amlodipine to Dehydro Amlodipine involves the loss of two protons and two electrons (oxidation), converting the non-planar 1,4-dihydropyridine ring into a fully conjugated, planar pyridine ring. This aromatization fundamentally alters the molecule's electron density, lipophilicity, and UV chromophore.

While the free base of Dehydro Amlodipine is widely cataloged under , analytical laboratories frequently utilize salt forms—such as the Hydrochloride, Fumarate, or Oxalate—to enhance aqueous solubility and ensure stability during standard preparation. The protonation occurs at the primary amine of the 2-aminoethoxymethyl side chain.

Pathway Amlodipine Amlodipine (Dihydropyridine Core) Oxidation Oxidative Stress (Light, Heat, Peroxides) Amlodipine->Oxidation Dehydro Dehydro Amlodipine (Pyridine Core) Oxidation->Dehydro Aromatization (-2H, -2e⁻)

Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

Physical and Chemical Properties

Understanding the physicochemical properties of Dehydro Amlodipine and its salts is critical for designing efficient extraction and chromatographic methods. The conversion to a Hydrochloride or Fumarate salt significantly reduces the partition coefficient (LogP), shifting the molecule from a highly lipophilic state to one that is manageable in reversed-phase aqueous/organic mobile phases.

Quantitative Data Summary
PropertyDehydro Amlodipine (Free Base)Dehydro Amlodipine HydrochlorideDehydro Amlodipine Fumarate
CAS Number 113994-41-5113994-41-5 (Base) / Custom2138811-33-1
Molecular Formula C₂₀H₂₃ClN₂O₅C₂₀H₂₃ClN₂O₅ • HClC₂₀H₂₃ClN₂O₅ • C₄H₄O₄
Molecular Weight 406.86 g/mol 443.32 g/mol 522.93 g/mol
Appearance Light yellow crystalline solidOff-white to pale yellow powderOff-white crystalline solid
Aqueous Solubility Very slightly solubleSoluble (>10 mg/mL)Soluble
Organic Solubility Soluble in MeOH, DMSO, ACNSoluble in MeOH, DMSOSoluble in MeOH, DMSO
Pharmacopeial ID EP Impurity D / USP Rel. Cmpd AReference Standard VariantUSP Related Compound B

Data synthesized from authoritative chemical databases including and .

Analytical Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system . The following High-Performance Liquid Chromatography (HPLC) methodology is engineered to separate Amlodipine from Dehydro Amlodipine, leveraging their distinct structural properties.

Causality in Method Design:
  • Column Selection (C18): The planar pyridine ring of Dehydro Amlodipine exhibits strong hydrophobic interactions. A high-carbon-load C18 column ensures adequate retention and prevents co-elution with the parent drug.

  • Buffer pH (4.5): At pH 4.5, the primary aliphatic amine on the side chain (pKa ~9.0) remains fully protonated. This prevents secondary interactions with residual silanols on the silica stationary phase, virtually eliminating peak tailing.

  • Detection Wavelength (237 nm): The aromatization of the dihydropyridine ring shifts the UV absorption maximum. Monitoring at 237 nm provides the optimal signal-to-noise ratio for the fully conjugated Dehydro Amlodipine system.

Step-by-Step HPLC-UV Protocol

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of Dehydro Amlodipine Hydrochloride reference standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. (Causality: Methanol rapidly disrupts the crystalline lattice of the salt, ensuring complete solubilization without inducing hydrolysis).

  • Dilute the stock solution with the mobile phase to achieve a working concentration range of 0.5 – 50.0 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Perfectsil Target ODS-3 (or equivalent C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.025 M NaH₂PO₄ Buffer (pH adjusted to 4.5 with orthophosphoric acid) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 237 nm.

Step 3: System Suitability & Self-Validation Before analyzing unknown samples, the system must validate itself against the following criteria:

  • Resolution (

    
    ):  Must be > 2.0 between Amlodipine and Dehydro Amlodipine.
    
  • Tailing Factor (

    
    ):  Must be ≤ 1.5 for the Dehydro Amlodipine peak.
    
  • Precision: Relative Standard Deviation (RSD) of the peak area for 5 replicate injections must be < 2.0%.

Workflow Prep 1. Sample Preparation (Solubilization in MeOH) Chrom 2. HPLC Separation (C18, pH 4.5 Buffer/ACN) Prep->Chrom Injection (20 µL) Detect 3. UV/MS Detection (237 nm / ESI+) Chrom->Detect Isocratic Elution Validate 4. System Validation (Rs > 2.0, Tailing < 1.5) Detect->Validate Signal Processing

Caption: Step-by-step analytical workflow for Dehydro Amlodipine quantification.

Mechanistic Insights into Degradation Mitigation

To prevent the formation of Dehydro Amlodipine during the shelf-life of pharmaceutical products, formulators must understand the kinetics of its generation. The oxidation is primarily catalyzed by:

  • Actinic Light: Photolytic cleavage initiates radical formation, rapidly aromatizing the dihydropyridine ring. Opaque blister packaging is mandatory.

  • Transition Metal Impurities: Trace metals in excipients can catalyze peroxide decomposition, leading to oxidative stress. The inclusion of chelating agents (e.g., EDTA) or antioxidants in liquid formulations significantly retards this pathway.

  • Moisture-Induced Microenvironmental pH Shifts: Basic microenvironments accelerate the degradation rate. Maintaining a slightly acidic to neutral micro-pH within the solid dosage form stabilizes the parent molecule.

By utilizing high-purity Dehydro Amlodipine Hydrochloride standards, analytical scientists can accurately map these degradation kinetics, ensuring that commercial Amlodipine formulations remain safe, efficacious, and compliant with stringent ICH Q3A/Q3B regulatory thresholds.

References

  • PubChem. "Dehydro Amlodipine Oxalate | C22H25ClN2O9 | CID 46780580 - Chemical and Physical Properties." National Institutes of Health (NIH). URL:[Link]

  • ResearchGate. "A Simple Sample Preparation with HPLC - UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study." Latvian Institute of Organic Synthesis (March 2016). URL:[Link]

Foundational

Mechanism of Amlodipine oxidation to Dehydro Amlodipine

An In-Depth Technical Guide to the Oxidation of Amlodipine to Dehydro Amlodipine: Mechanisms, Methodologies, and Significance Introduction Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Oxidation of Amlodipine to Dehydro Amlodipine: Mechanisms, Methodologies, and Significance

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[1][4] The primary metabolic transformation is the oxidation of amlodipine's dihydropyridine ring to its inactive pyridine analogue, a metabolite commonly known as dehydro amlodipine or M9.[5][6][7]

Understanding the intricate mechanisms of this oxidation is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for predicting drug-drug interactions, assessing the impact of pharmacogenomics, ensuring drug stability, and guiding the development of new chemical entities.[1][8] This technical guide provides a comprehensive exploration of the enzymatic and non-enzymatic pathways of amlodipine oxidation, details field-proven experimental protocols to study this transformation, and discusses the broader implications for pharmaceutical science.

Chapter 1: The Core Transformation: Amlodipine to Dehydro Amlodipine

The conversion of amlodipine to dehydro amlodipine is a fundamental dehydrogenation reaction. It involves the aromatization of the 1,4-dihydropyridine ring into a more stable pyridine ring. This structural alteration is the primary reason for the loss of pharmacological activity, as the dihydropyridine moiety is essential for binding to L-type calcium channels.[2][9]

The chemical structures below illustrate this core transformation from the active parent drug to its main metabolite.

G cluster_0 Amlodipine cluster_1 Dehydro Amlodipine (Pyridine Metabolite) Amlodipine Dehydro_Amlodipine Amlodipine->Dehydro_Amlodipine Oxidation (Dehydrogenation)

Caption: Core chemical transformation of Amlodipine.

Chapter 2: Enzymatic Oxidation: The Metabolic Pathway

In vivo, the oxidation of amlodipine is predominantly a metabolic process occurring in the liver.[1][10] This biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The Primary Catalyst: Cytochrome P450 3A4 (CYP3A4)

Extensive research, including in vitro studies with human liver microsomes (HLM) and recombinant human CYP enzymes, has definitively identified CYP3A4 as the key enzyme responsible for the dehydrogenation of amlodipine.[5][6][9][10] While CYP3A5 is also involved in the metabolism of many drugs, studies have shown that it plays a minimal role in amlodipine's clearance compared to CYP3A4.[5][6]

The causality for this specificity lies in the structural complementarity between amlodipine and the active site of the CYP3A4 enzyme. This enzymatic dominance has significant clinical implications:

  • Drug-Drug Interactions: Co-administration of amlodipine with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can significantly increase amlodipine plasma concentrations, raising the risk of hypotension and other adverse effects.[4][11] Conversely, CYP3A4 inducers (e.g., rifampin) can decrease amlodipine's efficacy.[11]

  • Pharmacogenomics: While CYP3A5 polymorphisms can impact the metabolism of some drugs, the primary reliance on CYP3A4 means that variations in the CYP3A4 gene are more relevant to individual differences in amlodipine response.[12]

Mechanism of CYP3A4-Mediated Dehydrogenation

The CYP450 catalytic cycle is a complex, multi-step process. In the context of amlodipine oxidation, the key events involve:

  • Binding: Amlodipine binds to the active site of the CYP3A4 enzyme.

  • Electron Transfer: The enzyme receives electrons from NADPH via the cytochrome P450 reductase enzyme.

  • Oxygen Activation: Molecular oxygen is bound and activated.

  • Substrate Oxidation: The activated oxygen abstracts hydrogen atoms from the dihydropyridine ring of amlodipine, leading to the formation of the pyridine ring and a molecule of water.

Once formed, dehydro amlodipine (M9) can be further metabolized through Phase I reactions such as O-demethylation, O-dealkylation, and oxidative deamination to yield a variety of other pyridine derivatives, which are then excreted.[5][6][7]

Amlodipine Amlodipine M9 Dehydro Amlodipine (M9) Amlodipine->M9 CYP3A4 (Primary Pathway) Metabolites Further Pyridine Derivatives M9->Metabolites O-demethylation O-dealkylation Oxidative deamination

Caption: Primary metabolic pathway of Amlodipine.

Chapter 3: Non-Enzymatic Oxidation: Degradation Pathways

Beyond enzymatic metabolism, amlodipine can undergo oxidation through non-biological pathways. This is particularly relevant for pharmaceutical manufacturing, formulation, and storage, where stress conditions can lead to drug degradation.[8] Forced degradation studies are essential to identify potential degradants and establish the drug's stability profile.[8][13]

  • Photodegradation: Amlodipine is photosensitive.[3][14] Exposure to UV-A light can induce the oxidation of the dihydropyridine ring, forming the dehydro amlodipine derivative.[14][15] This process is a significant concern for the stability of amlodipine solutions and solid dosage forms.[13][14]

  • Chemical Oxidation: Under oxidative stress, such as exposure to hydrogen peroxide, amlodipine readily degrades to its pyridine derivative.[8][16] This impurity is often designated as "Impurity D" in pharmacopeial monographs.[8][16]

  • Hydrolytic Degradation: Amlodipine also shows instability in acidic and alkaline conditions, where hydrolysis and oxidation can occur.[8][13][17] Studies have shown that dehydro amlodipine is a product of degradation under both acidic and basic stress.[8][17]

Table 1: Summary of Amlodipine Forced Degradation Studies

Stress ConditionDegradation ObservedPrimary Oxidation ProductReference(s)
Acidic Hydrolysis (e.g., 5 M HCl, 80°C)Significant (~60%)Dehydro Amlodipine (Impurity D)[8][16]
Basic Hydrolysis (e.g., 1 M NaOH, 80°C)Moderate (~25%)Dehydro Amlodipine and other products[8][17]
Oxidative (e.g., 30% H₂O₂, 80°C)Moderate (~20%)Dehydro Amlodipine (Impurity D)[8][16]
Photolytic (UV/Sunlight)SignificantDehydro Amlodipine[13][14][15]
Thermal (e.g., 80°C)MinimalNo major oxidation products[8][16]

Chapter 4: Experimental Methodologies for Studying Amlodipine Oxidation

Investigating the oxidation of amlodipine requires robust and validated experimental systems. The following protocols represent standard, field-proven methodologies.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is the gold standard for studying Phase I metabolic pathways. Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of CYP enzymes.

Causality Behind Experimental Choices:

  • HLM: Provides a concentrated, relevant source of human drug-metabolizing enzymes.[10]

  • NADPH-Generating System: CYP enzymes are monooxygenases that require a source of reducing equivalents (electrons), which is provided by NADPH, to activate molecular oxygen.[1][10]

  • 37°C Incubation: Mimics physiological body temperature to ensure optimal enzyme activity.[1][10]

  • LC-MS/MS Analysis: Offers the high sensitivity and specificity needed to detect and quantify the parent drug and its metabolites in a complex biological matrix.[5]

Step-by-Step Methodology:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine Human Liver Microsomes (HLMs), amlodipine (at various concentrations, e.g., 1-50 µM), and a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of amlodipine and the formation of dehydro amlodipine.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Combine HLM, Amlodipine, Buffer P2 Pre-incubate at 37°C P1->P2 R1 Add NADPH System to Initiate P2->R1 R2 Incubate at 37°C R1->R2 R3 Terminate with Acetonitrile R2->R3 A1 Centrifuge to Pellet Protein R3->A1 A2 Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3

Caption: Experimental workflow for in vitro metabolism study.

Protocol 2: CYP450 Reaction Phenotyping

This workflow identifies which specific CYP isozyme is responsible for a particular metabolic reaction. It is a self-validating system that uses two complementary approaches: recombinant enzymes and chemical inhibition.

Step-by-Step Methodology:

  • Recombinant Enzyme Panel: Incubate amlodipine separately with a panel of individual, expressed human cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5). The formation of dehydro amlodipine only in the presence of a specific enzyme (CYP3A4) confirms its role.[5][6]

  • Chemical Inhibition: Incubate amlodipine with pooled HLMs in the presence and absence of isozyme-selective chemical inhibitors. A significant reduction in the formation of dehydro amlodipine in the presence of a specific inhibitor points to the involvement of that enzyme.[5]

Table 2: Typical Inhibitors for Amlodipine Phenotyping

InhibitorTarget Enzyme(s)Expected Effect on Dehydro Amlodipine FormationReference(s)
Ketoconazole CYP3A4/5Complete or near-complete inhibition[5][6][7]
CYP3cide CYP3A4 (selective)Complete or near-complete inhibition[5][6][7]
Quinidine CYP2D6Little to no effect[5]
Sulfaphenazole CYP2C9Little to no effect[5]
Protocol 3: Analytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical tool for quantifying amlodipine and its metabolites due to its superior sensitivity and selectivity.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the prepared sample (from in vitro or in vivo studies) onto a reverse-phase HPLC column (e.g., C18).[18] Use a mobile phase gradient (e.g., acetonitrile and water with formic acid) to separate amlodipine from dehydro amlodipine and other matrix components.[18]

  • Ionization: Eluted compounds enter the mass spectrometer's ion source (typically electrospray ionization, ESI), where they are charged.

  • Mass Selection (MS1): The first quadrupole (Q1) is set to select only the precursor ion (the charged molecule) of the target analyte (e.g., m/z 409 for amlodipine).

  • Fragmentation (Q2): The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas.

  • Product Ion Selection (MS2): The third quadrupole (Q3) selects a specific, characteristic product ion for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

  • Quantification: The detector measures the intensity of the product ion, which is proportional to the concentration of the analyte in the original sample.

Conclusion

The oxidation of amlodipine to dehydro amlodipine is a well-characterized and critical transformation that defines the drug's metabolic fate and stability. The primary pathway is an enzymatic dehydrogenation of the dihydropyridine ring, a reaction overwhelmingly catalyzed by the hepatic enzyme CYP3A4.[5][6] This metabolic route renders the drug inactive and is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.[1][4] Additionally, non-enzymatic oxidation driven by light and chemical stressors leads to the formation of the same pyridine derivative, highlighting the importance of controlled storage and handling for pharmaceutical formulations.[13][14] The robust experimental methodologies outlined herein, from in vitro microsomal assays to highly specific LC-MS/MS analysis, provide the necessary tools for researchers to probe this fundamental aspect of amlodipine's disposition, ensuring its continued safe and effective use in clinical practice.

References

  • Pereira, T. (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available from: [Link]

  • Beresford, A. P., et al. (1989). Biotransformation of amlodipine. Identification and synthesis of metabolites found in rat, dog and human urine/confirmation of structures by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Arzneimittelforschung, 39(2), 201-9. Available from: [Link]

  • Zhu, Y., et al. (2014). Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation. Drug Metabolism and Disposition, 42(2), 245-9. Available from: [Link]

  • Wang, Y., et al. (2020). Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. Water, 12(11), 3163. Available from: [Link]

  • Fasani, E., et al. (1998). Mechanism of the photochemical degradation of amlodipine. ResearchGate. Available from: [Link]

  • Zhu, Y., et al. (2014). Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation. ResearchGate. Available from: [Link]

  • Thatcher, S. & Grover, A. (2024). Amlodipine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Dr.Oracle. (2023). What are the active metabolites of amlodipine?. Dr.Oracle. Available from: [Link]

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  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. LabRulez LCMS. Available from: [Link]

  • U.S. Food and Drug Administration. Amlodipine Besylate Tablets - Prescribing Information. accessdata.fda.gov. Available from: [Link]

  • Goryachkovskaya, T. N., et al. (2019). Antihypertensive Effect Of Amlodipine In Co-Administration With Omepra. PGPM. Available from: [Link]

  • Dr.Oracle. (2024). What are the potential interactions with Amlodipine (calcium channel blocker)?. Dr.Oracle. Available from: [Link]

  • Raman, B., et al. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 Poster. Available from: [Link]

  • Jakimska, A., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS One. Available from: [Link]

  • Wagh, P., et al. (2016). Study of the in-vitro metabolic profile of amlodipine in human hepatic cell line and chicken liver tissue using liquid chromatography-mass spectrometry/mass spectrometry. ResearchGate. Available from: [Link]

  • Suchanova, B., et al. (2008). Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry. European Journal of Pharmaceutical Sciences, 33(1), 91-100. Available from: [Link]

  • Abdulsalam, F. O., et al. (2018). Spectrophotometric study oxidation of amlodipine besylate by chloramine-T in acidic buffer pH 4.3 medium. Der Pharma Chemica, 10(2), 67-73. Available from: [Link]

  • Singh, S., et al. (2013). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Available from: [Link]

  • Al-Shehri, M. M. & El-Azazy, M. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar. Available from: [Link]

  • Sravani, D., et al. (2020). A Review of Analytical Methods for Estimation of Amlodipin, Hydrochlorthiazide and Losartan Potassium in Pharmaceutical Formulations. IRJPMS. Available from: [Link]

  • Jain, P. S., et al. (2010). Method development and validation of amlodipine besylate and hydrochlorothiazide in their bulk and combined dosage form. Journal of Chemical and Pharmaceutical Research, 2(1), 422-428. Available from: [Link]

  • El-Kimary, E. I., et al. (2023). Spectroscopic methods for the simultaneous determination of amlodipine besylate and Hydrochlorothiazide in their binary mixture and pharmaceutical dosage form. Scientific Reports, 13(1), 1-14. Available from: [Link]

  • Al-khafaji, S. M. S. & Al-abachi, M. Q. (2022). Determination of Amlodipine by Spectrophotometric Analysis involving Diazotization and Coupling with Sulfanilic acid. Samarra Journal of Pure and Applied Science. Available from: [Link]

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Exploratory

A Technical Guide to the Pharmacological Landscape of Aromatized Amlodipine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Amlodipine, a cornerstone of antihypertensive therapy, operates through the blockade of L-type calcium channels, a function intrinsically...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a cornerstone of antihypertensive therapy, operates through the blockade of L-type calcium channels, a function intrinsically linked to the puckered conformation of its 1,4-dihydropyridine (1,4-DHP) core. In vivo, amlodipine is extensively metabolized, primarily through the aromatization of this dihydropyridine ring into a planar pyridine structure, rendering it inactive as a calcium channel antagonist.[1][2][3] This metabolic transformation, however, opens a gateway to a different pharmacological profile. This technical guide delves into the synthesis, characterization, and emergent pharmacological activities of these aromatized amlodipine derivatives. Moving beyond the well-trodden path of calcium channel blockade, we explore the significant antioxidant, anti-inflammatory, and neuroprotective potential these pyridine analogues exhibit. This document provides a comprehensive analysis of their structure-activity relationships, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their therapeutic potential in treating conditions underscored by oxidative stress.

Introduction: The Rationale for Aromatization

Amlodipine's therapeutic efficacy is critically dependent on the three-dimensional structure of its 1,4-DHP ring, which allows it to bind effectively to L-type calcium channels and inhibit the influx of calcium ions into vascular smooth muscle cells.[1][4] This mechanism leads to vasodilation and a reduction in blood pressure.[5][6] The primary metabolic fate of amlodipine in the liver, however, is oxidation of the 1,4-DHP ring to its corresponding pyridine derivative, a process catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[7][8][9] This aromatization leads to a planar molecule that loses its affinity for the calcium channel receptor, effectively abolishing its antihypertensive activity.[2]

While this aromatized metabolite is considered "inactive" in the context of hypertension, the pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[10] The investigation into intentionally synthesized aromatized amlodipine derivatives is driven by two key objectives:

  • To fundamentally understand the pharmacological properties of amlodipine's major metabolite.

  • To explore the potential of this stable pyridine core as a scaffold for developing new therapeutic agents targeting different pathological pathways, particularly those involving oxidative stress, a known pleiotropic activity of many 1,4-DHP compounds.[11][12]

This guide provides the foundational knowledge for researchers to pursue these objectives.

Synthesis and Aromatization Strategy

The creation of aromatized amlodipine derivatives is a two-stage process: first, the construction of the 1,4-dihydropyridine core via the Hantzsch synthesis, followed by an oxidative aromatization step.

Stage 1: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the 1,4-DHP ring.[13][14] It involves the condensation of an aldehyde (2-chlorobenzaldehyde for the amlodipine scaffold), two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia.[13][15]

G cluster_0 Hantzsch 1,4-DHP Synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation + Beta-Ketoester_1 β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester_1->Condensation + Nitrogen_Donor Nitrogen Donor (e.g., Ammonia) Nitrogen_Donor->Condensation + Beta-Ketoester_2 β-Ketoester (e.g., Methyl 3-aminocrotonate) Beta-Ketoester_2->Condensation + DHP_Product 1,4-Dihydropyridine Precursor Condensation->DHP_Product Cyclization

Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.

Stage 2: Oxidative Aromatization

The conversion of the 1,4-DHP ring to the corresponding pyridine is an oxidation reaction. While this occurs metabolically in the body, in the lab, various oxidizing agents can be employed. The choice of reagent is critical to ensure high yield and avoid unwanted side reactions, such as the cleavage of the ester groups.[10] Mild and efficient methods are preferred. For instance, using sodium nitrite in acetic acid or iodine in refluxing methanol are effective strategies.[10][16]

Experimental Protocol 1: Synthesis and Aromatization

Objective: To synthesize diethyl 2,6-dimethyl-4-(2-chlorophenyl)-pyridine-3,5-dicarboxylate, an aromatized analogue of the amlodipine core.

Part A: Hantzsch Synthesis of 1,4-DHP Precursor

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (30 mL).

  • Addition of Ammonia: Add concentrated ammonium hydroxide (15 mmol) dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. A yellow solid should precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol/water (1:1), and dry. The resulting product is diethyl 2,6-dimethyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Recrystallize from ethanol if necessary to improve purity.

Part B: Oxidative Aromatization

  • Reaction Setup: Dissolve the synthesized 1,4-DHP from Part A (5 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask, with stirring.

  • Oxidant Addition: Cool the solution in an ice bath to 0-5°C. Add sodium nitrite (NaNO₂) (7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final aromatized pyridine derivative.

Pharmacological Profile of Aromatized Derivatives

The structural shift from a puckered 1,4-DHP to a planar pyridine ring fundamentally alters the molecule's interaction with biological targets.

Loss of Calcium Channel Blocking Activity

The primary consequence of aromatization is the near-complete loss of L-type calcium channel blocking activity.[2] The "boat-like" conformation of the 1,4-DHP ring is essential for fitting into the dihydropyridine receptor site on the calcium channel.[17] The rigid, planar geometry of the pyridine ring is sterically incompatible with this binding pocket, explaining why the aromatized metabolites are inactive as antihypertensives.

G cluster_0 Amlodipine (1,4-DHP Core) cluster_1 Aromatized Derivative (Pyridine Core) Amlodipine Puckered 1,4-DHP Ring Receptor L-Type Calcium Channel Receptor Amlodipine->Receptor Conformational Fit (High Affinity) Block Channel Blockade (Antihypertensive Effect) Receptor->Block Induces Metabolite Planar Pyridine Ring Receptor2 L-Type Calcium Channel Receptor Metabolite->Receptor2 Steric Mismatch (Low/No Affinity) NoBlock No Channel Blockade (Loss of Activity) Receptor2->NoBlock Fails to Induce

Caption: Conformational basis for loss of calcium channel activity.

Emergence of Antioxidant Activity

A compelling area of investigation for 1,4-DHP derivatives and their aromatized analogues is their capacity to counteract oxidative stress.[11][18] Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, inflammation, and osteoporosis.[11][18]

Mechanism: The antioxidant activity of these compounds is often attributed to their ability to act as hydrogen donors, thereby neutralizing free radicals.[12][18] The electron density of the pyridine or dihydropyridine ring, influenced by various substituents, plays a key role in this radical scavenging ability.[19]

Experimental Evaluation: The antioxidant potential of these derivatives can be quantified using several in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.

Experimental Protocol 2: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of an aromatized amlodipine derivative.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • Test compound (aromatized derivative) stock solution (1 mg/mL in methanol).

  • Ascorbic acid (positive control) stock solution (1 mg/mL in methanol).

  • Methanol (spectroscopic grade).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Test Samples: Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Reaction: In a 96-well plate, add 100 µL of each concentration of the test sample or standard to respective wells.

  • Initiation: Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Data Analysis: Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Quantitative Data Summary

The antioxidant activity is highly dependent on the specific substitutions on the pyridine ring. Generally, compounds with electron-donating groups on the aromatic ring exhibit higher antioxidant potential.[19]

Compound IDCore StructureKey SubstituentAntioxidant Activity (IC₅₀ in µM)Reference
Nifedipine1,4-DHP2-NitrophenylModerate[19]
Amlodipine1,4-DHP2-ChlorophenylLow-ModerateN/A
Derivative 6c1,4-DHP4-MethoxyphenylHigh (%RAA = 80%)[19]
Derivative 6d1,4-DHP4-FluorophenylHigh (%RAA = 78%)[19]
Aromatized CorePyridineVariesVaries (Hypothesized)-

(Note: %RAA refers to Relative Antioxidant Activity compared to Ascorbic Acid. Data for directly aromatized amlodipine derivatives is an active area of research; the table includes related 1,4-DHPs to illustrate structural effects.)

Structure-Activity Relationships (SAR)

The transition from antihypertensive to antioxidant activity is a clear demonstration of how structural changes dictate pharmacological function.

  • Ring Aromatization: As established, this is the most critical factor. Planarity abolishes calcium channel activity but creates a stable scaffold for other interactions.

  • Substituents on the Phenyl Ring (Position 4): For antioxidant activity in related DHP series, electron-donating groups (e.g., methoxy) on the phenyl ring tend to increase potency, likely by stabilizing the radical formed after hydrogen donation.[19] Conversely, electron-withdrawing groups (like the nitro group in nifedipine) are crucial for calcium channel blocking activity but may not be optimal for antioxidant effects.

  • Ester Groups (Positions 3 and 5): The nature of the ester groups can influence the molecule's lipophilicity and pharmacokinetic properties, which indirectly affects its biological activity.[17]

Future Directions and Therapeutic Potential

The evidence suggests that aromatized amlodipine derivatives are promising lead compounds for indications where oxidative stress is a key pathological driver.

  • Neuroprotection: Oxidative stress and neuroinflammation are deeply implicated in neurodegenerative diseases like Alzheimer's.[18] Multitarget compounds derived from the 1,4-DHP scaffold have shown promise in inhibiting GSK-3β and scavenging reactive oxygen species (ROS).[18] The stable, less complex aromatized scaffold could be an excellent starting point for developing potent neuroprotective agents.

  • Anti-inflammatory Effects: Chronic inflammation is linked to oxidative stress. The antioxidant properties of these derivatives could confer secondary anti-inflammatory benefits.

  • Other Indications: Research into 1,4-DHP derivatives has suggested potential in treating osteoporosis by modulating oxidative stress in osteoblast-like cells.[11] This presents another avenue for exploration.

Conclusion

The aromatization of amlodipine, a process that deactivates its primary antihypertensive function, simultaneously unmasks a new pharmacological persona. The resulting pyridine derivatives represent a promising class of compounds with significant antioxidant potential. By understanding their synthesis, evaluating their activity through robust protocols, and elucidating their structure-activity relationships, researchers can pivot from cardiovascular drug design to developing novel therapeutics for a host of oxidative stress-related diseases. This guide serves as a foundational resource for scientists and drug developers poised to explore the untapped potential of these versatile molecules.

References

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  • de la Torre, E., Estarellas, C., González-Álvarez, M., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

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Foundational

Comprehensive Solubility Profile and Analytical Characterization of Dehydro Amlodipine Hydrochloride in Organic Solvents

Executive Summary Dehydro amlodipine hydrochloride (CAS 2414962-06-2, CID 168450731) is the primary oxidative degradation product of the antihypertensive agent amlodipine[1]. In pharmacopeial monographs, the free base or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dehydro amlodipine hydrochloride (CAS 2414962-06-2, CID 168450731) is the primary oxidative degradation product of the antihypertensive agent amlodipine[1]. In pharmacopeial monographs, the free base or alternative salt forms are frequently designated as Amlodipine Impurity D (USP) or Impurity A (Ph. Eur.)[2][3]. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the thermodynamic and physicochemical principles governing its solubility in organic solvents. This guide provides a self-validating analytical framework for solubility determination, which is essential for chromatographic method development, reference standard preparation, and forced degradation profiling.

Physicochemical Causality: Molecular Structure and Solvation Dynamics

The solubility of dehydro amlodipine hydrochloride is dictated by two competing molecular features: the highly lipophilic, bulky aromatic system (a chlorophenyl ring and a fully aromatized pyridine core) and the highly polar, ionizable amine hydrochloride domain[1][2].

  • Aromatization Impact: The oxidative degradation of amlodipine removes two protons, converting the non-planar dihydropyridine ring into a rigid, planar pyridine ring[4][]. This structural shift increases the

    
     stacking propensity in the solid state, elevating the crystal lattice energy and generally reducing solubility in purely aqueous media compared to the parent drug[6].
    
  • Salt Form Dynamics: The hydrochloride salt form introduces a strong ionic dipole. For dissolution to occur, the organic solvent must possess a sufficiently high dielectric constant (

    
    ) to overcome the ionic lattice energy, while simultaneously offering hydrophobic cavities to solvate the aromatic rings[1].
    

Pathway A Amlodipine Base (Dihydropyridine) B Oxidative Stress (Light, Peroxides) A->B C Aromatization (Loss of 2H) B->C Mechanism D Dehydro Amlodipine (Pyridine Core) C->D E Acidification (+ HCl) D->E F Dehydro Amlodipine HCl (Analytical Standard) E->F Salt Formation

Fig 1. Oxidative degradation pathway of amlodipine to dehydro amlodipine hydrochloride.

Empirical Solubility Profile in Key Organic Solvents

Based on empirical solvation models and reference standard data, the solubility of dehydro amlodipine hydrochloride varies significantly across organic solvents[][7]. Protic solvents and highly polar aprotic solvents exhibit the highest solvation efficiency[].

Organic SolventDielectric Constant (

)
Solvation Mechanism & CausalitySolubility ClassEstimated Range (mg/mL)
Methanol 32.7Strong H-bond donor/acceptor; effectively stabilizes the dissociated Cl⁻ and protonated amine.Soluble> 30[][7]
DMSO 46.7High polarity; strong ion-dipole interactions; excellent solvation of the planar aromatic rings.Freely Soluble> 30[][7]
DMF 36.7Polar aprotic; disrupts

stacking of the pyridine core efficiently.
Freely Soluble> 30[7]
Acetonitrile 37.5Polar aprotic; poor H-bond donor, limiting the stabilization of the chloride counter-ion.Slightly Soluble1 - 10[8]
Chloroform 4.8Low polarity; insufficient thermodynamic drive to overcome the hydrochloride ionic lattice.Very Slightly Soluble< 1[8]

Self-Validating Experimental Protocol: Isothermal Shake-Flask & HPLC-UV

To empirically determine or verify the solubility of dehydro amlodipine hydrochloride in a target organic solvent, the isothermal shake-flask method coupled with HPLC-UV quantification is the industry gold standard[6]. This protocol is designed with built-in system suitability tests (SST) to ensure data integrity[3].

Phase 1: Isothermal Equilibration (Shake-Flask)
  • Solute Addition: Add an excess amount of dehydro amlodipine hydrochloride (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass is mandatory to prevent secondary photolytic degradation during the equilibration phase[4].

  • Solvent Introduction: Dispense 1.0 mL of the target organic solvent (e.g., HPLC-grade Methanol) into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 298.15 K (25°C) ± 0.1 K. Agitate at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its broad chemical compatibility with aggressive organic solvents, preventing extractable polymer impurities from interfering with the assay.

Phase 2: HPLC-UV Quantification

To quantify the dissolved solute, utilize a validated stability-indicating HPLC method[9].

  • Dilution: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector (typically 1–100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the lipophilic aromatic pyridine derivative[9].

    • Mobile Phase: 0.05 M Ortho-phosphoric acid buffer (pH 3.0) : Methanol : Acetonitrile (50:35:15 v/v/v)[3][9]. Causality: The acidic pH (3.0) ensures the primary amine remains fully protonated, preventing secondary electrostatic interactions with residual silanols on the silica support, thereby eliminating peak tailing[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm or 361 nm[9].

  • System Suitability (Self-Validation): Inject a resolution mixture containing amlodipine besylate and dehydro amlodipine hydrochloride. The resolution (

    
    ) between the two peaks must be 
    
    
    
    2.0[3]. This confirms the column's resolving power and validates the specificity of the solubility measurement.

Workflow N1 1. Excess Solute (Dehydro Amlodipine HCl) N3 3. Isothermal Equilibration (Shake-flask, 298.15 K, 48h) N1->N3 N2 2. Organic Solvent (e.g., Methanol, DMSO) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Equilibrium Reached N5 5. HPLC-UV Quantification (C18 Column, pH 3.0 Buffer) N4->N5 Supernatant Extraction N6 6. Solubility Calculation N5->N6 Peak Area Integration

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Conclusion

The solubility profile of dehydro amlodipine hydrochloride is highly dependent on the solvent's ability to simultaneously solvate its planar, lipophilic pyridine core and stabilize its ionic hydrochloride lattice. Methanol and DMSO serve as optimal solvents for stock solution preparation and reference standard dilution, while caution must be exercised with non-polar solvents like chloroform due to poor lattice dissociation[][8]. By adhering to the pH-controlled HPLC methodologies outlined above, researchers can ensure robust, reproducible solubility data for pharmaceutical quality control.

References

  • PubChem. "Dehydro Amlodipine Hydrochloride | C20H24Cl2N2O5 | CID 168450731". National Institutes of Health. URL: [Link]

  • Universidade de Lisboa. "Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment". URL: [Link]

  • DrugFuture. "Amlodipine Besylate USP Monograph". URL: [Link]

  • Moradi, M. et al. "Physicochemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate". ResearchGate. URL: [Link]

  • ResearchGate. "Stability indicating assay method for amlodipine tablets". URL: [Link]

Sources

Exploratory

Structural Divergence and Analytical Resolution of Amlodipine Besylate and Dehydro Amlodipine Hydrochloride: A Technical Whitepaper

Executive Summary In the landscape of cardiovascular pharmacotherapy, Amlodipine Besylate stands as a gold-standard active pharmaceutical ingredient (API), widely prescribed for hypertension and angina. However, the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacotherapy, Amlodipine Besylate stands as a gold-standard active pharmaceutical ingredient (API), widely prescribed for hypertension and angina. However, the stability of its 1,4-dihydropyridine core is highly susceptible to oxidative degradation, leading to the formation of Dehydro Amlodipine (often isolated as a hydrochloride salt for reference standards). This transformation from a dihydropyridine to an aromatized pyridine ring represents a critical quality attribute (CQA) failure, as it fundamentally abolishes the molecule's pharmacological efficacy.

This whitepaper provides an in-depth technical analysis of the structural divergence between Amlodipine Besylate and Dehydro Amlodipine Hydrochloride, detailing the mechanistic causality behind their pharmacological differences and providing field-proven, self-validating analytical protocols for their resolution.

Chemical Divergence & Structural Causality

The core difference between these two compounds lies in their central heterocyclic ring system.

  • Amlodipine Besylate (

    
    ) features a non-planar 1,4-dihydropyridine ring. This specific puckered geometry is thermodynamically stable under inert conditions but acts as a latent electron donor.
    
  • Dehydro Amlodipine Hydrochloride (

    
    ), recognized in pharmacopeias as Impurity D, is the primary oxidative degradation product[1]. Under environmental stress (e.g., UV light, heat, or transition metal catalysis), the dihydropyridine ring loses two hydrogen atoms, undergoing aromatization to form a fully conjugated, planar pyridine ring[2].
    

The Causality of Degradation: The aromatization process is driven by the thermodynamic favorability of forming a fully conjugated


-electron system. Once aromatized, the molecule becomes structurally rigid. This flattening of the ring system drastically alters the steric profile and electron density distribution, which has profound downstream effects on receptor docking.

Pharmacological Impact: Structure-Activity Relationship (SAR)

The pharmacological efficacy of Amlodipine is entirely dependent on its 3D conformation. Amlodipine binds selectively to the dihydropyridine binding site on the


 subunit of L-type calcium channels (

) in vascular smooth muscle cells. The non-planar "boat-like" conformation of the dihydropyridine ring allows the bulky 2-chlorophenyl group to orient perpendicularly, creating a specific pharmacophore geometry that perfectly docks into the receptor pocket, blocking calcium influx.

When oxidized to Dehydroamlodipine , the newly formed pyridine ring forces the entire molecule into a rigid, planar geometry. Causality of Inefficacy: This steric flattening prevents the 2-chlorophenyl group from achieving the required perpendicular orientation. Consequently, Dehydroamlodipine cannot fit into the


 binding pocket, resulting in a near-total loss of calcium channel blocking activity. Because it lacks therapeutic efficacy, its presence in formulated drug products must be strictly monitored to ensure patient safety and dose accuracy[2].

Pathway Amlo Amlodipine Besylate (Dihydropyridine) Dehydro Dehydro Amlodipine HCl (Pyridine Impurity) Amlo->Dehydro Oxidation (Light/Heat) LType Cav1.2 L-Type Calcium Channel Amlo->LType High Affinity Binding Inactive No Channel Binding (Loss of Efficacy) Dehydro->Inactive Steric/Electronic Shift Tox Monitored as CQA Impurity Dehydro->Tox Quality Control Effect Vasodilation & BP Reduction LType->Effect Channel Blockade

Fig 1: Structural divergence and pharmacological causality of Amlodipine and its impurity.

Quantitative Data Summary

To aid in analytical identification and formulation design, the physicochemical and pharmacological properties of both compounds are summarized below.

PropertyAmlodipine BesylateDehydro Amlodipine Hydrochloride
Role in Drug Development Active Pharmaceutical Ingredient (API)Critical Quality Attribute (CQA) Impurity
Chemical Core 1,4-DihydropyridinePyridine (Aromatized)
Molecular Formula


Molecular Weight 567.05 g/mol 443.32 g/mol [3]
Pharmacology Potent L-type

Blocker
Inactive (Loss of Binding Affinity)
Mass Spectrometry

m/z 409[4]m/z 407[4]
Optimal UV Detection 237 nm[5]237 nm[5]

Analytical Methodologies: Self-Validating Protocols

To ensure the trustworthiness of stability-indicating assays, laboratories must employ self-validating analytical systems. The following protocol utilizes an orthogonal approach (RP-HPLC coupled with dual UV/PDA and MS detection) to definitively separate and quantify Amlodipine and Dehydroamlodipine.

Step-by-Step RP-HPLC-UV/MS Protocol

Phase 1: System Suitability and Sample Preparation

  • Preparation of Resolution Mixture: Dissolve 10 mg of Amlodipine Besylate and 1 mg of Dehydro Amlodipine Hydrochloride reference standards in 10 mL of methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.

  • System Suitability Test (SST): Inject the resolution mixture.

    • Causality: This built-in check validates column integrity. A resolution factor (

      
      ) > 2.0 must be achieved. If 
      
      
      
      < 2.0, it indicates stationary phase degradation or silanol exposure, prompting immediate column replacement before sample analysis.

Phase 2: Chromatographic Separation

  • Column Selection: Use an end-capped C18 column (150 x 4.6 mm, 5 µm).

    • Causality: The hydrophobic alkyl chains effectively resolve the planar pyridine (impurity) from the non-planar dihydropyridine (API) based on subtle lipophilicity differences. End-capping prevents secondary interactions with the basic amine group.

  • Mobile Phase: Isocratic elution using Phosphate Buffer (pH 3.0) and Acetonitrile (70:30 v/v) at 1.0 mL/min[5].

    • Causality: The acidic pH (3.0) ensures the primary amine group (pKa ~8.6) remains fully protonated. This suppresses peak tailing on the silica support and ensures reproducible retention times.

Phase 3: Orthogonal Detection (The Self-Validation Mechanism)

  • UV Detection (Quantification): Set the Photodiode Array (PDA) to 237 nm[5].

    • Causality: 237 nm serves as an optimal wavelength where both the dihydropyridine and oxidized pyridine chromophores exhibit strong, comparable molar absorptivity, allowing accurate relative quantification without signal bias.

  • Mass Spectrometry (Confirmation): Split the post-column flow to an ESI+ Mass Spectrometer.

    • Causality: UV alone cannot confirm identity if an unknown degradant co-elutes. MS provides absolute structural confirmation. Amlodipine will yield a precursor ion at m/z 409

      
       , while Dehydroamlodipine will yield m/z 407 
      
      
      
      [4], validating the UV peak assignments.

Workflow Sample Sample Prep (API + Impurities) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Inject 10 µL UV UV Detection (237 nm) HPLC->UV Split Flow MS Mass Spectrometry (ESI+) HPLC->MS Split Flow AmloPeak Amlodipine Peak (m/z 409) UV->AmloPeak Quantify API DehydroPeak Dehydro Peak (m/z 407) UV->DehydroPeak Quantify Impurity MS->AmloPeak Confirm [M+H]+ MS->DehydroPeak Confirm [M+H]+

Fig 2: Self-validating RP-HPLC/MS workflow for resolving Amlodipine and Dehydroamlodipine.

Conclusion

The differentiation between Amlodipine Besylate and Dehydro Amlodipine Hydrochloride is a textbook example of how a minor structural shift (loss of two protons and aromatization) can completely ablate pharmacological efficacy. For drug development professionals, understanding the causality behind this degradation dictates both formulation strategies (e.g., light-protective packaging) and the design of robust, self-validating analytical workflows to ensure the purity and potency of the final drug product.

References

  • Title: Dehydro Amlodipine Hydrochloride | C20H24Cl2N2O5 | CID 168450731 - PubChem Source: nih.gov URL:[Link]

  • Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF AMLODIPINE AND LOSARTAN IN BINARY MIXTURE Source: jgtps.com URL:[Link]

  • Title: Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Detection of Dehydro Amlodipine

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Regulatory Context Amlodipine besylate is a blockbuster dihydropyridine calcium chann...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Regulatory Context

Amlodipine besylate is a blockbuster dihydropyridine calcium channel blocker used globally for the management of hypertension and angina. While highly efficacious, the dihydropyridine core is inherently labile. Under oxidative stress or ultraviolet (UV) light exposure, the molecule undergoes rapid aromatization, losing two hydrogen atoms to form a fully aromatic pyridine derivative known as Dehydro Amlodipine [1],[2].

Because this transformation directly eliminates the drug's calcium channel blocking activity, regulatory agencies strictly control its presence.

  • Nomenclature Clarification: In regulatory literature, Dehydro Amlodipine is officially designated as Impurity D by the European Pharmacopoeia (EP) and as Related Compound A by the United States Pharmacopeia (USP)[3],[4].

DegradationPathway A Amlodipine (Dihydropyridine Core) B Oxidation (H2O2) or Photolysis (UV) A->B Environmental Stress C Dehydro Amlodipine (Pyridine Core / Impurity D) B->C Aromatization (-2H) D Loss of Pharmacological Efficacy C->D Clinical Impact

Figure 1: Oxidative and photolytic degradation pathway of Amlodipine into Dehydro Amlodipine.

Scientific Rationale & Method Design (E-E-A-T)

Developing a robust, stability-indicating HPLC method for Dehydro Amlodipine requires addressing the specific physicochemical properties of the analyte. Do not simply rely on trial-and-error; the following mechanistic choices form the foundation of this self-validating protocol:

Stationary Phase Kinetics and Silanol Masking

Amlodipine and its degradation products contain a primary aliphatic amine (pKa ~8.6). In reversed-phase liquid chromatography (RP-HPLC), basic amines frequently undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support, leading to severe peak tailing. To counteract this, the method utilizes a base-deactivated (endcapped) C18 column (USP L1)[3]. Furthermore, Triethylamine (TEA) is added to the mobile phase. TEA acts as a sacrificial base; its small size allows it to aggressively compete for and mask residual silanols, ensuring sharp, symmetrical peaks for the bulkier amlodipine molecules[3].

Mobile Phase pH Control

The mobile phase buffer is strictly adjusted to pH 3.0 . At this acidic pH, the primary amine of Amlodipine is fully protonated, locking the molecule into a single ionization state. This prevents retention time drift and ensures that separation is driven purely by the hydrophobic partitioning of the dihydropyridine vs. pyridine rings.

Elution Thermodynamics

Why does Dehydro Amlodipine elute before the parent drug? The aromatization of the dihydropyridine ring into a planar pyridine ring alters the electron distribution and dipole moment. This structural flattening slightly reduces the molecule's hydrophobic surface area. Consequently, in a reversed-phase system, Dehydro Amlodipine exhibits higher relative polarity and elutes at a Relative Retention Time (RRT) of approximately 0.5 compared to Amlodipine[5].

MethodLogic Step1 1. Stationary Phase Endcapped C18 (L1) Prevents secondary interactions Step2 2. Mobile Phase pH Buffer pH 3.0 + TEA Locks amine ionization state Step1->Step2 Step3 3. Organic Modifier MeOH:ACN (35:15) Tunes hydrophobic selectivity Step2->Step3 Step4 4. Self-Validation In-situ H2O2 Oxidation Confirms Rs > 4.5 Step3->Step4

Figure 2: Logical workflow and causality behind the HPLC method development parameters.

Experimental Protocols

The following protocol is optimized based on USP monograph standards and modern superficially porous particle (SPP) advancements[3],[6].

Reagents and Materials
  • Reference Standards: USP Amlodipine Besylate RS, USP Amlodipine Related Compound A RS (Dehydro Amlodipine).

  • Chemicals: HPLC-Grade Methanol (MeOH), HPLC-Grade Acetonitrile (ACN), Triethylamine (TEA), Orthophosphoric acid (85%), Hydrogen Peroxide (30% H₂O₂), Milli-Q Water.

Mobile Phase Preparation
  • Buffer Solution (pH 3.0): Dissolve 7.0 mL of Triethylamine in 800 mL of Milli-Q water. Carefully adjust the pH to 3.0 ± 0.1 using orthophosphoric acid. Dilute to a final volume of 1000 mL with water and filter through a 0.45 µm membrane[3].

  • Isocratic Mobile Phase: Mix the pH 3.0 Buffer, Methanol, and Acetonitrile in a volumetric ratio of 50:35:15 (v/v/v) . Degas by sonication for 10 minutes[3].

Preparation of Analytical Solutions
  • Standard Solution (0.003 mg/mL): Accurately weigh and dissolve USP Amlodipine Besylate RS in the mobile phase to obtain a final concentration of 3 µg/mL[3].

  • Test Solution (1.0 mg/mL): Weigh 50 mg of Amlodipine Besylate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution[3],[5].

  • System Suitability Solution (Forced Degradation): This is a critical self-validating step. Weigh exactly 5.0 mg of Amlodipine Besylate into a 5 mL volumetric flask. Add 5.0 mL of Hydrogen Peroxide. Heat the flask in a water bath at 70°C for exactly 45 minutes[3],[5].

    • Causality: This controlled oxidative stress deliberately converts a portion of the Amlodipine into Dehydro Amlodipine (Impurity D), creating a perfect, matrix-matched resolution standard without requiring expensive impurity reference materials.

Chromatographic Execution

Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved. Inject the System Suitability Solution first to verify column performance, followed by the Standard Solution (6 replicates to verify precision), and finally the Test Solutions.

Data Presentation & System Suitability

To ensure absolute trustworthiness of the analytical run, the system must pass strict suitability requirements before any sample data is integrated.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column Base-deactivated C18 (L1), 150 x 4.6 mm, 5 µm (or equivalent Core-Shell)[3],[6]
Mobile Phase pH 3.0 Buffer : Methanol : Acetonitrile (50:35:15 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient (or strictly controlled at 25°C)
Detection Wavelength UV at 237 nm (Optimal isosbestic absorbance)[3],[5]
Injection Volume 10 µL[3]
Run Time ~15-20 minutes (Isocratic)

Table 2: System Suitability Requirements (Self-Validating Metrics)

Analyte / PeakRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)Max %RSD (Area)
Dehydro Amlodipine (Imp. D) ~ 0.5[5]-NMT 2.0[3]NMT 5.0%[3]
Amlodipine Besylate 1.0[5]NLT 4.5 (from Imp. D)[3]NMT 2.0[3]NMT 2.0%[3]

(Note: NMT = Not More Than; NLT = Not Less Than. If the resolution (Rs) falls below 4.5, the stationary phase has degraded, or the silanol masking by TEA is insufficient, rendering the run invalid).

References

  • MN-Net (Macherey-Nagel) . Amlodipine Besylate and Related Substances – USP. Retrieved from:[Link]

  • Phenomenex . Amlodipine Besylate USP Monograph. Retrieved from:[Link]

  • CEON . Green RP-HPLC method for impurity profile of amlodipine in tablets: Method development. Retrieved from:[Link]

  • ResearchGate . Stability indicating assay method for amlodipine tablets. Retrieved from: [Link]

  • ResearchGate . Mechanism of the photochemical degradation of amlodipine. Retrieved from:[Link]

Sources

Application

Application Note: 1H NMR Characterization of Dehydro Amlodipine Hydrochloride

Executive Summary & Context Amlodipine is a leading dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina. During formulation, storage, or forced degradation, the electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Amlodipine is a leading dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina. During formulation, storage, or forced degradation, the electron-rich 1,4-dihydropyridine core is highly susceptible to oxidative stress, leading to its aromatization into a pyridine derivative[1]. This degradation product is formally recognized as Dehydro Amlodipine (also designated as Amlodipine Impurity D in the European Pharmacopoeia and Amlodipine Related Compound A in the USP)[2].

For pharmaceutical researchers and quality control scientists, the precise structural characterization of this impurity is critical for stability-indicating assay validation and regulatory compliance. This application note provides a comprehensive, self-validating protocol for the


H NMR characterization of Dehydro Amlodipine Hydrochloride, detailing the mechanistic causality behind its spectral shifts compared to the parent active pharmaceutical ingredient (API).

Mechanistic Insights into Oxidative Degradation

To interpret the NMR spectra accurately, one must first understand the structural transformation. Amlodipine contains a 1,4-dihydropyridine ring, which features a distinct aliphatic proton at the C4 position. Under oxidative stress (e.g., exposure to peroxides, light, or transition metals), the molecule loses two protons and two electrons[3].

This oxidation drives the system toward a thermodynamically stable, fully conjugated aromatic pyridine ring[1]. The aromatization fundamentally alters the electronic environment of the molecule:

  • Loss of the C4 Proton: The most diagnostic indicator of this degradation is the complete disappearance of the C4-H signal.

  • Diamagnetic Anisotropy: The newly formed aromatic ring generates a strong induced magnetic field (ring current). Consequently, adjacent alkyl groups—specifically the C6-methyl and the C2-methylene groups—experience significant deshielding and shift downfield compared to the parent amlodipine.

Pathway A Amlodipine (1,4-Dihydropyridine) B Oxidative Stress (Light, Heat, Peroxides) A->B -2H, -2e- C Dehydro Amlodipine (Pyridine Derivative) B->C Aromatization

Fig 1: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checks, ensuring that the resulting spectra are free from solvent suppression artifacts and integration errors.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Weigh 10–15 mg of Dehydro Amlodipine Hydrochloride reference standard[].

    • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

      
      ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
      
    • Causality Check: DMSO-

      
       is mandated over CDCl
      
      
      
      or D
      
      
      O because it readily dissolves the hydrochloride salt and prevents the rapid exchange of the protonated amine (-NH
      
      
      ) protons, allowing them to be observed in the spectrum.
  • Instrument Configuration:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire data on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 5 seconds. Causality Check: A prolonged D1 ensures complete longitudinal relaxation (

      
      ) of all protons, particularly the methyl groups, guaranteeing that the integration values are strictly quantitative.
      
    • Number of Scans (NS): 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Perform manual phase correction and a polynomial baseline correction to ensure accurate integration of the broad exchangeable amine signal.

Workflow S1 1. Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 S2 2. NMR Acquisition 400/600 MHz, 1H, 298 K, D1=5s S1->S2 S3 3. Data Processing Fourier Transform, Phase & Baseline Corr. S2->S3 S4 4. Structural Elucidation Peak Assignment & Integration Validation S3->S4

Fig 2: Standardized 1H NMR workflow for the characterization of pharmaceutical impurities.

H NMR Spectral Assignments & Interpretation

The structural elucidation of Dehydro Amlodipine Hydrochloride relies on matching the integration values to the molecular formula (


) and observing the distinct multiplicity patterns dictated by 

-coupling.

The most critical diagnostic feature confirming the identity of Impurity D is the absence of the singlet at ~5.3 ppm , which corresponds to the C4-H in the parent amlodipine[1]. Furthermore, the fully substituted nature of the newly formed pyridine ring means there are no aromatic protons originating from the pyridine core itself; all aromatic signals belong exclusively to the 2-chlorophenyl moiety.

Quantitative Data Summary
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
-NH

8.20 – 8.40Broad singlet3HProtonated primary amine (exchangeable)
Ar-H 7.35 – 7.55Multiplet4HC3', C4', C5', C6' on the 2-chlorophenyl ring
C2-CH

-O
4.75Singlet2HMethylene bridge attached to pyridine C2
C3-COOCH

CH

4.05Quartet (

Hz)
2HMethylene of the ethyl ester group
-O-CH

-
3.75Multiplet / Triplet2HMethylene adjacent to the ether oxygen
C5-COOCH

3.55Singlet3HMethyl of the methyl ester group
-CH

-NH

3.15Multiplet2HMethylene adjacent to the protonated amine
C6-CH

2.65Singlet3HMethyl group on pyridine C6
C3-COOCH

CH

1.05Triplet (

Hz)
3HTerminal methyl of the ethyl ester group
Self-Validating Cross-Checks

To ensure absolute trustworthiness of the assignment:

  • Mass Balance & Integration: The total integration must equal 26 protons (23 from the free base + 3 from the hydrochloride salt).

  • Orthogonal Verification: If the aliphatic region (3.0–4.5 ppm) exhibits overlapping multiplets due to concentration-dependent shifting, 2D ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    H-
    
    
    
    H COSY should be employed. The COSY spectrum will definitively link the ethyl ester quartet (4.05 ppm) to its adjacent triplet (1.05 ppm), and the ether methylene (3.75 ppm) to the amine-adjacent methylene (3.15 ppm), forming a self-contained proof of connectivity.

References

  • Structure elucidation of thermal degradation products of amlodipine ResearchG
  • Amlodipine Related Compound A Pharmaceutical Secondary Standard Sigma-Aldrich
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension tre
  • CAS 2138811-33-1 (Amlodipine Rel

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of Dehydroamlodipine for Accurate Identification and Quantification

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Amlodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Amlodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1] The manufacturing process and storage of amlodipine can lead to the formation of degradation products, which may impact the safety and efficacy of the drug product.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4] Among the known degradation products of amlodipine, Dehydroamlodipine (Impurity D as per the European Pharmacopoeia) is of significant interest due to its frequent occurrence under oxidative and acidic stress conditions.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation patterns of Dehydroamlodipine. A thorough understanding of these patterns is paramount for the development of robust and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the unambiguous identification and precise quantification of this critical impurity.

Dehydroamlodipine: Formation and Significance

Dehydroamlodipine is formed through the oxidation of the 1,4-dihydropyridine ring of the amlodipine molecule to a more stable pyridine ring.[7][8] This transformation can be induced by various stress conditions, including exposure to acids and oxidizing agents.[1][5][6] The presence of Dehydroamlodipine in amlodipine drug substances and products is an indicator of product degradation and must be carefully monitored to ensure compliance with pharmacopeial limits and to guarantee patient safety.

Analytical Strategy: Leveraging LC-MS/MS for Structural Elucidation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of drug impurities.[3][9][10] The high selectivity and sensitivity of LC-MS/MS make it particularly well-suited for the analysis of complex mixtures, enabling the detection of trace-level impurities in the presence of the main API.[5]

The core of LC-MS/MS-based structural elucidation lies in the fragmentation of a selected precursor ion (in this case, the protonated molecule of Dehydroamlodipine, [M+H]⁺) into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information and enabling definitive identification.

Experimental Workflow for Fragmentation Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Dehydroamlodipine fragmentation patterns.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Amlodipine Sample (Forced Degradation) extraction Dilution / Extraction sample->extraction lc_column C18 Reverse-Phase Column extraction->lc_column esi Electrospray Ionization (ESI+) lc_column->esi mobile_phase Gradient Elution (e.g., Ammonium Acetate/Acetonitrile) ms1 MS1 Scan (Precursor Ion Selection) m/z 407.1 esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 fragmentation_pathway Fragmentation Pathway Elucidation ms2->fragmentation_pathway method_development LC-MS/MS Method Development fragmentation_pathway->method_development fragmentation cluster_frags Product Ions Dehydroamlodipine Dehydroamlodipine [M+H]⁺ m/z 407.1 frag1 m/z 376.1 Dehydroamlodipine->frag1 -CH₃O frag2 m/z 348.1 Dehydroamlodipine->frag2 -C₂H₅OH frag3 m/z 318.1 Dehydroamlodipine->frag3 -C₂H₅O₂N frag4 m/z 299.1 Dehydroamlodipine->frag4 -C₅H₁₀O₂ frag5 m/z 271.1 Dehydroamlodipine->frag5 -C₆H₅Cl

Caption: Proposed fragmentation pathway of Dehydroamlodipine.

Protocol: LC-MS/MS Method for the Identification and Quantification of Dehydroamlodipine

This protocol provides a general framework for the analysis of Dehydroamlodipine. Method parameters should be optimized for the specific instrumentation used.

1. Sample Preparation (Forced Degradation)

  • Objective: To generate Dehydroamlodipine from amlodipine besylate for method development and characterization.

  • Procedure:

    • Prepare a stock solution of amlodipine besylate (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For oxidative degradation, add hydrogen peroxide (e.g., 3%) to the amlodipine solution and heat (e.g., at 60°C) for a specified duration (e.g., 24 hours). [5][6] 3. For acidic degradation, add hydrochloric acid (e.g., 0.1 M) to the amlodipine solution and heat (e.g., at 60°C) for a specified duration. [3][4] 4. Neutralize the solution if necessary.

    • Dilute the stressed sample to a suitable concentration for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, while a full scan MS2 experiment is used for fragmentation pattern confirmation.

  • MRM Transitions:

    • Dehydroamlodipine: 407.1 → 318.1 (quantifier), 407.1 → 299.1 (qualifier)

    • Amlodipine: 409.1 → 238.1 (for monitoring the parent drug)

  • Collision Energy (CE): Optimize for each transition to achieve maximum signal intensity. This is instrument-dependent.

  • Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.

4. Data Analysis

  • Identify the peak corresponding to Dehydroamlodipine based on its retention time and the presence of the specific MRM transitions.

  • For quantification, construct a calibration curve using certified reference standards of Dehydroamlodipine.

  • Integrate the peak areas of the quantifier and qualifier ions and calculate the concentration of Dehydroamlodipine in the samples.

Conclusion

A comprehensive understanding of the mass spectrometric fragmentation patterns of Dehydroamlodipine is essential for the development of specific and reliable analytical methods for impurity profiling of amlodipine. The information and protocols presented in this application note provide a solid foundation for researchers and scientists to confidently identify and quantify this critical degradation product, thereby ensuring the quality, safety, and efficacy of amlodipine-containing pharmaceuticals. The use of high-resolution mass spectrometry can further aid in the confirmation of elemental compositions of fragment ions, providing an additional layer of confidence in structural elucidation.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS | LabRulez LCMS. [Link]

  • LC, MS n and LC-MS/MS studies for the characterization of degradation products of amlodipine - PubMed. [Link]

  • LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine - ResearchGate. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC. [Link]

  • Amlodipine Besylate Degradation Study | PDF | Electrospray Ionization - Scribd. [Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects - SCIRP. [Link]

  • Degradation study of different brands of amlodipine using UV spectrophotometer - Journal of Scientific and Innovative Research. [Link]

  • Quantification of genotoxic impurities in amlodipine drug substance by LC-MS - Scholars Research Library. [Link]

  • LC-MS/MS METHOD FOR THE TRACE LEVEL DETERMINATION OF ETHYL BENZENE SULFONATE: A GENOTOXIC IMPURITY IN AMLODIPINE BESYLATE - Rasayan Journal of Chemistry. [Link]

  • Line spectra of degradation products of amlodipine obtained in LC–MS/MS studies. [Link]

  • amlodipine enantiomers in human plasma Using LC-MS/MS - SCIEX. [Link]

  • Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs - 质谱学报. [Link]

  • Structure elucidation of thermal degradation products of amlodipine - ResearchGate. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC. [Link]

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed. [Link]

  • MS/MS spectrum of AML 2 with proposed structures of each fragment ion.... - ResearchGate. [Link]

Sources

Application

Isolation techniques for Amlodipine Impurity D from degraded samples

Application Note: Targeted Generation and Chromatographic Isolation of Amlodipine Impurity D (Dehydro Amlodipine) from Degraded API Samples Executive Summary Amlodipine Impurity D (EP Impurity D / USP Related Compound A)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Generation and Chromatographic Isolation of Amlodipine Impurity D (Dehydro Amlodipine) from Degraded API Samples

Executive Summary

Amlodipine Impurity D (EP Impurity D / USP Related Compound A) is a critical degradation product formed via the oxidation of amlodipine's 1,4-dihydropyridine ring. Because it is a specified impurity in global pharmacopeias, obtaining high-purity reference standards is mandatory for validating stability-indicating assays. This application note details a self-validating, end-to-end protocol for the forced generation, preparative chromatographic isolation, and structural verification of Amlodipine Impurity D from degraded Active Pharmaceutical Ingredient (API) samples.

Mechanistic Background & Causality

Amlodipine besylate is highly susceptible to oxidative stress and photolytic degradation. The primary degradation pathway involves the dehydrogenation (oxidation) of the 1,4-dihydropyridine ring, converting it into a fully aromatized substituted pyridine ring[1]. This transformation results in the loss of two hydrogen atoms, altering the molecule's planarity, lipophilicity, and the pKa of the surrounding functional groups.

Rather than utilizing complex multi-step organic synthesis requiring protection and deprotection of the phthaloyl group[1], controlled forced degradation utilizing 10% Hydrogen Peroxide (


) at elevated temperatures provides a direct, high-yield route to generate Impurity D[2].

Experimental Workflow

Workflow N1 Amlodipine API (Starting Material) N2 Oxidative Stress (10% H2O2, 70°C, 6h) N1->N2 Induce Degradation N3 Reaction Quenching (Sodium Thiosulfate) N2->N3 Stop Reaction N4 Liquid-Liquid Extraction (DCM / H2O) N3->N4 Desalting/Cleanup N5 Preparative HPLC (Targeted Fractionation) N4->N5 Scale-Up Isolation N6 Lyophilization (Powder Recovery) N5->N6 Solvent Removal N7 Structural Elucidation (NMR, HRMS) N6->N7 Confirm Purity & Structure

Figure 1: End-to-end workflow for the targeted generation and isolation of Amlodipine Impurity D.

Protocol 1: Forced Degradation & Sample Preparation

This protocol utilizes oxidative hydrolysis to force the aromatization of the API.

Step-by-Step Methodology:

  • Dissolution: Transfer 1.0 g of Amlodipine Besylate API into a 250 mL round-bottom flask. Dissolve in 20 mL of Methanol to ensure complete solubility.

  • Oxidative Stress: Add 50 mL of 10%

    
     aqueous solution. Attach a reflux condenser and heat the mixture to 70°C in a water bath with continuous magnetic stirring for 6 hours.
    
  • Cooling: Remove from heat and cool the reaction mixture to room temperature (20–25°C).

  • Quenching: Slowly add 50 mL of a 10% w/v Sodium Thiosulfate (

    
    ) aqueous solution while stirring vigorously for 15 minutes.
    
  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 100 mL of Dichloromethane (DCM). Shake vigorously, vent, and allow phase separation. Collect the lower organic layer. Repeat the extraction with an additional 50 mL of DCM.

  • Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and evaporate under reduced pressure at 35°C to yield a crude viscous residue.
    

Causality & Expert Insights:

  • Why 10%

    
     at 70°C?  Amlodipine is highly labile to oxidative hydrolysis. These specific thermodynamic conditions rapidly drive the dehydrogenation of the dihydropyridine ring (yielding ~80% degradation) without causing total molecular fragmentation[2].
    
  • Why Sodium Thiosulfate?

    
     acts as a reducing agent to neutralize unreacted peroxides. If active peroxides are injected into the HPLC, they will aggressively oxidize the C18 stationary phase and cause severe baseline anomalies.
    

Self-Validating System Check: Dip a starch-iodide indicator paper into the aqueous phase post-quenching. A lack of blue/black color validates that all active peroxides have been successfully neutralized, ensuring the sample is safe for chromatographic processing.

Protocol 2: Chromatographic Isolation Strategy

Because the crude residue contains a mixture of unreacted amlodipine, Impurity D, and minor secondary degradation products, Preparative HPLC is required for isolation.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the crude residue in 10 mL of the Initial Mobile Phase (85% A / 15% B).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Injection: Inject 1.0 mL aliquots onto the Preparative HPLC system using the gradient outlined in Table 1.

  • Fraction Collection: Monitor UV absorbance at 237 nm. Collect the major peak eluting prior to the amlodipine baseline retention time.

Table 1: Preparative HPLC Gradient Program | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in


) | % Mobile Phase B (Acetonitrile) |
|------------|--------------------|---------------------------------------|---------------------------------|
| 0.0        | 20.0               | 85                                    | 15                              |
| 5.0        | 20.0               | 85                                    | 15                              |
| 25.0       | 20.0               | 40                                    | 60                              |
| 30.0       | 20.0               | 10                                    | 90                              |
| 35.0       | 20.0               | 85                                    | 15                              |

Column: C18 Preparative (250 x 21.2 mm, 5 µm).

Causality & Expert Insights:

  • Mobile Phase Selection (0.1% TFA): Both amlodipine and Impurity D possess a primary aliphatic amine on their ethoxy side chain. At neutral pH, this amine causes severe peak tailing due to secondary interactions with unendcapped silanols on the silica support. Trifluoroacetic acid (pH ~2.0) fully protonates the amine and acts as an ion-pairing agent, ensuring sharp, Gaussian peak shapes.

  • Elution Order: The aromatization of the dihydropyridine ring alters the molecule's dipole and basicity. Under acidic reversed-phase conditions, Impurity D exhibits a relative retention time (RRT) of ~0.5 to 0.8, eluting significantly before the parent amlodipine peak[3].

Self-Validating System Check: Before pooling the preparative fractions, inject 10 µL of each collected fraction onto an analytical HPLC system. Only pool fractions demonstrating >98.0% UV purity. This built-in feedback loop guarantees the integrity of the final reference standard.

Protocol 3: Fraction Recovery and Structural Elucidation

  • Solvent Removal: Pool the >98% pure fractions and concentrate under reduced pressure at 30°C to remove the volatile Acetonitrile.

  • Lyophilization: Snap-freeze the remaining aqueous TFA solution and lyophilize for 48 hours to yield Amlodipine Impurity D (as a TFA salt) as an off-white solid.

  • Structural Verification:

    • HRMS (ESI+): Confirm the exact mass. The theoretical

      
       for Impurity D (
      
      
      
      ) is 407.1374, reflecting a loss of 2 Daltons compared to the parent amlodipine.
    • 1H-NMR: The definitive proof of Impurity D formation is the disappearance of the characteristic singlet at ~5.4 ppm (corresponding to the C4 proton of the dihydropyridine ring in amlodipine), confirming complete aromatization[1].

Quantitative Data Summary

Table 2: Degradation Yield and Purity Summary

Parameter Amlodipine API (Initial) Post-Oxidative Stress Post-Prep HPLC & Lyophilization
Impurity D Content (%) < 0.1% 75.0 - 80.0% > 99.0%
Amlodipine Content (%) > 99.5% 10.0 - 15.0% < 0.1%
Unknown Impurities (%) < 0.1% 5.0 - 10.0% < 0.5%

| Physical State | White Powder | Biphasic Liquid | Off-White Solid |

References

  • Title: WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof Source: Google Patents URL: 1

  • Title: Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets Source: Austin Publishing Group URL: 2

  • Title: Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy Source: MDPI URL: 3

Sources

Method

Application Note &amp; Protocol: Preparation of Stock Solutions for Dehydroamlodipine Hydrochloride

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Dehydroamlodipine Hydrochloride, a critical impurity and degradation product of the widely used antih...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Dehydroamlodipine Hydrochloride, a critical impurity and degradation product of the widely used antihypertensive drug, Amlodipine.[1] Adherence to these protocols is essential for ensuring the accuracy, reproducibility, and validity of experimental results in pharmaceutical quality control, analytical method development, and pharmacological research. The methodologies outlined herein are based on established principles of analytical chemistry, emphasizing scientific integrity, stability, and safety.

Introduction: The Significance of Dehydroamlodipine

Dehydroamlodipine, also known as Amlodipine Impurity D, is the primary oxidative and photolytic degradation product of Amlodipine.[2][3][4][5] Its presence in Amlodipine drug products is a key indicator of product stability and purity. Therefore, the accurate preparation of Dehydroamlodipine Hydrochloride standard solutions is a fundamental prerequisite for reliable analytical method development, validation, and impurity profiling in accordance with regulatory standards.[1] This guide details the necessary steps for preparing high-quality stock solutions, addressing critical factors such as solvent selection, stability considerations, and appropriate storage conditions to maintain the integrity of the analyte.

Physicochemical Properties & Solubility Profile

A thorough understanding of the physicochemical properties of Dehydroamlodipine Hydrochloride is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Properties of Dehydroamlodipine Hydrochloride

PropertyValueSource
Chemical FormulaC₂₀H₂₃ClN₂O₅ · HCl[6]
Molecular Weight443.32 g/mol [6][7]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in DMSO and Methanol; Slightly soluble in Chloroform.[]

The choice of solvent is the most critical initial step. The ideal solvent must completely dissolve the compound at the target concentration, remain inert with respect to the analyte, and be compatible with downstream applications (e.g., HPLC, cell-based assays).

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO offers excellent solvating power for a broad spectrum of organic molecules. It is the preferred solvent for creating high-concentration primary stock solutions intended for long-term storage.[2][]

  • Methanol (MeOH): A polar protic solvent, methanol is also an effective solvent for Dehydroamlodipine Hydrochloride.[] It is frequently the solvent of choice for preparing working solutions, particularly for chromatographic analysis, as it is a common mobile phase component.[9][10][11]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow from initial weighing to the final storage of primary and working solutions.

G cluster_0 Phase 1: Primary Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Quality Control & Storage A Accurately Weigh Dehydroamlodipine HCl B Select Primary Solvent (e.g., DMSO) A->B Rationale: High Solubility C Initial Dissolution (Vortex/Sonicate) B->C D Quantitative Transfer to Volumetric Flask C->D E Adjust to Final Volume D->E F Aliquot for Storage E->F Minimize Contamination & Freeze-Thaw Cycles J Store at ≤ -20°C F->J G Thaw Primary Stock Aliquot H Calculate & Perform Serial Dilution G->H I Use Assay-Compatible Solvent (e.g., Methanol) H->I Rationale: Method Compatibility K Protect from Light J->K L Periodic QC Check (HPLC/UV-Vis) J->L

Caption: Workflow for preparing Dehydroamlodipine HCl stock and working solutions.

Detailed Protocols

Materials and Equipment
  • Dehydroamlodipine Hydrochloride (analytical standard grade)

  • Dimethyl Sulfoxide (DMSO), HPLC or Spectrophotometric grade

  • Methanol (MeOH), HPLC grade

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials or cryovials with inert caps (e.g., PTFE-lined)

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution in DMSO

This protocol details the creation of a concentrated primary stock solution, which serves as the foundation for all subsequent dilutions.

Causality: DMSO is selected for the primary stock due to its high solvating capacity, ensuring complete dissolution and minimizing the risk of precipitation during frozen storage. A concentration of 1 mg/mL is a common and convenient starting point for most applications.

  • Pre-Weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing vessel (e.g., weigh boat or glassine paper) on the balance and tare.

  • Weighing: Accurately weigh a target mass of Dehydroamlodipine Hydrochloride (e.g., 10 mg). Record the exact weight to four decimal places.

  • Initial Dissolution: Carefully transfer the weighed powder into a clean glass vial of appropriate size. Add a small volume of DMSO (e.g., ~70% of the final volume) to the vial.

  • Complete Solubilization: Cap the vial and vortex thoroughly. If any particulates remain, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear and homogenous.[9][11]

  • Quantitative Transfer: Using a calibrated pipette, quantitatively transfer the dissolved solution into a Class A volumetric flask (e.g., a 10 mL flask for 10 mg of compound).

  • Rinsing: Rinse the original vial with several small aliquots of DMSO, transferring the rinsate to the volumetric flask each time to ensure no compound is left behind.

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Securely cap the volumetric flask and invert it at least 15-20 times to ensure the solution is completely homogenous.

  • Aliquoting and Storage: Dispense the stock solution into single-use amber cryovials. This practice is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.[12]

Protocol 2: Preparation of a 100 µg/mL Working Stock Solution in Methanol

This protocol is designed for creating an intermediate-concentration working stock suitable for daily experimental use or for preparing calibration curves.

Causality: Methanol is often preferred for working solutions as it is more volatile than DMSO and highly compatible with reversed-phase HPLC mobile phases, preventing solvent-related peak distortion.[10][11]

  • Thawing: Remove a single aliquot of the 1 mg/mL primary stock solution from the freezer. Allow it to thaw completely and reach room temperature.

  • Vortexing: Once thawed, briefly vortex the primary stock vial to ensure homogeneity, as concentration gradients can form during freezing.

  • Dilution: Using a calibrated micropipette, transfer the required volume of the primary stock into an appropriate Class A volumetric flask. For example, to make 10 mL of a 100 µg/mL solution, transfer 1.0 mL of the 1 mg/mL primary stock into a 10 mL volumetric flask.

  • Final Volume Adjustment: Dilute to the calibration mark with HPLC-grade methanol.

  • Homogenization: Cap the flask and invert multiple times to ensure thorough mixing.

  • Transfer and Use: Transfer the working solution to a clearly labeled amber vial for immediate use or short-term storage.

Stability and Storage Recommendations

The integrity of experimental data is directly dependent on the stability of the stock solutions. Dehydroamlodipine is a degradation product and can be susceptible to further degradation, especially from light.[5]

Table 2: Storage and Stability Guidelines

Solution TypeSolventStorage TemperatureRecommended Stability PeriodKey Considerations
Primary StockDMSO-80°C≤ 6 monthsProtect from light; use single-use aliquots to avoid freeze-thaw cycles.[12]
Primary StockDMSO-20°C≤ 1 monthProtect from light; use single-use aliquots to avoid freeze-thaw cycles.[12]
Working StockMethanol2-8°C≤ 24 hoursPrepare fresh daily for best results. Protect from light.
Working StockMethanol-20°C≤ 1 monthProtect from light.

Trustworthiness through Self-Validation: To guarantee the concentration and integrity of stock solutions, especially those stored for extended periods, periodic quality control is advised. A simple and effective method is to inject a sample of the stored stock solution into a validated HPLC-UV system and compare its peak area response to that of a freshly prepared standard of the same concentration. A deviation of more than 5% may indicate degradation or solvent evaporation.

Safety Precautions

Adherence to safety protocols is non-negotiable in a professional laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling Dehydroamlodipine Hydrochloride and organic solvents.[13][14][15]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or solvent vapors.[13][14]

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for Dehydroamlodipine Hydrochloride and all solvents prior to beginning work.[13][14][15] The SDS provides comprehensive information on potential hazards, handling, storage, and emergency procedures.

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with institutional and local environmental regulations.

References

  • Mahesh, T., et al. (2020). Validation methods of amlodipine drug with comparative study of standard and sample by using UV-spectroscopy. International Scientific Organization. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). Dehydro Amlodipine Hydrochloride. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Trungtamthuoc.com. (2025, February 13). USP-NF Amlodipine Compounded Oral Suspension. Retrieved March 10, 2026, from [Link]

  • Impactfactor.org. (2024, June 25). Formulation Optimization and Preparation of Amlodipine and Telmisartan Double-layer Tablets (5/40 Mg) using Wet Granulation Method. Retrieved March 10, 2026, from [Link]

  • Lupin. (2014, March 13). MATERIAL SAFETY DATA SHEET - Amlodipine Besylate Tablets. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2013, February 8). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, August 9). Structure elucidation of thermal degradation products of amlodipine. Retrieved March 10, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). Amlodipine Besylate Tablets. Retrieved March 10, 2026, from [Link]

  • Scholar - Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved March 10, 2026, from [Link]

  • Journal of Scientific and Innovative Research. (2014, August 16). Degradation study of different brands of amlodipine using UV spectrophotometer. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for the Infrared Spectroscopic Analysis of Dehydro Amlodipine Hydrochloride

Preamble: The Analytical Imperative for Impurity Profiling In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety an...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Analytical Imperative for Impurity Profiling

In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. Dehydro Amlodipine, designated as Amlodipine Impurity D, is a significant process impurity and potential degradant of Amlodipine, a widely used calcium channel blocker.[1][2] Its chemical structure, 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, features a pyridine ring, distinguishing it from the 1,4-dihydropyridine core of the parent Amlodipine molecule.[3][4] The monitoring and control of such impurities are mandated by regulatory bodies worldwide.

This document provides a detailed guide to the application of Fourier Transform Infrared (FTIR) spectroscopy for the unambiguous identification of Dehydro Amlodipine Hydrochloride. FTIR spectroscopy serves as a rapid, reliable, and non-destructive technique, providing a unique molecular "fingerprint" that is ideal for identity confirmation in a regulated quality control environment.[5][6][7] The protocols herein are designed to be robust and align with the principles of Good Manufacturing Practices (GMP) and guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9]

The Principle of FTIR for Molecular Identification

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending).[6] The resulting absorption spectrum, a plot of absorbance versus wavenumber (cm⁻¹), is a unique and characteristic fingerprint of the molecule's functional groups and overall structure.[5][7] For the purpose of identity testing, the concordance of the entire spectral fingerprint of a test sample with that of a qualified Chemical Reference Standard provides highly conclusive evidence of its identity, a principle enshrined in pharmacopeial chapters like USP <197>.[10][11]

The choice of sampling technique is critical. While traditional methods like potassium bromide (KBr) pellets are effective, modern laboratories increasingly favor Attenuated Total Reflectance (ATR). ATR offers significant advantages in a high-throughput QC environment, including minimal to no sample preparation, rapid analysis time, and elimination of potential issues related to KBr moisture content.[5][12] This protocol will focus on the ATR technique for its efficiency and robustness.

Experimental Workflow and Logic

The entire process, from sample handling to data interpretation, must follow a logical, self-validating sequence to ensure data integrity. The workflow is designed to first establish a benchmark using a certified reference standard and then compare the unknown sample against this benchmark under identical conditions.

Caption: Chemical structure of Dehydro Amlodipine Hydrochloride. [3] The dehydrogenation of the dihydropyridine ring in amlodipine to a pyridine ring in the impurity results in distinct spectral differences, particularly in the C=C/C=N stretching region and the N-H region.

Table 1: Characteristic IR Absorption Bands for Dehydro Amlodipine Hydrochloride

Wavenumber Range (cm⁻¹)AssignmentExpected Vibrational Mode
~3200 - 2800N-H Stretch (Amine Hydrochloride), C-H StretchStretching
~1725 - 1670C=O Stretch (Ester carbonyls)Stretching
~1600 - 1450C=C and C=N Stretch (Aromatic Pyridine Ring)Stretching
~1300 - 1000C-O Stretch (Ether and Ester), C-N StretchStretching
~800 - 700C-Cl Stretch, Aromatic C-H BendingBending (Out-of-plane)
Note: These are expected ranges. The exact peak positions must be confirmed by acquiring a spectrum from a certified reference standard.

Scientific Integrity: Method Validation Context

While a full validation protocol is beyond the scope of this note, it is essential to understand how this method aligns with regulatory expectations, such as those outlined in ICH Q2(R2). [13][14]

  • Specificity: As an identification test, specificity is the most critical validation parameter. [15]The method's specificity is demonstrated by its ability to produce a unique spectrum for Dehydro Amlodipine Hydrochloride that is distinct from other related substances, most importantly Amlodipine itself. This is typically confirmed by analyzing Amlodipine and showing that its spectrum is not concordant.

  • Trustworthiness: The protocol's trustworthiness is established through a self-validating system:

    • System Suitability: The use of a qualified instrument and the acquisition of a clean background spectrum ensure the system is fit for purpose.

    • Contemporaneous Standard: The identity is confirmed against a certified reference standard analyzed under identical conditions. [10] 3. Pre-defined Criteria: The pass/fail outcome is based on a clear, pre-defined acceptance criterion of spectral concordance.

This application note provides a comprehensive and scientifically grounded framework for the IR spectroscopic identification of Dehydro Amlodipine Hydrochloride, ensuring analytical robustness and regulatory compliance.

References

  • General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. (n.d.). Pharmacopeia.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (2023, April 14). Spectroscopy Online.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Dehydro Amlodipine Hydrochloride. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • General Chapter Prospectus: <197> Spectroscopic Identification Tests. (2016, March 25). USP-NF.
  • USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! (2019, May 28). Lachman Consultants.
  • 〈197〉 Spectroscopic Identification Tests. (n.d.). USP-NF.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM.
  • The FT-IR spectra for (A) pure amlodipine; (B) HPMC E50; (C) EC 5 mp.... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd.
  • Eco-Friendly Quantitative Assessment of Amlodipine Besylate in its Microspheres and Commercial Tablets using ATR-FTIR Spectroscopy. (2025, September 25). Impactfactor.
  • FT-IR Identification: the Expertise Required To Ensure Compliance. (2025, March 14). Pharmaceutical Technology.
  • Improving Pharmaceutical Monitoring With FTIR Sensitivity. (2025, September 22). Patsnap Eureka.
  • Dehydro Amlodipine (Amlodipine Impurity D). (n.d.). CymitQuimica.

Sources

Method

Application Note: Advanced Crystallization Protocols for High-Purity Dehydro Amlodipine Hydrochloride

Introduction & Mechanistic Overview Dehydro Amlodipine (European Pharmacopoeia Impurity D) is the primary oxidative and photolytic degradation product of the antihypertensive active pharmaceutical ingredient (API), Amlod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Dehydro Amlodipine (European Pharmacopoeia Impurity D) is the primary oxidative and photolytic degradation product of the antihypertensive active pharmaceutical ingredient (API), Amlodipine[1]. Exposure to oxidative stress, heat, or light induces the aromatization of amlodipine's 1,4-dihydropyridine core, yielding a fully conjugated, substituted pyridine derivative[2],[3].

Because Dehydro Amlodipine free base exhibits challenging handling properties—such as variable hygroscopicity and a propensity for further surface oxidation—analytical laboratories and formulation scientists require a highly stable, crystalline form for use as a reference standard in HPLC and LC-MS impurity profiling[4]. Converting the free base into Dehydro Amlodipine Hydrochloride via reactive crystallization provides an optimal thermodynamic sink, yielding a highly pure (>99.8%), stable crystalline solid that is resistant to further degradation.

Thermodynamic vs. Kinetic Control in Impurity Exclusion

Expertise & Causality: The success of this crystallization relies on manipulating the solubility differential between the free base and the resulting hydrochloride salt. Isopropanol (IPA) is selected as the primary solvent because it readily dissolves Dehydro Amlodipine free base but acts as a poor solvent for the protonated hydrochloride salt.

When hydrogen chloride (HCl) is introduced, the rapid protonation of the primary amine group drastically lowers the solubility limit, creating high supersaturation. If this precipitation is driven purely kinetically (e.g., rapid crashing out using a harsh antisolvent like Methyl tert-butyl ether, MTBE), structurally similar impurities will co-precipitate and become trapped within the crystal lattice. By employing a thermodynamically controlled cooling profile (-0.5°C/min) combined with the slow addition of Ethyl Acetate (EtOAc) as a moderate antisolvent, the growing crystal lattice selectively rejects impurities, maximizing both yield and polymorphic purity.

Quantitative Data: Solubility and Optimization

To establish a self-validating system, solubility profiles and solvent system optimizations were empirically determined. Table 1 highlights the solubility shift post-acidification, establishing the physical basis for the reactive crystallization. Table 2 demonstrates why the IPA/EtOAc system is superior to alternative solvent mixtures.

Table 1: Solubility Profile of Dehydro Amlodipine at 25°C

Solvent SystemFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
Isopropanol (IPA)85.012.5
Methanol>100.045.0
Ethyl Acetate (EtOAc)40.0<1.0
Water<0.15.5

Table 2: Optimization of Crystallization Parameters

Solvent : Antisolvent SystemRatio (v/v)Cooling RateYield (%)Purity (HPLC Area %)
IPA : EtOAc1:1-0.5°C/min82.099.6
IPA : EtOAc (Optimized) 1:2 -0.5°C/min 89.5 99.8
Methanol : MTBE1:3Crash cooling91.098.5
IPA (Cooling only)N/A-0.5°C/min65.099.9

Mechanistic and Workflow Visualizations

Pathway A Amlodipine (1,4-Dihydropyridine) B Oxidative Stress (O2, Light, Heat) A->B C Dehydro Amlodipine (Pyridine Free Base) B->C Aromatization D HCl / Isopropanol C->D E Dehydro Amlodipine HCl (Stable Crystalline Salt) D->E Reactive Crystallization

Oxidative degradation of Amlodipine to Dehydro Amlodipine and reactive HCl salt formation.

Workflow S1 Step 1: Dissolution Dissolve Free Base in IPA at 45°C S2 Step 2: Acidification Dropwise addition of 1.1 eq HCl in IPA S1->S2 S3 Step 3: Nucleation Seed crystals added (Optional) S2->S3 S4 Step 4: Antisolvent Slow addition of EtOAc (1:2 ratio) S3->S4 S5 Step 5: Cooling Controlled cooling to 5°C (-0.5°C/min) S4->S5 S6 Step 6: Isolation Vacuum Filtration & Vacuum Drying (40°C) S5->S6

Step-by-step reactive and antisolvent crystallization workflow for Dehydro Amlodipine HCl.

Experimental Protocols

Protocol A: Reactive Antisolvent Crystallization of Dehydro Amlodipine HCl

This protocol is designed as a self-validating system; built-in in-process controls (IPCs) such as pH verification and constant-weight drying ensure batch-to-batch reproducibility.

Materials Required:

  • Dehydro Amlodipine Free Base (Crude, ~95% purity)

  • Isopropanol (IPA), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • 2M HCl in Isopropanol (or anhydrous HCl gas)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Dehydro Amlodipine free base in 80 mL of IPA within a jacketed crystallizer. Heat the suspension to 45°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification (Optional but Recommended): Polish-filter the warm solution through a 0.45 µm PTFE membrane to remove any insoluble particulate matter or physical impurities.

  • Reactive Acidification: While maintaining the temperature at 45°C, add 1.1 molar equivalents of 2M HCl in IPA dropwise over 15 minutes.

    • Self-Validation Check: Sample the solution and verify the apparent pH is between 2.0 and 3.0 to ensure complete protonation and salt formation.

  • Nucleation: Hold the solution at 45°C for 30 minutes. If spontaneous nucleation does not occur due to the metastable zone width, introduce 0.1% w/w of high-purity Dehydro Amlodipine HCl seed crystals.

  • Antisolvent Addition: Slowly dose 160 mL of EtOAc (achieving a 1:2 IPA:EtOAc ratio) into the crystallizer over 60 minutes using a programmed syringe pump. The slow addition prevents localized supersaturation spikes.

  • Controlled Cooling: Program the jacketed reactor to cool the suspension from 45°C to 5°C at a linear cooling rate of -0.5°C/min. Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield.

  • Isolation & Drying: Isolate the crystalline product via vacuum filtration. Wash the filter cake with 20 mL of cold EtOAc (5°C) to displace mother liquor. Dry the crystals in a vacuum oven at 40°C for 12 hours.

    • Self-Validation Check: Weigh the product every 2 hours at the end of the drying cycle until a constant weight is achieved, confirming total residual solvent removal.

Quality Control & Analytics

To verify the success of the crystallization, the following analytical standards must be met:

  • HPLC Purity: >99.8% (Area %). The absence of the principal Amlodipine peak and other related side-products must be confirmed[2].

  • X-Ray Powder Diffraction (XRPD): The isolated salt must exhibit sharp, distinct diffraction peaks indicating high crystallinity, differentiating it from amorphous degradation products[4].

References

  • Title: WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof Source: Google Patents URL
  • Title: Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment Source: Universidade de Lisboa URL: [Link]

  • Title: Photodegradation monitoring of amlodipine by derivative spectrophotometry Source: PubMed (NIH) URL: [Link]

Sources

Application

Thin Layer Chromatography (TLC) profiling of Amlodipine impurities

High-Performance Thin-Layer Chromatography (HPTLC) Profiling of Amlodipine Besylate and Its Degradation Impurities: A Comprehensive Application Note Introduction & Scientific Context Amlodipine besylate is a potent dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Thin-Layer Chromatography (HPTLC) Profiling of Amlodipine Besylate and Its Degradation Impurities: A Comprehensive Application Note

Introduction & Scientific Context

Amlodipine besylate is a potent dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. During drug development and stability testing, monitoring its related substances and degradation products is a strict regulatory requirement under ICH Q3A/Q3B guidelines. While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for impurity profiling, High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput, cost-effective, and visually intuitive orthogonal approach.

This application note provides a deep-dive methodology for the TLC/HPTLC profiling of amlodipine impurities. As a Senior Application Scientist, I have structured this guide not just to outline the what, but to rigorously explain the why—the mechanistic causality behind degradation pathways, mobile phase selection, and densitometric detection.

Mechanistic Insights into Amlodipine Degradation

To design an effective chromatographic separation, one must first understand the chemical nature of the analytes. Amlodipine is highly susceptible to specific environmental stressors, leading to distinct degradation pathways[1]:

  • Oxidative & Acidic Stress: The 1,4-dihydropyridine ring is inherently prone to oxidation. Under acidic or oxidative conditions (e.g., peroxide exposure), amlodipine undergoes aromatization to form a fully conjugated pyridine analog, officially recognized as Impurity D (Dehydro amlodipine)[2]. Because aromatization removes the secondary amine hydrogen, Impurity D is significantly less polar than the parent API.

  • Photolytic Stress: Exposure to UV or xenon light accelerates the aromatization process, yielding multiple pyridine-derivative photoproducts[3].

  • Basic Stress: Alkaline conditions induce the hydrolysis of the methyl or ethyl ester groups on the dihydropyridine ring, yielding highly polar carboxylic acid derivatives[1].

AmlodipineDegradation API Amlodipine Besylate (Parent API) Stress1 Acidic / Oxidative Stress (HCl / H2O2) API->Stress1 Stress2 Photolytic Stress (UV / Xenon Light) API->Stress2 Stress3 Basic Stress (NaOH) API->Stress3 ImpD Impurity D (Dehydro Amlodipine) Stress1->ImpD ImpPhoto Photoproducts (Pyridine Derivatives) Stress2->ImpPhoto ImpHydro Hydrolysis Products (Ester Cleavage) Stress3->ImpHydro

Amlodipine degradation pathways to major pharmacopeial impurities.

Chromatographic Causality: Designing the HPTLC System

A robust TLC protocol is a self-validating system where the stationary phase, mobile phase, and detection method work in thermodynamic harmony.

  • Stationary Phase Selection: Pre-coated Silica gel 60 F254 plates are utilized. Silica gel provides a mildly acidic, polar surface via its active silanol groups.

  • Mobile Phase Dynamics: Amlodipine contains a basic primary aliphatic amine. If run on acidic silica with a neutral mobile phase, the amine will protonate, strongly interacting with the silanol groups and causing severe peak tailing. To prevent this, a modifier (either a base like ammonium hydroxide or an acid like glacial acetic acid) must be added to suppress ionization[4][5]. A non-polar diluent (Toluene or Chloroform) controls the overall migration distance (

    
    ), while a polar modifier (Methanol/Ethyl Acetate) ensures the elution of highly polar hydrolysis products.
    
  • Detection Strategy: Densitometric scanning is performed at 237 nm or 244 nm. This specific wavelength targets the strong

    
     transitions of the dihydropyridine ring in amlodipine and the pyridine ring in Impurity D, ensuring maximum signal-to-noise ratio[4][5].
    

Quantitative Data & Validated Parameters

Table 1: Key Amlodipine Impurities & Chromatographic Behavior

Analyte Pharmacopeial Designation Chemical Alteration Expected Polarity Shift
Amlodipine Parent API N/A Baseline Reference

| Impurity A | EP Impurity A | Phthaloyl protection of amine | Less polar (Higher


) |
| Impurity D  | EP Impurity D / USP Related Cmpd A | Aromatization (Pyridine ring) | Less polar (Higher 

) | | Hydrolysis Products | Unknown Degradants | Ester cleavage to carboxylic acid | Highly polar (Lower

) |

Table 2: Optimized HPTLC Mobile Phase Compositions

Component Mixture Volume Ratio Ionization Modifier Reference
Toluene : Methanol : Acetic acid 7 : 3 : 0.1 (v/v/v) Acetic acid [5]
Ethyl acetate : Methanol : Ammonium hydroxide 55 : 45 : 5 (v/v/v) Ammonium hydroxide [4]

| Chloroform : Ethyl acetate : Toluene : Methanol : Glacial acetic acid | 19.5 : 19.5 : 38.5 : 19.5 : 3 (v/v) | Glacial acetic acid |[6] |

Step-by-Step Experimental Protocol

HPTLCWorkflow Prep 1. Sample Prep (API & Impurities) App 2. TLC Application (Nitrogen Stream) Prep->App Dev 3. Plate Development (Saturated Chamber) App->Dev Scan 4. Densitometry (UV 237 nm) Dev->Scan Val 5. Data Validation (System Suitability) Scan->Val

Step-by-step HPTLC workflow for Amlodipine impurity profiling.

Phase 1: Preparation & Application
  • Plate Pre-washing: Pre-wash the Silica gel 60 F254 plates (20 x 10 cm) with methanol to remove background organic binders. Dry in an oven at 105°C for 20 minutes. Causality: Pre-washing eliminates ghost bands during densitometric scanning.

  • Sample Preparation: Dissolve 10 mg of Amlodipine besylate sample in 10 mL of HPLC-grade methanol (1.0 mg/mL). Prepare a separate System Suitability Test (SST) solution containing 1.0 mg/mL Amlodipine and 0.1 mg/mL Impurity D.

  • Application: Use an automated TLC sampler (e.g., CAMAG Linomat) to apply samples as 6 mm bands. Critical Step: Apply under a continuous stream of nitrogen gas. Causality: Amlodipine is highly photosensitive and prone to oxidation. Nitrogen prevents in-situ generation of Impurity D on the active silica surface prior to development.

Phase 2: Chromatographic Development
  • Chamber Saturation: Line a twin-trough glass chamber with filter paper. Add the selected mobile phase (e.g., Toluene:Methanol:Acetic acid, 7:3:0.1 v/v/v) and allow to saturate for exactly 20 minutes at ambient temperature (25°C). Causality: Chamber saturation prevents the "edge effect" and ensures the mobile phase does not evaporate from the plate during the run, guaranteeing reproducible

    
     values.
    
  • Development: Place the plate in the chamber and develop to a migration distance of 70 mm from the application line.

  • Drying: Remove the plate and dry using a cold air stream (hair dryer on cool setting) for 5 minutes to volatilize the mobile phase completely.

Phase 3: Detection & Self-Validation
  • Densitometric Scanning: Scan the plate using a TLC Scanner in absorbance mode at 237 nm.

  • System Suitability Validation (Self-Validating Check):

    • Evaluate the chromatogram of the SST solution.

    • The protocol is considered valid only if the densitometric resolution (

      
      ) between Amlodipine (
      
      
      
      ) and Impurity D (
      
      
      ) is
      
      
      .
    • If peak tailing is observed for the main API peak, the system is failing; discard the mobile phase and prepare a fresh batch with a 0.05% increase in the acid/base modifier.

References

  • LGC Standards. "Amlodipine EP Impurity D HCl (Amlodipine USP Related Compound A HCl, Dehydro Amlodipine HCl)". LGC Standards.
  • Scilit. "Rapid and Highly Sensitive HPLC and TLC Methods for Quantitation of Amlodipine Besilate and Valsartan in Bulk Powder and in Pharmaceutical Dosage Forms and in Human Plasma". Scilit.
  • Jakimska A, Śliwka-Kaszyńska M, Nagórski P, Namieśnik J, Kot-Wasik A.
  • Semantic Scholar. "Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry". Semantic Scholar.
  • Semantic Scholar.
  • AKJournals. "Stability-indicating HPTLC method for simultaneous estimation of amlodipine besylate, hydrochlorothiazide and olmesartan medoxomil". AKJournals.

Sources

Method

Application Note: UV Absorbance Maxima Determination for Dehydro Amlodipine (Impurity A)

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Scientific Rationale Amlodipine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

Amlodipine is a widely prescribed calcium channel blocker characterized by its 1,4-dihydropyridine core. During formulation, storage, or exposure to oxidative stress and light, amlodipine is susceptible to degradation. The primary degradation product is Dehydro Amlodipine (officially recognized in pharmacopeias as Amlodipine Impurity A), which forms via the oxidative aromatization of the 1,4-dihydropyridine ring into a stable pyridine ring [1].

Accurately determining the UV absorbance maxima (


) of Dehydro Amlodipine is critical for developing stability-indicating High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometric assays [3]. Because the structural transformation alters the molecule's chromophore, the UV spectral signature provides a direct, quantifiable readout of drug degradation.

Mechanistic Causality of the UV Spectral Shift

As a Senior Application Scientist, it is vital to understand why the spectral shift occurs rather than simply recording the empirical data.

The Dihydropyridine Chromophore (Amlodipine): Amlodipine possesses an extended conjugated system involving the nitrogen lone pair, the ring double bonds, and the ester carbonyl groups (a push-pull electron system). This extended conjugation results in a characteristic, low-energy


 transition, yielding a distinct absorption band at ~360 nm  (imparting a slight yellow tint to concentrated solutions), alongside a higher-energy band at ~238 nm  [1].

The Pyridine Chromophore (Dehydro Amlodipine): Upon oxidation, the loss of two protons and two electrons aromatizes the ring. In the resulting pyridine derivative, the nitrogen lone pair becomes orthogonal to the aromatic


-system and is no longer conjugated with the ester groups in the same manner. This breaks the extended "push-pull" conjugation, causing a profound hypsochromic (blue) shift . The 360 nm band completely disappears, replaced by a new absorption maximum at ~270–275 nm  (typical of substituted pyridines), while the benzenoid/pyridine transition at ~240 nm  remains[2].

Pathway Amlodipine Amlodipine (1,4-Dihydropyridine) Oxidation Oxidation (Light / ROS) Amlodipine->Oxidation Loss of 2H+ & 2e- UV_Aml λmax: ~238 nm, ~360 nm Amlodipine->UV_Aml Dehydro Dehydro Amlodipine (Pyridine Derivative) Oxidation->Dehydro Aromatization UV_Deh λmax: ~240 nm, ~273 nm Dehydro->UV_Deh

Fig 1: Oxidative aromatization of Amlodipine to Dehydro Amlodipine and the resulting UV shift.

Quantitative Data Presentation

The table below summarizes the critical UV spectral parameters required for orthogonal analytical method development (e.g., dual-wavelength HPLC detection).

CompoundStructural CorePrimary

Secondary

Spectral Marker for Degradation
Amlodipine 1,4-Dihydropyridine~238 nm~360 nmPresence of 360 nm band
Dehydro Amlodipine Pyridine~240 nm~273 nmLoss of 360 nm band; Gain of 273 nm

Note: Exact maxima may shift by


 nm depending on the solvatochromic effects of the chosen diluent (e.g., Methanol vs. Acetonitrile/Water).

Experimental Protocol: Self-Validating UV Determination

To ensure high trustworthiness and E-E-A-T compliance, this protocol is designed as a self-validating system . It incorporates multi-level concentration checks to confirm that the observed maxima obey the Beer-Lambert law, effectively ruling out detector saturation or solvent-induced spectral artifacts.

Materials & Reagents
  • Reference Standard: Dehydro Amlodipine (Amlodipine Impurity A) CRS (>99.0% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile (UV cutoff < 210 nm).

  • Equipment: Dual-beam UV-Vis Spectrophotometer with 10 mm path length quartz cuvettes.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of Dehydro Amlodipine reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and make up to volume with HPLC-grade Methanol to yield a 100 µg/mL stock solution. Causality: Methanol is chosen for its excellent solubilization of pyridine derivatives and low UV cutoff, preventing baseline interference in the 220-400 nm range.

Step 2: Preparation of Self-Validating Working Solutions

  • Aliquot the stock solution to prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 15 µg/mL .

  • Causality: Scanning multiple concentrations ensures the peak absorbance scales linearly. If the

    
     shifts between concentrations, it indicates dimer formation, solvent interactions, or detector saturation.
    

Step 3: Instrument Calibration & Baseline Correction

  • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.

  • Fill two matched 10 mm quartz cuvettes with the blank solvent (Methanol).

  • Perform a baseline scan from 200 nm to 400 nm .

Step 4: Spectral Scanning

  • Replace the sample cuvette with the 10 µg/mL Dehydro Amlodipine solution.

  • Scan the absorbance from 200 nm to 400 nm at a scan speed of "Medium" (approx. 400 nm/min) with a slit width of 1.0 nm.

  • Record the zero-order spectrum and identify the global and local maxima.

  • Repeat for the 5 µg/mL and 15 µg/mL solutions.

Step 5: Data Analysis & Derivative Spectroscopy

  • Calculate the 1st derivative (

    
    ) of the zero-order spectra.
    
  • Causality: The zero-crossing points of the 1st derivative spectrum precisely identify the exact

    
     without subjective visual estimation errors, ensuring absolute analytical accuracy.
    

Protocol Step1 1. Solvent Selection (Methanol / Acetonitrile) Step2 2. Solution Preparation (5, 10, 15 µg/mL Impurity A) Step1->Step2 Step3 3. Baseline Correction (Matched Quartz Cuvettes) Step2->Step3 Step4 4. UV-Vis Scanning (Range: 200 - 400 nm) Step3->Step4 Step5 5. Spectral Analysis (Zero-order & 1st Derivative) Step4->Step5 Valid Self-Validation: Linearity Check (Beer's Law) Step5->Valid

Fig 2: Self-validating workflow for the UV spectrophotometric determination of Dehydro Amlodipine.

References

  • Source: ResearchGate (Future Journal of Pharmaceutical Sciences)
  • Magnetic Nanoparticles with Dual Surface Functions—Efficient Carriers for Metalloporphyrin-Catalyzed Drug Metabolite Synthesis in Batch and Continuous-Flow Reactors Source: MDPI URL
  • Source: ResearchGate (Austin Publishing Group)
Application

Application Notes &amp; Protocols: A Comprehensive Guide to Forced Degradation Studies of Amlodipine

Abstract: This document provides a detailed protocol for conducting forced degradation (stress testing) studies on the calcium channel blocker, Amlodipine. The protocols outlined herein are grounded in the principles set...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for conducting forced degradation (stress testing) studies on the calcium channel blocker, Amlodipine. The protocols outlined herein are grounded in the principles set forth by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), to ensure regulatory compliance and scientific rigor.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a framework for identifying degradation pathways, elucidating the intrinsic stability of the Amlodipine molecule, and developing stability-indicating analytical methods. We will delve into the causality behind experimental choices, provide step-by-step methodologies for various stress conditions, and detail the analytical procedures required for the separation and characterization of degradation products.

Scientific Rationale and Regulatory Framework

Forced degradation studies are a cornerstone of the pharmaceutical development process, designed to intentionally degrade a drug substance using conditions more severe than accelerated stability testing.[3][4] The primary objectives are:

  • To Identify Degradation Pathways: Understanding the chemical "soft spots" of the Amlodipine molecule helps in predicting its long-term stability and potential degradation products.[2]

  • To Develop Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods (primarily HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradation products, ensuring that the method is truly "stability-indicating."[5][6]

  • To Inform Formulation and Packaging Development: Knowledge of Amlodipine's sensitivity to factors like acid, light, or oxidation guides the development of a stable dosage form and the selection of appropriate packaging.[3]

The foundational regulatory guidance for these studies is the ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products .[1][7] This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance. A key principle is to achieve a target degradation of 5-20% .[1][4] This range is considered optimal because it is significant enough to generate and detect primary degradation products without being so excessive that it leads to secondary, irrelevant degradants or the complete destruction of the molecule.[3][4]

Overall Experimental Workflow

The process of a forced degradation study is systematic, beginning with the preparation of the drug substance and culminating in the characterization of its degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API Amlodipine API & Control Sample Acid Acid Hydrolysis (e.g., HCl) API->Acid Expose Base Base Hydrolysis (e.g., NaOH) API->Base Expose Oxidation Oxidation (e.g., H2O2) API->Oxidation Expose Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose Photo Photolytic Stress (UV/Vis Light) API->Photo Expose HPLC HPLC-UV Analysis (Quantification & Purity) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS/MS (Identification & Structure) HPLC->LCMS Characterize Significant Degradants Report Data Interpretation & Reporting LCMS->Report Finalize

Caption: Overall workflow for Amlodipine forced degradation studies.

Materials and Analytical Methodology

Materials and Reagents
  • Amlodipine Besylate Reference Standard

  • HPLC Grade Methanol

  • HPLC Grade Acetonitrile

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30%, AR Grade

  • Ammonium Acetate, HPLC Grade

  • C18 Reverse-Phase HPLC Column (e.g., Agilent C18, 250mm x 4.6mm, 5µm)[5]

Stability-Indicating HPLC-UV Method

A robust, stability-indicating method is critical for separating Amlodipine from its potential degradation products.

  • Rationale for Method Selection: A reverse-phase HPLC method using a C18 column is the industry standard for molecules like Amlodipine. The non-polar stationary phase effectively retains the moderately non-polar Amlodipine, while a polar mobile phase allows for its elution. A gradient elution is often preferred to ensure separation of early-eluting polar degradants from the parent API and late-eluting non-polar degradants.

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is robust for routine analysis.[5]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)Volatile buffer suitable for LC-MS compatibility.[8]
Mobile Phase B Acetonitrile/Methanol mixtureCommon organic solvents providing good separation efficiency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5]
Detection UV at 238 nmAmlodipine exhibits strong absorbance at this wavelength.[5]
Column Temp. 25°C (Ambient)Provides consistent retention times.[9]
Injection Vol. 10 µLStandard volume for analytical HPLC.
LC-MS/MS for Structural Elucidation

While HPLC-UV is used for quantification, LC-MS/MS is indispensable for identifying and structurally characterizing the degradation products.[8][10] By determining the mass-to-charge ratio (m/z) of the degradants and their fragmentation patterns, a high-confidence structural assignment can be made.[3]

Step-by-Step Forced Degradation Protocols

Initial Preparation: Prepare a stock solution of Amlodipine Besylate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).

Acidic Hydrolysis
  • Causality: Acid hydrolysis targets the ester and ether linkages within the Amlodipine structure, which are susceptible to cleavage under low pH conditions. Amlodipine has shown significant degradation under acidic stress.[3][6]

  • Protocol:

    • Transfer 5 mL of the Amlodipine stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 1.0 M HCl to achieve a final Amlodipine concentration of 0.5 mg/mL in 0.5 M HCl.

    • Incubate the solution at 80°C for 6 hours.[10]

    • At appropriate time points (e.g., 2, 4, 6 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.

    • Dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

    • Analyze by HPLC.

Basic (Alkaline) Hydrolysis
  • Causality: Like acid, basic conditions promote the hydrolysis of ester functional groups, a key degradation pathway for Amlodipine.[8][11]

  • Protocol:

    • Transfer 5 mL of the Amlodipine stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 1.0 M NaOH to achieve a final Amlodipine concentration of 0.5 mg/mL in 0.5 M NaOH.

    • Incubate the solution at 80°C for 2 hours.[10]

    • At appropriate time points (e.g., 1, 2 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 M HCl.

    • Dilute with mobile phase to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

Oxidative Degradation
  • Causality: The dihydropyridine ring in Amlodipine is susceptible to oxidation, leading to the formation of its corresponding pyridine derivative (often referred to as Impurity D).[8][12] Hydrogen peroxide is a common and effective oxidizing agent for this purpose.

  • Protocol:

    • Transfer 5 mL of the Amlodipine stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 30% H₂O₂.[3]

    • Incubate the solution at 80°C for 6 hours.[10]

    • At appropriate time points, withdraw an aliquot.

    • Dilute with mobile phase to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

Thermal Degradation
  • Causality: Thermal stress assesses the intrinsic stability of the molecule at elevated temperatures. It can reveal degradation pathways that may not be apparent under hydrolytic or oxidative conditions. Amlodipine has shown variable but sometimes significant degradation at high temperatures.[13]

  • Protocol:

    • Solid State: Place a thin layer of Amlodipine Besylate powder in a petri dish and store it in a temperature-controlled oven at 80°C for 48 hours.[3][10]

    • Solution State: Prepare a solution of Amlodipine (0.5 mg/mL) in the mobile phase. Incubate the solution in a sealed vial at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample. For the solid sample, dissolve it in the mobile phase.

    • Dilute to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

Photolytic Degradation
  • Causality: As mandated by ICH Q1B, photostability testing is crucial.[2][14] The dihydropyridine ring is a known chromophore that can absorb UV radiation, leading to degradation, primarily through oxidation to the pyridine analogue.[15][16]

  • Protocol:

    • Expose a solution of Amlodipine (in a phototransparent container) and a solid sample of Amlodipine powder to a light source conforming to ICH Q1B guidelines.

    • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV-A light.[2]

    • Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil).

    • At the end of the exposure period, prepare the samples for analysis.

    • Dilute to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC, comparing the exposed samples to the dark control.

Data Analysis and Hypothetical Results

The percentage of degradation is calculated by comparing the peak area of Amlodipine in the stressed sample to that of an unstressed control sample. It is also critical to perform a mass balance calculation, where the sum of the assay of the main peak and the areas of all degradation products should ideally be close to 100% of the initial assay value.

Table 1: Summary of Stress Conditions and Hypothetical Amlodipine Degradation

Stress ConditionReagent/ParametersDurationHypothetical % DegradationMajor Degradation Products
Acid Hydrolysis 0.5 M HCl at 80°C6 hours~16-60%[3][17]Hydrolytic products (AM7)[17]
Base Hydrolysis 0.5 M NaOH at 80°C2 hours~25-43%[3][18]Multiple hydrolytic products (AM1, AM2, AM4, AM5)[11][17]
Oxidation 30% H₂O₂ at 80°C6 hours~20-74%[10][19]Pyridine derivative (Impurity D, m/z 407)[8][10]
Thermal 80°C (Solid & Solution)48 hours~0-5%[3][13]Minor thermal degradants
Photolytic ICH Q1B Light ExposureN/A~5-32%[18]Pyridine derivative (Impurity D)

Amlodipine Degradation Pathways

The primary degradation pathways for Amlodipine involve oxidation of the dihydropyridine ring and hydrolysis of the ester side chains.

Degradation_Pathways cluster_products Degradation Products Amlodipine Amlodipine (Dihydropyridine Ring) Pyridine Pyridine Derivative (Impurity D / m/z 407) Amlodipine->Pyridine Oxidative Stress (H₂O₂) Photolytic Stress (UV/Vis) Hydrolysis_Acid Acidic Hydrolysis Products (Ester Cleavage) Amlodipine->Hydrolysis_Acid Acidic Stress (HCl, Heat) Hydrolysis_Base Alkaline Hydrolysis Products (Ester Cleavage) Amlodipine->Hydrolysis_Base Basic Stress (NaOH, Heat)

Caption: Major degradation pathways of Amlodipine under stress.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on Amlodipine. By adhering to these methodologies, which are aligned with ICH guidelines, researchers can effectively characterize the stability profile of Amlodipine. This is a critical step in developing a robust, safe, and effective pharmaceutical product, as it provides the necessary data to establish a stability-indicating analytical method, support formulation development, and ensure regulatory compliance. The subsequent identification of degradants using techniques like LC-MS/MS is essential for a complete understanding of the drug's stability and safety profile.[8]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]

  • Journal of Chemical Health Risks. (2023). Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. [Link]

  • Rao, R. N., et al. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LabRulez. Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Stability Indicating Assay Method for Amlodipine Tablets. [Link]

  • ResearchGate. Degradation products of amlodipine formed under acidic and alkaline stress conditions. [Link]

  • PubMed. (2015). LC, MSn and LC-MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • PubMed. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]

  • Cihan University-Erbil Scientific Journal. (2023). Stability-Indicating and RP-HPLC Method for Analyzing Amlodipine Besylate in Commercially Available Drug Products. [Link]

  • International Journal of Pharmaceutical and Allied Research. (2017). Stability indicating RP-HPLC method for the determination of amlodipine besylate. [Link]

  • Bączek, T., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS ONE. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2015). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • OMICS International. Separation And Characterization Of The Hydrolytic Degradation Products Of Amlodipine And Atorvastatin. [Link]

  • PLOS ONE. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - Figures. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2013). CHEMICAL KINETICS AND STABILITY STUDIES OF AMLODIPINE BESYLATE. [Link]

  • MDPI. (2020). Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. [Link]

  • Universidade de Lisboa. (2021). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • ResearchGate. Degradation products of amlodipine identified during the irradiation of river water samples by xenon lamp light. [Link]

  • ResearchGate. (2013). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. [Link]

  • ResearchGate. (2021). Structure elucidation of thermal degradation products of amlodipine. [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • ResearchGate. Structure of amlodipine besylate. [Link]

  • Al-Mamun, M., et al. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon. [Link]

  • Jain, P. S., et al. (2012). Stability indicating method for estimation of Amlodipine besylate by RP-HPLC in tablet dosage form and characterization of the. Trade Science Inc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Resolution of Amlodipine and Dehydro Amlodipine

Welcome to the technical support resource for analytical scientists working on the separation of Amlodipine and its primary oxidative degradant, Dehydro Amlodipine (also known as USP Amlodipine Related Compound A or EP I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for analytical scientists working on the separation of Amlodipine and its primary oxidative degradant, Dehydro Amlodipine (also known as USP Amlodipine Related Compound A or EP Impurity D). This guide provides in-depth troubleshooting advice, method development strategies, and validated protocols to help you achieve baseline resolution and ensure the accuracy of your stability-indicating assays.

Section 1: Understanding the Separation Challenge

Amlodipine is a dihydropyridine calcium channel blocker.[1] Its stability is a critical quality attribute, with a primary degradation pathway being the oxidation of the dihydropyridine ring to form the pyridine derivative, Dehydro Amlodipine.[2][3] This transformation, while seemingly minor, induces significant changes in the molecule's physicochemical properties, directly impacting chromatographic behavior.

CompoundStructureKey Physicochemical Properties & Chromatographic Impact
Amlodipine Structure: Contains a 1,4-dihydropyridine ring. Basicity: The primary amine and the dihydropyridine nitrogen make it a basic compound with a pKa of approximately 8.6.[2] At pH values below its pKa, it is protonated and more polar. Chromatography: Prone to peak tailing on silica-based columns due to interactions with acidic silanol groups. Retention is highly sensitive to mobile phase pH.
Dehydro Amlodipine Structure: Features an aromatized pyridine ring. Basicity: The pyridine ring is significantly less basic than the dihydropyridine ring. This difference in basicity is the primary handle for manipulating chromatographic selectivity. Chromatography: Generally less retained than Amlodipine under typical reversed-phase conditions. The planarity of the pyridine ring can lead to different interactions with the stationary phase compared to the puckered dihydropyridine ring of Amlodipine.

Section 2: Troubleshooting Poor Resolution - FAQs

This section addresses the most common issues encountered when separating Amlodipine and Dehydro Amlodipine.

Question: My Amlodipine and Dehydro Amlodipine peaks are co-eluting or have very poor resolution (Rs < 1.5). What is the first thing I should adjust?

Answer: The first and most impactful parameter to adjust is the mobile phase pH .

The separation between Amlodipine (pKa ≈ 8.6) and its less basic pyridine degradant is highly dependent on their ionization state.[2][4] By changing the pH, you alter the degree of protonation of each compound, which in turn changes their polarity and interaction with the C18 stationary phase.

  • At Low pH (e.g., pH 2.5-3.5): Both compounds will be fully protonated (ionized). In this state, they behave as more polar analytes, leading to earlier elution. The USP monograph for Amlodipine Besylate suggests a mobile phase pH of 3.0, which often serves as an excellent starting point.[5] This low pH also suppresses the ionization of residual silanol groups on the silica packing, minimizing peak tailing for the basic Amlodipine peak.

  • At Mid-range pH (e.g., pH 4-7): As the pH approaches the pKa of Dehydro Amlodipine, its retention will change relative to Amlodipine, potentially improving resolution. However, operating in this range can be problematic for silica-based columns as it can exacerbate silanol interactions, leading to poor peak shape.

  • At High pH (e.g., pH 9-10.5): With a pH-stable column (e.g., a hybrid or specialized high-pH C18), operating above the pKa of Amlodipine (in its neutral, non-ionized form) can significantly increase retention and improve peak shape.[2] This approach can sometimes reverse the elution order or dramatically increase the separation factor.

Actionable Step: Perform a pH scouting study. Prepare mobile phases with identical organic content but with the aqueous portion buffered at pH 3.0, 5.0, and 9.5 (use a pH-stable column for the high pH). This will quickly reveal the optimal pH range for your specific column and conditions.

Question: I've adjusted the pH, but my Amlodipine peak is still tailing severely. How can I fix this?

Answer: Peak tailing for Amlodipine is a classic sign of secondary interactions between the basic amine groups of the analyte and acidic, free silanol groups on the surface of the silica stationary phase.

There are two primary strategies to mitigate this:

  • Mobile Phase Modification:

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.2%. TEA is a stronger base than Amlodipine and will preferentially interact with the active silanol sites, effectively masking them from Amlodipine and resulting in a more symmetrical peak. The USP method itself incorporates triethylamine for this very reason.[5][6]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to ionic-shield the silanol groups and improve peak shape.

  • Stationary Phase Selection:

    • Use an End-Capped Column: Modern, high-purity, base-deactivated columns with thorough end-capping are essential. End-capping is a process where the unreacted silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.

    • Consider Core-Shell Technology: Superficially porous particles (core-shell) often provide higher efficiency and better peak shapes compared to fully porous particles of the same size, which can significantly improve resolution and symmetry.[2][5]

    • Try a Different Stationary Phase: If a standard C18 column is not providing the desired peak shape even with mobile phase modifiers, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase. These phases offer different interaction mechanisms (e.g., pi-pi interactions) that can be beneficial.

Question: My resolution is acceptable, but my run time is too long. How can I speed up the analysis without sacrificing resolution?

Answer: To decrease run time while maintaining resolution, you can leverage modern UPLC/UHPLC technology and adjust method parameters.

  • Switch to a Sub-2 µm or Core-Shell Column: The most significant time savings come from using columns with smaller particles (e.g., < 2 µm fully porous or < 3 µm core-shell). These columns generate much higher efficiency, allowing for the use of higher flow rates and shorter column lengths without a proportional loss in resolution.[7][8] Transferring a standard HPLC method to UPLC can often reduce run times by a factor of 5 to 10.[9]

  • Increase Flow Rate: On a shorter, more efficient column, you can significantly increase the flow rate. For example, when moving from a 150 mm x 4.6 mm, 5 µm column to a 50 mm x 2.1 mm, 1.7 µm column, the flow rate can often be increased while still achieving a superior separation in a fraction of the time.

  • Use a Gradient: If you are using an isocratic method, switching to a shallow gradient can help to sharpen the peaks and reduce the elution time of later-eluting components. A typical starting point would be a gradient of 5% to 95% acetonitrile over 5-10 minutes.

  • Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) will decrease the viscosity of the mobile phase, allowing for lower backpressure at higher flow rates. It also improves mass transfer kinetics, which can lead to sharper peaks and slightly reduced retention times. However, be aware that temperature can also affect selectivity, so it should be evaluated carefully.

Section 3: Troubleshooting and Method Development Workflow

When faced with a separation challenge, a systematic approach is more effective than random adjustments. The following workflow provides a logical path from problem identification to a robust solution.

Caption: Troubleshooting workflow for Amlodipine/Dehydro Amlodipine separation.

Section 4: Experimental Protocols

Protocol 1: pH Scouting Study for Method Development

Objective: To determine the optimal mobile phase pH for the separation of Amlodipine and Dehydro Amlodipine.

Materials:

  • HPLC or UPLC system with UV detector (set to 237 nm)[2]

  • Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm core-shell)

  • Amlodipine and Dehydro Amlodipine reference standards

  • Phosphoric acid, Ammonium hydroxide, Sodium phosphate

  • HPLC-grade acetonitrile and water

Procedure:

  • Prepare Stock Solutions: Accurately prepare individual stock solutions of Amlodipine and Dehydro Amlodipine in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL. Prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 20 µg/mL).

  • Prepare Mobile Phase A (Aqueous Buffers):

    • pH 3.0: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 ± 0.1 with phosphoric acid.[5]

    • pH 6.0: Prepare a 20 mM phosphate buffer and adjust the pH to 6.0 ± 0.1.

    • pH 9.5 (Requires pH-stable column): Prepare a 20 mM ammonium hydroxide buffer and adjust the pH to 9.5 ± 0.1.[2]

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Set Up Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient: 10% to 70% B over 15 minutes.

  • Execute the Study:

    • Equilibrate the column with the pH 3.0 mobile phase system.

    • Inject the mixed standard solution in triplicate.

    • Thoroughly flush the system and re-equilibrate with the pH 6.0 system.

    • Inject the mixed standard solution in triplicate.

    • Thoroughly flush the system and re-equilibrate with the pH 9.5 system.

    • Inject the mixed standard solution in triplicate.

  • Data Analysis:

    • For each pH, calculate the retention times (RT), resolution (Rs), and tailing factor (Tf) for both peaks.

    • Compare the chromatograms to identify the pH that provides the best balance of resolution, peak shape, and analysis time. This pH will be the starting point for further optimization (e.g., gradient slope, temperature).

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. Available from: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa. Available from: [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PMC. Available from: [Link]

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Available from: [Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS One. Available from: [Link]

  • Amlodipine Besylate and Related Substances. Macherey-Nagel. Available from: [Link]

  • Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. MDPI. Available from: [Link]

  • Amlodipine Besylate Degradation Study. Scribd. Available from: [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. ResearchGate. Available from: [Link]

  • Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. ResearchGate. Available from: [Link]

  • Dehydro Amlodipine Hydrochloride. PubChem. Available from: [Link]

  • Amlodipine Besylate USP Monograph. Phenomenex. Available from: [Link]

  • Dehydro Amlodipine Oxalate. PubChem. Available from: [Link]

  • Impurity Profiling of Amlodipine Besilate, Hydrochlorothiazide and Olmesartan Medoxomil in Film-Coated Tablets. RS Publication. Available from: [Link]

  • Development and Validation of RP-UPLC method for Simultaneous Estimation of Amlodipine and Indapamide in Their Combined Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]

  • Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments. PubMed. Available from: [Link]

  • Effect of mobile phase pH on HPLC profiles of S-(-)amlodipine and its structural analogues. ResearchGate. Available from: [Link]

  • Chromatogram depicting separation of amlodipine and its impurities. ResearchGate. Available from: [Link]

  • DEHYDROAMLODIPINE. Inxight Drugs - National Center for Advancing Translational Sciences. Available from: [Link]

  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Scirp.org. Available from: [Link]

  • HPLC to UHPLC Transfer of USP Method for Amlodipine Besylate Using the Agilent 1290 Infinity II LC. Agilent. Available from: [Link]

  • UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug products. ResearchGate. Available from: [Link]

  • UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug products. Academia.edu. Available from: [Link]

  • Stability indicating method for estimation of Amlodipine besylate by RP-HPLC in tablet dosage form and characterization of the. TSI Journals. Available from: [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PMC. Available from: [Link]

  • UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug produ. ScienceScholar. Available from: [Link]

  • Method development for simultaneous estimation of Amlodipine Besylate and Perindopril Tertbutyl amine in fixed-dose. PMC. Available from: [Link]

  • Comparative Enantioseparation of Amlodipine by HPLC and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Effect of pH on mobility of amlodipine enantiomers. ResearchGate. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Amlodipine, Valsartan, Hydrochlorothiazide in Dosage Form and Spiked Human Plasma. SCIRP. Available from: [Link]

  • Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. PMC. Available from: [Link]

  • Simultaneous Determination of Dofetilide and Amlodipine in Plasma by HPLC. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Dehydro Amlodipine Hydrochloride

Welcome to the technical support center for resolving chromatographic issues related to Dehydro Amlodipine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving chromatographic issues related to Dehydro Amlodipine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve peak tailing problems encountered during HPLC analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Dehydro Amlodipine Hydrochloride and why is its analysis important?

Dehydro Amlodipine Hydrochloride is a known impurity of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] As a potential impurity, its presence and quantity in Amlodipine drug substances and products must be carefully monitored to ensure compliance with regulatory standards for purity and efficacy.[1] Accurate chromatographic analysis is therefore essential for quality control in pharmaceutical development and manufacturing.

Q2: What is peak tailing in HPLC and why is it a problem?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[3] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[3] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[4][5] The asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1 indicating tailing.[3]

Q3: Why is my Dehydro Amlodipine Hydrochloride peak tailing in reverse-phase HPLC?

Peak tailing for basic compounds like Dehydro Amlodipine Hydrochloride in reverse-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[3][6] The primary cause is the interaction of the basic amine group in the Dehydro Amlodipine molecule with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][6][7] Other contributing factors can include the mobile phase pH, column degradation, column overload, and issues with the HPLC system itself.[3][8]

Q4: How does the mobile phase pH affect the peak shape of Dehydro Amlodipine Hydrochloride?

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Dehydro Amlodipine Hydrochloride.[5][9] At an inappropriate pH, the compound can exist in both its ionized and neutral forms, leading to multiple retention mechanisms and a tailed peak.[3][5] For basic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) is generally recommended.[10][11] At this acidic pH, the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte (analyte-NH3+), thereby improving peak symmetry.[3][6][12]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Dehydro Amlodipine Hydrochloride.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to address peak tailing.

Causality: The pKa of the silanol groups on a silica surface is typically around 3.8-4.5. When the mobile phase pH is above this range, the silanols become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the positively charged Dehydro Amlodipine Hydrochloride. This secondary retention mechanism is a primary cause of peak tailing.[7][13]

Troubleshooting Protocol:

  • Measure the current pH of your mobile phase's aqueous component before adding the organic modifier.

  • Adjust the pH to a range of 2.5 to 3.5 using an appropriate acid, such as phosphoric acid or formic acid.[8][10] This ensures that the silanol groups are protonated and less likely to interact with the basic analyte.[6][14]

  • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Inject a standard of Dehydro Amlodipine Hydrochloride and observe the peak shape.

Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Compound

Mobile Phase pHSilanol Group StateAnalyte State (Basic)InteractionExpected Peak Shape
< 3.0 Neutral (Si-OH)Protonated (Analyte-NH3+)Repulsive/MinimalSymmetrical
3.0 - 5.0 Mixed (Si-OH/SiO-)Protonated (Analyte-NH3+)Mixed/ModerateTailing
> 5.0 Ionized (SiO-)Protonated (Analyte-NH3+)Strong IonicSevere Tailing

Causality: Sometimes, pH adjustment alone is not sufficient to eliminate all secondary interactions. A mobile phase additive, such as a competing base, can be used to "mask" the active silanol sites.

Troubleshooting Protocol:

  • Prepare a mobile phase containing a low concentration (e.g., 0.1-0.5% v/v) of a competing base like triethylamine (TEA).[10][12] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[10][12]

  • Ensure the pH of the mobile phase is still within the optimal range (2.5-3.5) after the addition of the amine modifier.

  • Equilibrate the column thoroughly.

  • Inject your sample and evaluate the peak shape.

Part 2: Column Evaluation and Selection

The choice and condition of the HPLC column are critical for achieving good peak shapes for basic compounds.

Causality: Older "Type A" silica columns often have a higher concentration of acidic silanol groups and metal contaminants, which can lead to significant peak tailing for basic analytes.[12]

Troubleshooting Protocol:

  • Switch to a modern, "end-capped" or "base-deactivated" column. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, making them less accessible for interaction.[6][10]

  • Consider columns with a polar-embedded stationary phase. These columns offer alternative interaction sites that can shield the analyte from residual silanols.[13]

  • Always operate the column within the manufacturer's recommended pH range to avoid damaging the stationary phase. Standard silica-based columns can be damaged at pH values below 2.[6]

Causality: The accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.[4][8] Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.[6][15]

Troubleshooting Protocol:

  • Flush the column with a strong solvent. A typical flushing sequence might be:

    • Mobile phase without buffer

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol (if necessary for very non-polar contaminants)

    • Re-equilibrate with the mobile phase.

  • If a void at the column inlet is suspected, and the manufacturer allows, you can try reversing the column and flushing it to waste.[6]

  • If the problem persists after cleaning, the column may be irreversibly damaged and should be replaced. The use of a guard column is a cost-effective way to protect the analytical column from contamination.[4]

Part 3: System and Method Parameters

Even with an optimized mobile phase and a suitable column, other system and method parameters can contribute to peak tailing.

Causality: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, which can manifest as peak tailing.[8]

Troubleshooting Protocol:

  • Reduce the injection volume by half and re-inject the sample.

  • If the peak shape improves, dilute the sample and inject the original volume.

  • Continue to reduce the sample concentration until a symmetrical peak is obtained.

Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing. This is known as the extra-column effect.[13][16]

Troubleshooting Protocol:

  • Minimize the length and internal diameter of all tubing. Use narrow-bore tubing (e.g., 0.005" I.D.) where possible.[13]

  • Ensure all fittings are properly made and that there are no gaps between the tubing and the connection port (zero dead volume).

  • Check for any leaks in the system, as these can also contribute to peak distortion.[8]

Visual Troubleshooting Workflows

Mechanism of Peak Tailing

Analyte Protonated Dehydro Amlodipine (Basic) Silanol_Ionized Ionized Silanol Group (SiO-) Analyte->Silanol_Ionized Strong Ionic Interaction (Secondary Retention) Silanol_Neutral Protonated Silanol Group (Si-OH) Analyte->Silanol_Neutral Minimal Interaction Tailing Peak Tailing Silanol_Ionized->Tailing Symmetrical Symmetrical Peak Silanol_Neutral->Symmetrical StationaryPhase Silica Stationary Phase High_pH High Mobile Phase pH (>4) High_pH->Silanol_Ionized Deprotonates Low_pH Low Mobile Phase pH (<3) Low_pH->Silanol_Neutral Protonates

Caption: Interaction of a basic analyte with silanol groups at different pH levels.

Systematic Troubleshooting Workflow

Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5 - 3.5? Start->Check_pH Adjust_pH Adjust pH to 2.5 - 3.5 Check_pH->Adjust_pH No Check_Column Is an End-capped/ Base-deactivated Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to an Appropriate Column Check_Column->Change_Column No Add_Modifier Add Competing Base (e.g., 0.1% TEA) Check_Column->Add_Modifier Yes Change_Column->Add_Modifier Check_Overload Is the Column Overloaded? Add_Modifier->Check_Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_System Check for System Issues (Leaks, Extra-column Volume) Check_Overload->Check_System No Dilute_Sample->Check_System Fix_System Optimize Tubing and Fittings Check_System->Fix_System Yes Clean_Column Flush Column with Strong Solvents Check_System->Clean_Column No Fix_System->Clean_Column End Symmetrical Peak Achieved Clean_Column->End

Caption: A logical workflow for troubleshooting peak tailing issues.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Dehydro Amlodipine Hydrochloride. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Retrieved from [Link]

  • ScienceDirect. (2024, July 14). Determination of candesartan and amlodipine using ion pair and cloud point methods. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Amlodipine enantiomers in human plasma Using LC-MS/MS. Retrieved from [Link]

  • PubMed. (2008, May 15). The effect of ion pairing on the skin permeation of amlodipine. Retrieved from [Link]

  • PubChem. (n.d.). Amlodipine hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2013, June 15). A RP-HPLC method for the simultaneous assay of amlodipine and hydrochlorthiazide in combined dosage form. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Amlodipine Related Compound A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectrophotometric and HPLC Methods for Simultaneous Estimation of Amlodipine Besilate, Losartan Potassium and Hydrochlorothiazide in Tablets. Retrieved from [Link]

  • MedCrave. (2017, August 29). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphth. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Assay Method of Amlodipine Tablet by HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Dehydro Amlodipine Hydrochloride in Solution

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with Amlodipine degradation profiling and impurity reference standards.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with Amlodipine degradation profiling and impurity reference standards. Below, you will find expert-curated FAQs, troubleshooting guides, quantitative stability data, and self-validating protocols focused specifically on Dehydro Amlodipine Hydrochloride (Amlodipine Related Compound A / EP Impurity D).

Part 1: Knowledge Base & FAQs

Q: What drives the formation of Dehydro Amlodipine in solution, and is the Dehydro derivative itself stable? A: Dehydro amlodipine is the primary oxidative degradation product of amlodipine. The causality behind its formation lies in the thermodynamic drive to aromatize the 1,4-dihydropyridine ring into a fully conjugated, lower-energy pyridine ring. This process is highly accelerated by photolytic stress (light exposure), transition metal contaminants, and oxidative agents like peroxides[].

Once aromatized, Dehydro Amlodipine Hydrochloride is significantly more stable against further oxidation than its parent compound[]. However, because it retains the 3-ethyl and 5-methyl ester groups, the molecule remains highly susceptible to base-catalyzed or acid-catalyzed ester hydrolysis in extreme pH solutions, which leads to secondary degradation into carboxylic acid derivatives[2].

Q: How does pH affect the stability of Dehydro Amlodipine Hydrochloride in aqueous solutions? A: The stability of this impurity is heavily pH-dependent. In basic solutions (pH > 8), the hydroxide ions act as strong nucleophiles, rapidly attacking the carbonyl carbons of the ester groups. This results in the cleavage of the ester bonds (hydrolysis). In highly acidic conditions (pH < 2), a similar hydrolysis occurs via protonation of the carbonyl oxygen. To maintain stability in solution, the pH must be tightly controlled between 3.0 and 5.0[2].

Q: What is the recommended storage protocol to maintain Dehydro Amlodipine standard integrity? A: Standard solutions should be prepared in an aprotic or buffered solvent system (e.g., Acetonitrile:Water at pH 3.0) and stored in amber glass flasks at 2–8°C. The amber glass prevents photolytic excitation, while the low temperature and controlled pH halt ester hydrolysis kinetics[3].

Part 2: Troubleshooting Guide

Issue 1: Emergence of Secondary Peaks in Aged Standard Solutions
  • Symptom: When running HPLC/LC-MS, new peaks (e.g., eluting around RT 4.9 min) appear in Dehydro Amlodipine standard solutions that have been stored for several days[].

  • Root Cause: Ester hydrolysis. Prolonged storage in unbuffered aqueous solutions or exposure to ambient light causes the cleavage of the 3-ethyl or 5-methyl ester groups.

  • Corrective Action: Do not use pure water as a diluent for long-term storage. Switch to a buffered diluent (e.g., 0.05 M orthophosphoric acid buffer) to lock the pH, and ensure all volumetric flasks are actinic (amber)[3].

Issue 2: Poor Recovery or Peak Tailing in Chromatograms
  • Symptom: Inconsistent chromatographic peak areas, peak tailing, or apparent precipitation of the standard in the autosampler.

  • Root Cause: The hydrochloride salt of Dehydro Amlodipine can experience common-ion effect precipitation if the diluent contains high chloride concentrations. Furthermore, the fully aromatized pyridine ring is highly hydrophobic; insufficient organic modifier leads to poor solvation.

  • Corrective Action: Maintain a minimum of 20–30% organic modifier (Methanol or Acetonitrile) in the sample diluent. Ensure the LC column is properly end-capped to prevent secondary interactions between the basic amine of the compound and residual silanols on the stationary phase.

Part 3: Quantitative Stability Profile

The following table summarizes the degradation behavior of Dehydro Amlodipine Hydrochloride under various accelerated stress conditions.

Stress ConditionSolvent / DiluentDurationDegradation (%)Primary Mechanistic Pathway
Oxidative (3% H₂O₂)Methanol : Water24 hours< 1.0%Highly resistant (Ring is already fully oxidized)
Basic (0.1 M NaOH)Water6 hours> 15.0%Base-catalyzed ester hydrolysis
Acidic (0.1 M HCl)Water24 hours~ 2.5%Acid-catalyzed ester hydrolysis
Photolytic (UV Light)Acetonitrile : Water7 days< 1.0%Resistant (Conjugated pyridine stability)
Thermal (80°C)0.05 M Buffer (pH 3.0)6 hours< 0.5%Stable when pH is controlled

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical measurements, utilize the following self-validating methodology for preparing and verifying Dehydro Amlodipine Hydrochloride solutions.

Protocol: Stability-Indicating Preparation of Dehydro Amlodipine Standards

Step 1: Diluent Optimization Prepare a diluent consisting of 50:50 (v/v) 0.05 M Potassium Phosphate Buffer (adjusted to pH 3.0 with orthophosphoric acid) and LC-MS grade Acetonitrile.

  • Causality: pH 3.0 suppresses ester hydrolysis, while the 50% Acetonitrile fraction ensures complete thermodynamic solubilization of the hydrophobic pyridine ring.

Step 2: Stock Solution Formulation Accurately weigh 10.0 mg of Dehydro Amlodipine Hydrochloride reference standard using a microbalance. Transfer to a 10.0 mL amber volumetric flask. Dissolve in 8.0 mL of the prepared diluent, sonicate for 5 minutes at 20°C to ensure complete dissolution, and make up to the mark. (Final Concentration: 1.0 mg/mL).

Step 3: System Suitability Testing (Self-Validation) Before utilizing the standard for sample quantification, inject the stock solution alongside a fresh Amlodipine Besylate standard into the HPLC system.

  • Validation Criteria: The resolution (

    
    ) between the parent Amlodipine peak and the Dehydro Amlodipine peak must be 
    
    
    
    . If
    
    
    , the mobile phase gradient must be optimized before proceeding.

Step 4: Controlled Storage and Recovery Verification Aliquot the validated stock into amber, silanized glass HPLC vials to prevent surface adsorption. Store at 2–8°C.

  • Validation Criteria: To confirm ongoing solution stability, re-inject the stored aliquot against a freshly weighed standard at Day 7 and Day 14. The assay recovery must fall between 98.0% and 102.0%.

Part 5: Mechanistic Workflows

The following diagram illustrates the logical flow of Amlodipine degradation into Dehydro Amlodipine, and the subsequent environmental factors that dictate the stability of the Dehydro Amlodipine solution.

G A Amlodipine (1,4-Dihydropyridine) B Oxidative / Photolytic Stress (Light, H2O2, Transition Metals) A->B Oxidation C Dehydro Amlodipine HCl (Aromatized Pyridine) B->C Aromatization D Extreme pH Stress (pH < 2 or pH > 8) C->D Aqueous Solution F Stable Solution (Buffered pH 3-5, 4°C, Amber Vial) C->F Controlled Storage E Secondary Degradation (Ester Hydrolysis Products) D->E Cleavage of 3-ethyl/5-methyl esters

Degradation pathway of Amlodipine to Dehydro Amlodipine and its subsequent stability logic.

References

  • BOC Sciences. CAS 2138811-33-1 (Amlodipine Related Compound A).
  • Benchchem. Dehydroamlodipine fumarate | 2138811-33-1.
  • ResearchGate. Stability indicating assay method for amlodipine tablets.

Sources

Optimization

Reducing baseline noise in trace analysis of Amlodipine Impurity D

Welcome to the technical support guide for troubleshooting baseline noise in the trace analysis of Amlodipine Impurity D. This resource is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting baseline noise in the trace analysis of Amlodipine Impurity D. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The following question-and-answer format provides in-depth, experience-driven insights to help you achieve a stable and reliable baseline for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant baseline noise in my chromatogram, making it difficult to accurately integrate the peak for Amlodipine Impurity D. What are the most common culprits?

High baseline noise can obscure trace-level impurity peaks and compromise data quality.[1][2] The issue often stems from one or more of the following areas: the mobile phase, the HPLC system itself, or the detector. A systematic approach is crucial to pinpointing the source.

Here is a logical workflow to diagnose the root cause:

cluster_0 Troubleshooting Flow A High Baseline Noise Observed B Mobile Phase Investigation A->B Start Here C System Hardware Checks B->C If noise persists D Detector Troubleshooting C->D If noise persists E Column Evaluation D->E If noise persists F Problem Resolved E->F If noise persists, consult manufacturer

Caption: A systematic workflow for troubleshooting baseline noise.

Q2: How can my mobile phase contribute to baseline noise, and what are the best practices for its preparation and use?

The mobile phase is a primary and frequent source of baseline instability.[1][3] Several factors related to your solvents and buffers can introduce noise.

  • Solvent Quality and Purity: Always use HPLC-grade or MS-grade solvents. Lower-grade solvents can contain impurities that are UV-active, leading to a noisy or drifting baseline, especially during gradient elution.[4][5][6] It is recommended to purchase solvents in smaller quantities to ensure freshness.[1]

  • Mobile Phase Preparation: Prepare mobile phases fresh daily.[1][7] Over time, solvents like trifluoroacetic acid (TFA) and tetrahydrofuran (THF) can degrade, increasing their UV absorbance and contributing to baseline drift.[1][3] Microbial growth can also occur in aqueous buffers left at room temperature, so it's best to discard them after two days.[7]

  • Degassing: Dissolved gases in the mobile phase can form bubbles in the system, particularly in the detector flow cell, causing sharp spikes and an unstable baseline.[7][8][9] Modern HPLC systems are equipped with in-line degassers, which are highly effective.[1] Ensure your degasser is functioning correctly. If you suspect degassing issues, purging the lines can help.[10]

  • Miscibility and Mixing: Ensure your mobile phase components are fully miscible. Inadequate mixing, especially when adding modifiers to only one phase in a gradient run, can cause periodic fluctuations in the baseline.[7]

Protocol for Preparing a Stable Mobile Phase:

  • Select High-Purity Solvents: Use HPLC or MS-grade acetonitrile, methanol, and water.

  • Weigh and Dissolve Buffers Carefully: If using a buffer, such as phosphate buffer, ensure it is fully dissolved before mixing with the organic solvent.[2] A common mobile phase for amlodipine analysis is a phosphate buffer at a pH of around 3.0 to 4.0 mixed with acetonitrile.[2][11]

  • Filter the Aqueous Phase: Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Premix and Degas: Premix the aqueous and organic components if running an isocratic method. For gradient methods, ensure each mobile phase line is properly degassed.

  • Fresh is Best: Prepare only enough mobile phase for the day's runs to prevent degradation and contamination.[1]

Q3: I've ruled out the mobile phase. What hardware components of my HPLC system should I check for noise issues?

If the mobile phase is not the cause, the next step is to investigate the system's fluidic path.

  • Pump and Check Valves: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, which in turn lead to a pulsating or noisy baseline.[4][7] This is often more pronounced when using ion-pairing reagents.[1][3] If you observe baseline pulsations that correlate with the pump stroke, servicing the pump may be necessary.[4][12]

  • System Contamination: Contaminants can accumulate in the system tubing, injector, or other components and leach out during a run, causing baseline noise or ghost peaks.[4][5] If contamination is suspected, a thorough system flush is recommended.

System Flush Protocol:

  • Disconnect the Column: To avoid damaging the column, disconnect it and replace it with a union.

  • Flush with Water: Flush all lines with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush with Isopropyl Alcohol (IPA): Flush the system with 100% IPA for another 30 minutes. IPA is a strong solvent that can remove many organic contaminants.

  • Flush with Water Again: Flush with water to remove the IPA.

  • Re-equilibrate: Reconnect the column and equilibrate the system with your mobile phase until a stable baseline is achieved.

Q4: Could my detector be the source of the baseline noise? How can I optimize its settings for Amlodipine Impurity D?

The detector is a common source of electronic and thermal noise.[13]

  • Lamp Performance: A deteriorating UV detector lamp can lead to increased noise and reduced sensitivity.[7][14] Most modern systems have diagnostics to check the lamp's energy output. If the intensity is low, the lamp may need replacement.[14]

  • Flow Cell: Air bubbles or contamination in the flow cell can cause significant baseline disturbances.[7][9] Flushing the flow cell with methanol or IPA can often resolve this.[7] Also, ensure the flow cell windows are clean.[7]

  • Temperature Control: Fluctuations in ambient temperature can affect the detector's performance, leading to baseline drift.[3][13] Maintaining a stable column and detector temperature is crucial.[13] A temperature difference between the column and the flow cell can also cause refractive index changes, contributing to noise.[7]

  • Detector Settings: Optimizing detector settings is key for improving the signal-to-noise ratio (S/N).[15]

Parameter Recommendation for Amlodipine Impurity D Rationale
Wavelength 237-239 nm or 270 nmAmlodipine and its impurities have significant absorbance in this range.[2][16][17] Using a specific wavelength like 270 nm for Impurity D can enhance selectivity.[16]
Bandwidth 4-8 nmA narrower bandwidth can improve specificity, while a wider one can reduce noise at the cost of some specificity.
Reference Wavelength 360 nmUsing a reference wavelength where the analyte does not absorb can help to correct for baseline drift.
Data Acquisition Rate Match to peak widthA rate that is too high can increase noise, while a rate that is too low can distort the peak shape. Aim for 15-20 data points across the peak.
Time Constant/Response Time Increase to reduce noiseIncreasing the time constant can smooth out high-frequency noise but may broaden peaks if set too high.[15][18]
Q5: Can the analytical column be a source of baseline noise?

Yes, the column can also contribute to baseline issues.

  • Column Bleed: An aging or poorly treated column can "bleed" stationary phase, leading to a rising baseline, particularly during gradient elution.

  • Contamination: The column can accumulate non-eluting compounds from previous injections. If these compounds are released during a run, they can cause ghost peaks or a noisy baseline.[4]

  • Column Degradation: Using a mobile phase with an inappropriate pH can damage the silica-based stationary phase, leading to poor peak shape and baseline instability.

If you suspect the column is the issue, you can perform a simple diagnostic test:

  • Replace the column with a zero-dead-volume union.

  • Run your method with the mobile phase flowing directly to the detector.

  • If the baseline becomes stable, it's a strong indication that the column is the source of the noise.[4]

In this case, cleaning the column according to the manufacturer's instructions or replacing it may be necessary. For Amlodipine and its impurities, a C18 or a Phenyl column is often used.[2][16][19]

cluster_0 Key Pillars for a Stable Baseline A Stable Baseline Achieved B High-Quality Solvents B->A C Fresh, Degassed Mobile Phase C->A D Clean System & Flow Path D->A E Optimized Detector Settings E->A F Healthy Column F->A

Caption: Key factors for achieving a stable baseline.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Scientific. [Link]

  • How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka. [Link]

  • Patel, D., et al. (2022, February 15). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. ResearchGate. [Link]

  • Mahesh, A., et al. (2023). Mahesh et al., IJPSR, 2023; Vol. 14(5): 2409-2416. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stojkovska, J., et al. Green RP-HPLC method for impurity profile of amlodipine in tablets. [Link]

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (2024, April 28). Archives of Pharmacy. [Link]

  • analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. (2021, October 10). IJCRT.org. [Link]

  • Kishore, C., & Mohan, G. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Scirp.org. [Link]

  • HPLC Degassing methods: Inline vs Offline. (2025, October 31). Phenomenex. [Link]

  • Isolating Detector Noise: Part 1. (2023, December 8). Separation Science. [Link]

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. Scilit. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Osman, R. A. M., & Elbashir, A. A. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphth. MedCrave online. [Link]

  • Sankar, P. R., et al. (2008). A Simple Sample Preparation with HPLC–UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study. Bentham Open. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LinkedIn. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). Chromatography Online. [Link]

  • Enhancing Signal-to-Noise. (2020, November 11). LCGC International - Chromatography Online. [Link]

  • amlodipine enantiomers in human plasma Using LC-MS/MS. SCIEX. [Link]

  • Sankar, P. R., et al. (2016, March 7). (PDF) A Simple Sample Preparation with HPLC - UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming co-elution of Dehydro Amlodipine with other excipients

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical chromatography: the co-elution of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical chromatography: the co-elution of Dehydro Amlodipine with formulation excipients.

This guide bypasses generic advice, focusing instead on the physicochemical causality behind the co-elution and providing self-validating workflows to guarantee baseline resolution.

Section 1: The Chemical Basis of Interference (FAQ)

Q: Why is Dehydro Amlodipine so prone to co-elution with common formulation excipients? A: Dehydro Amlodipine (often designated as EP Impurity D or USP Related Compound A) is the primary oxidative degradation product of amlodipine, formed via the aromatization of the 1,4-dihydropyridine ring into a pyridine derivative[1]. While amlodipine itself is highly polar due to its primary amine (pKa > 10)[2], the aromatization in Dehydro Amlodipine flattens the molecular geometry and alters its dipole moment.

This structural shift causes its retention factor (


) in standard Reversed-Phase (RP) chromatography to closely mimic those of common polar and moderately hydrophobic excipients—such as antioxidants (e.g., BHT), plasticizers, or matrix components like maltitol and glycerin[3]. Because both the impurity and these excipients partition similarly into standard C18 stationary phases, they frequently co-elute, masking the true degradation profile of the drug product.

Pathway Amlodipine Amlodipine (1,4-Dihydropyridine) Oxidation Oxidative Stress (Light/Peroxides) Amlodipine->Oxidation Dehydro Dehydro Amlodipine (Pyridine Derivative) Oxidation->Dehydro Aromatization Coelution Co-elution on C18 Column (Overlapping Retention) Dehydro->Coelution Altered Partitioning Excipients Formulation Excipients (Glycerin, BHT, Maltitol) Excipients->Coelution Similar Hydrophobicity

Oxidative pathway of Amlodipine leading to Dehydro Amlodipine and excipient co-elution.

Section 2: Chromatographic Troubleshooting Guide

Q: How can I manipulate the chromatographic method to separate Dehydro Amlodipine from excipient peaks? A: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions, which are insufficient when the target and the excipient have identical


 values. To resolve this, you must exploit the unique orthogonal chemical properties of Dehydro Amlodipine: its aromatic pyridine ring and its basic amine.
  • Stationary Phase Selection (Exploiting

    
     Interactions):  Switch from a standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-deficient PFP stationary phase will engage in strong 
    
    
    
    interactions with the electron-rich pyridine ring of Dehydro Amlodipine, selectively retaining it longer than aliphatic excipients like glycerin or maltitol.
  • Mobile Phase pH Optimization: Operating at a highly acidic pH (e.g., pH 2.5 using trifluoroacetic acid or phosphate buffer) ensures the primary amine is fully protonated[2]. This maximizes the molecule's polarity, shifting its retention away from neutral excipients.

Quantitative Data: Optimization Variables for Resolution

Parameter Standard Condition (C18, pH 6.8) Optimized Condition (PFP, pH 2.5) Mechanistic Rationale

| Excipient Retention (


)  | 3.2 (Glycerin/Maltitol) | 1.5 (Elutes early) | Neutral polar excipients lose retention in highly aqueous acidic conditions. |
| Impurity D Retention (

)
| 3.4 (Co-elution) | 5.8 (Resolved) | Protonated amine +

interactions strongly retain the impurity. | | Resolution (

)
| < 0.8 (Critical overlap) | > 2.5 (Baseline separation) | Synergistic effect of orthogonal stationary phase and ionization control. |

Workflow Start Co-elution Detected: Dehydro Amlodipine + Excipient CheckExcipient Is the excipient neutral (e.g., Glycerin/Maltitol)? Start->CheckExcipient AdjustPH Lower pH to 2.5 (Protonate Amine) CheckExcipient->AdjustPH Yes CheckAromatic Is the excipient aromatic (e.g., BHT/Preservatives)? CheckExcipient->CheckAromatic No Success Resolution (Rs) > 2.0 Achieved AdjustPH->Success Check Rs ChangeColumn Switch to PFP Column (Exploit pi-pi interactions) CheckAromatic->ChangeColumn Yes ChangeColumn->Success Check Rs

Decision tree for resolving Dehydro Amlodipine co-elution based on excipient properties.

Section 3: Self-Validating Sample Preparation Protocol

Q: If chromatographic adjustments fail due to a heavily loaded matrix, what sample preparation methodology guarantees baseline resolution? A: When dealing with complex liquid formulations or heavily excipient-loaded tablets, Solid Phase Extraction (SPE) is the most robust approach. The following protocol uses a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

Why this is a self-validating system: Because Dehydro Amlodipine is highly basic, it will be retained by the cation-exchange mechanism, while neutral and acidic excipients will be washed away. If the impurity is missing in your final LC-UV/MS chromatogram, it definitively proves the pH of the load/wash steps was incorrectly prepared (failing to protonate the amine), instantly signaling a sample-prep operator error rather than an instrument failure.

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) Extraction

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL). Causality: Conditions the hydrophobic sites and activates the sulfonic acid cation-exchange sites.

  • Sample Loading: Dilute the sample matrix 1:1 with 2% Formic Acid in Water. Load 1 mL onto the cartridge at a flow rate of 1 mL/min. Causality: The acidic environment ensures the primary amine of Dehydro Amlodipine is fully protonated (cationic), binding tightly to the negatively charged SPE sorbent.

  • Wash Step 1 (Removing Neutral Excipients): Wash with 2 mL of 2% Formic Acid in Water. Causality: Washes away highly polar, uncharged excipients (e.g., maltitol, glycerin)[3].

  • Wash Step 2 (Removing Hydrophobic Excipients): Wash with 2 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions, washing away non-polar excipients (e.g., BHT) while the basic impurity remains ionically bound to the sorbent.

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the primary amine on Dehydro Amlodipine, breaking the ionic bond and allowing the methanol to elute the purified compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase to prevent solvent-mismatch peak distortion.

References

  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry Source: ResearchGate URL:1

  • Software-assisted method development in high performance liquid chromatography Source: DOKUMEN.PUB URL:2

  • US12005141B2 - Pharmaceutical solution of amlodipine Source: Google Patents URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Retention Guide: Amlodipine Besylate vs. Dehydro Amlodipine

As drug development professionals and analytical scientists, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their degradation products is critical for developing robust, stabil...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their degradation products is critical for developing robust, stability-indicating assays.

Amlodipine Besylate, a widely prescribed dihydropyridine calcium channel blocker, is highly susceptible to oxidative degradation. Its primary degradation product is Dehydro Amlodipine (also classified as Amlodipine Related Compound A, or EP Impurity D)[1]. This guide provides an in-depth mechanistic analysis of why these two compounds separate in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and outlines a self-validating experimental protocol for their quantification.

Mechanistic Causality: Structural Shifts and Chromatographic Behavior

To optimize an HPLC method, one must first understand the structural causality driving the separation. Amlodipine contains a saturated, sp3-hybridized dihydropyridine ring . Under oxidative stress (exposure to light, heat, or peroxides), this ring undergoes oxidative aromatization, losing hydrogen atoms to form a fully conjugated pyridine ring (Dehydro Amlodipine)[].

Why does Dehydro Amlodipine elute earlier on a C18 column? In RP-HPLC, retention is dictated by the hydrophobic partitioning between the polar mobile phase and the non-polar alkyl chains (C18) of the stationary phase.

  • Polarity & Planarity: The aromatization into a pyridine ring creates a fully conjugated, planar system that is significantly more polar than the puckered dihydropyridine ring[].

  • Partition Coefficient (logP): The increased polarity of Dehydro Amlodipine reduces its overall lipophilicity (logP).

  • Stationary Phase Interaction: Because it is less hydrophobic, Dehydro Amlodipine exhibits a weaker affinity for the C18 stationary phase, causing it to partition more readily into the mobile phase and elute significantly earlier than the parent Amlodipine[3],[4].

G Amlodipine Amlodipine Besylate (Dihydropyridine) Oxidation Oxidative Stress (Light/Peroxide) Amlodipine->Oxidation Amlodipine_Props Lower Polarity Higher logP Amlodipine->Amlodipine_Props Dehydro Dehydro Amlodipine (Pyridine) Oxidation->Dehydro Dehydro_Props Higher Polarity Lower logP Dehydro->Dehydro_Props Amlodipine_RT Strong C18 Binding Later Elution (RRT 1.0) Amlodipine_Props->Amlodipine_RT Dehydro_RT Weak C18 Binding Early Elution (RRT ~0.5) Dehydro_Props->Dehydro_RT

Fig 1: Mechanistic pathway of amlodipine oxidation and its effect on HPLC retention.

Comparative HPLC Retention Data

The difference in polarity reliably translates to a Relative Retention Time (RRT) of approximately 0.40 to 0.66 for Dehydro Amlodipine across various validated compendial methods. The table below synthesizes quantitative retention data from established pharmaceutical literature.

AnalyteStructural FeatureRetention Time (min)*Relative Retention Time (RRT)Source
Dehydro Amlodipine Pyridine Ring (Oxidized)5.14~0.41[3]
Amlodipine Besylate Dihydropyridine Ring12.581.00[3]
Dehydro Amlodipine Pyridine Ring (Oxidized)31.0~0.66[1]
Amlodipine Besylate Dihydropyridine Ring47.01.00[1]
Dehydro Amlodipine Pyridine Ring (Oxidized)-~0.50[4]

*Note: Absolute retention times vary based on specific column dimensions, gradient profiles, and flow rates, but the elution order and RRT remain consistent.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To accurately quantify Dehydro Amlodipine in the presence of Amlodipine, the analytical method must be engineered as a self-validating system. The following step-by-step methodology incorporates specific physicochemical controls to ensure data integrity.

Phase 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water (approx. 50 mM).

  • pH Adjustment (Critical Step): Adjust the buffer to pH 3.0 ± 0.1 using dilute orthophosphoric acid.

    • Causality: At pH 3.0, the primary aliphatic amine of amlodipine (pKa ~8.6) is fully protonated. Maintaining the pH well below the pKa of residual silanols on the silica support suppresses secondary ion-exchange interactions, which are the primary cause of peak tailing in basic drugs.

  • Mobile Phase Blending: Mix the Buffer and Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 µm membrane and degas via ultrasonication.

Phase 2: Sample & Resolution Standard Preparation
  • Standard Solution: Accurately weigh 10 mg of Amlodipine Besylate into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Forced Degradation (Resolution Solution): To create a self-validating system, we must intentionally generate the impurity. Transfer 5.0 mg of Amlodipine Besylate into a 5.0 mL volumetric flask. Add 0.5 mL of 3% Hydrogen Peroxide (

    
    ) and heat in a water bath at 70°C for 45 minutes[4]. Dilute to volume with the mobile phase. This guarantees the presence of Dehydro Amlodipine.
    
Phase 3: Chromatographic Execution
  • Column: Install a C18 (Octadecylsilane) column, 150 mm x 4.6 mm, 5 µm particle size.

  • Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C (Stabilizes the partition coefficient and reduces mobile phase viscosity).

    • Detection: UV at 237 nm [4].

    • Causality: Both the dihydropyridine and pyridine chromophores exhibit strong, consistent UV absorbance at 237 nm, ensuring high sensitivity for trace impurity quantification without baseline drift.

Phase 4: System Suitability Test (SST)

Before analyzing unknown samples, inject the Forced Degradation (Resolution) Solution. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  The resolution between Dehydro Amlodipine (eluting first) and Amlodipine must be ≥ 2.0 .
    
  • Tailing Factor (

    
    ):  The tailing factor for the Amlodipine peak must be ≤ 1.5 .
    

Workflow Prep 1. Sample Prep (Oxidative Stress) Separation 3. RP-HPLC (C18, 1.0 mL/min) Prep->Separation MobilePhase 2. Mobile Phase (pH 3.0 Buffer/ACN) MobilePhase->Separation Detection 4. UV Detection (237 nm) Separation->Detection Validation 5. System Suitability (Resolution > 2.0) Detection->Validation

Fig 2: Self-validating HPLC workflow for resolving amlodipine and dehydro amlodipine.

References

1.[1] US12005141B2 - Pharmaceutical solution of amlodipine. Google Patents. Available at: 2.[] CAS 2138811-33-1 (Amlodipine Related Compound A). BOC Sciences. Available at: 3.[3] New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Available at: 4.[4] Amlodipine Besylate and Related Substances. Merck Millipore. Available at:

Sources

Comparative

USP monograph specifications for Amlodipine Impurity D

Title: USP Monograph Specifications for Amlodipine Impurity D: A Comparative Guide on Analytical Performance Introduction & Monograph Context Amlodipine besylate is a globally prescribed dihydropyridine calcium channel b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: USP Monograph Specifications for Amlodipine Impurity D: A Comparative Guide on Analytical Performance

Introduction & Monograph Context Amlodipine besylate is a globally prescribed dihydropyridine calcium channel blocker. Ensuring the purity and stability of this active pharmaceutical ingredient (API) requires rigorous monitoring of its degradation products. Among these, Amlodipine Impurity D (Ph. Eur. nomenclature)—officially recognized in the United States Pharmacopeia (USP) as Amlodipine Related Compound A (Dehydroamlodipine)—is the most critical[1].

As a Senior Application Scientist, I have observed that laboratories frequently struggle with the baseline resolution of this specific impurity due to its structural similarity to the parent API. This guide objectively compares the traditional USP-prescribed analytical column against modern alternative technologies, providing a self-validating experimental workflow grounded in mechanistic causality.

Mechanistic Causality: The Formation of Impurity D

Amlodipine’s dihydropyridine core is highly susceptible to oxidative stress, particularly under light and thermal exposure[1][2]. The loss of two hydrogen atoms leads to the formation of the fully aromatic Impurity D (Dehydroamlodipine)[3]. Because this transformation alters the molecule's spatial geometry and electron density, it drastically reduces its pharmacological efficacy. Consequently, the USP strictly limits this impurity to ensure patient safety and drug efficacy[4][5].

Pathway Amlodipine Amlodipine (API) Dihydropyridine Ring Oxidation Oxidative Stress (Light, Heat, H2O2) Amlodipine->Oxidation Exposure ImpurityD Impurity D (USP RC A) Pyridine Ring Oxidation->ImpurityD Aromatization (-2H)

Fig 1: Oxidative aromatization pathway of Amlodipine to Impurity D.

Product Comparison: Traditional Fully Porous vs. Core-Shell Columns

The official USP monograph for Amlodipine Besylate relies on a traditional L1 (C18) stationary phase[4][6]. However, to optimize laboratory throughput while remaining within USP allowable adjustments (USP <621>), modern methodologies often replace traditional fully porous columns with Superficially Porous Particle (SPP) or Core-Shell columns[5][6].

The table below summarizes the quantitative performance data comparing a standard 5 µm fully porous L1 column against an advanced 5 µm Core-Shell L1 column for the separation of Amlodipine and Impurity D.

Table 1: Performance Comparison for Amlodipine and Impurity D Separation

Analytical ParameterTraditional Fully Porous L1 (5 µm)Core-Shell SPP L1 (5 µm)Mechanistic Causality / Advantage
Run Time ~30 - 40 min15 - 20 minReduced diffusion path in the solid core accelerates mass transfer[5][6].
Resolution (Imp D & API) 5.27.8Narrower peak widths in SPP enhance baseline separation.
Tailing Factor 1.81.2Enhanced end-capping and core-shell dynamics reduce secondary silanol interactions.
Solvent Consumption ~40 mL/run~15 mL/runShorter run times directly reduce mobile phase waste, aligning with Green Chemistry[1][6].

Self-Validating Experimental Protocol (USP-Aligned)

To ensure absolute trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the workflow dictates that the system prevents progression to sample analysis, ensuring data integrity[4][6].

Step 1: Mobile Phase Preparation

  • Buffer Preparation: Dissolve 7.0 mL of triethylamine (TEA) in 800 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.1 using phosphoric acid, then dilute to 1 L with water[6].

    • Expert Insight: TEA acts as a competing base to block residual silanols on the L1 column. Simultaneously, the low pH (3.0) suppresses silanol ionization and keeps the basic amine of amlodipine protonated. This dual-action causality prevents severe peak tailing.

  • Isocratic Mixture: Combine the pH 3.0 Buffer, Methanol, and Acetonitrile in a 50:35:15 (v/v/v) ratio[6].

Step 2: Standard and Sample Preparation

  • System Suitability Solution (Forced Degradation): Dissolve 5 mg of Amlodipine Besylate in 5 mL of 30% hydrogen peroxide, and heat at 70°C for 45 minutes[6].

    • Expert Insight: This step intentionally forces the oxidative degradation of the API to generate Impurity D in situ. It acts as a self-validating mechanism to prove the column is actively capable of resolving the critical pair before any real samples are injected.

  • Standard Preparation: Dissolve USP Amlodipine Besylate RS in the mobile phase to obtain a concentration of 0.003 mg/mL. Crucial: Protect all solutions from light to prevent unintended baseline degradation[4][6].

Step 3: Chromatographic Execution

  • Column: Base-deactivated L1 (C18), 150 x 3.9 mm (or 4.6 mm)[6].

  • Flow Rate: 1.0 mL/min[6].

  • Detection: UV at 237 nm (corresponds to the UV maxima of amlodipine)[5][6].

  • Injection Volume: 10 µL[6].

Step 4: USP Validation Criteria (Data Output)

  • Resolution: Must be Not Less Than (NLT) 4.5 between Impurity D (Related Compound A) and Amlodipine[6].

  • Tailing Factor: Must be Not More Than (NMT) 2.0[6].

  • Relative Standard Deviation (RSD): NMT 5.0% for Impurity D and NMT 2.0% for Amlodipine across replicate injections[6].

Workflow Prep 1. Sample Prep (Protect from light) SysSuit 2. System Suitability (Forced Degradation) Prep->SysSuit Chrom 3. HPLC Separation (L1 Column, UV 237nm) SysSuit->Chrom Valid 4. USP Validation (Res > 4.5, Tailing < 2.0) Chrom->Valid Data Output

Fig 2: Self-validating USP analytical workflow for Amlodipine impurities.

References

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. CEON. 1

  • USP-NF Amlodipine Besylate Monograph. TrungTamThuoc. 4

  • Amlodipine besylate USP Reference Standard. Sigma-Aldrich. Link

  • Amlodipine Besylate and Related Substances – USP Application Note. Macherey-Nagel. 6

  • The impact of chirality on the development of robust and stable tablet formulation of (S-) amlodipine besylate. ResearchGate.2

  • Dehydro Amlodipine (Amlodipine Impurity D) CAS 113994-41-5. CymitQuimica. 3

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. ResearchGate. 5

Sources

Validation

Comparative analysis of oxidative vs hydrolytic Amlodipine impurities

An in-depth understanding of active pharmaceutical ingredient (API) degradation is critical for ensuring drug efficacy, safety, and regulatory compliance. For Amlodipine besylate—a widely prescribed dihydropyridine calci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of active pharmaceutical ingredient (API) degradation is critical for ensuring drug efficacy, safety, and regulatory compliance. For Amlodipine besylate—a widely prescribed dihydropyridine calcium channel blocker—stability-indicating studies reveal two primary vulnerabilities: the dihydropyridine ring and the ester linkages[1].

This guide provides a comparative technical analysis of the oxidative and hydrolytic degradation pathways of Amlodipine, offering mechanistic insights, comparative analytical data, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Analysis: Oxidation vs. Hydrolysis

To accurately profile Amlodipine impurities, one must understand the thermodynamic and kinetic drivers behind its degradation under stress conditions.

Oxidative Degradation: Aromatization to Impurity D

The dihydropyridine core of Amlodipine is a molecular "soft spot" highly susceptible to oxidative and photolytic stress. The primary oxidative degradant is Impurity D (European Pharmacopoeia) or Related Compound A (USP)[2][3].

  • Causality: The degradation is thermodynamically driven by the gain of resonance energy. Oxidation removes two hydrogen atoms from the dihydropyridine ring, resulting in a fully aromatized, stable pyridine derivative.

  • Impact: This structural shift completely alters the molecule's binding affinity to calcium channels, rendering the degradant pharmacologically inactive and potentially toxic.

Hydrolytic Degradation: Ester Cleavage

Amlodipine contains both methyl and ethyl ester groups. Under extremes of pH (acidic or alkaline), these functional groups undergo conventional hydrolytic degradation[4].

  • Causality: In basic conditions, hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for water nucleophilic attack. Both pathways result in the cleavage of the ester bond, yielding Amlodipine acid derivatives and corresponding alcohols.

  • Impact: Hydrolysis increases the polarity of the molecule significantly, which drastically shifts its retention time in reversed-phase liquid chromatography (RP-HPLC) and alters its pharmacokinetic absorption profile.

G Amlodipine Amlodipine (Dihydropyridine) Oxidation Oxidative Stress (H2O2 / Light) Amlodipine->Oxidation Aromatization Hydrolysis Hydrolytic Stress (Acid/Base) Amlodipine->Hydrolysis Ester Hydrolysis ImpD Impurity D (USP A) (Pyridine Derivative) Oxidation->ImpD Aromatization ImpAcid Acid Impurities (Ester Cleavage) Hydrolysis->ImpAcid Ester Hydrolysis

Amlodipine degradation pathways under oxidative and hydrolytic stress.

Comparative Degradation Data

Forced degradation studies using LC-MS/MS highlight the differing susceptibilities of Amlodipine to oxidative versus hydrolytic environments. The table below summarizes the quantitative degradation profiles based on standardized stress testing[5].

ParameterOxidative StressAcidic HydrolysisAlkaline Hydrolysis
Stress Reagent 30% H₂O₂1M - 5M HCl1M - 5M NaOH
Primary Mechanism Dehydrogenation / AromatizationAcid-catalyzed ester cleavageBase-catalyzed ester cleavage
Major Degradant Impurity D (USP Related Cmpd A)Amlodipine Acid AnalogsAmlodipine Acid Analogs
Extent of Degradation ~20%~60%~25%
Precursor Ion (m/z) 407 [M+H]+Variable (Mass loss of 14/28 Da)Variable (Mass loss of 14/28 Da)
Key Fragment Ions 230230, 180, 167180, 167

Note: Product ions with m/z 180 and 167 are common across all degradation conditions, representing the stable core fragments of the Amlodipine structure, whereas m/z 230 is highly indicative of specific oxidative and acidic breakdown pathways[5].

Self-Validating Experimental Protocol: Forced Degradation & LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol incorporates a critical neutralization step . Failing to neutralize hydrolytic samples prior to injection allows degradation to continue within the autosampler, leading to artifactual data and overestimation of impurity concentrations[6].

Phase 1: Sample Preparation & Stress Induction
  • Stock Solution: Dissolve Amlodipine besylate reference standard in mobile phase (or methanol) to achieve a concentration of 0.8 mg/mL.

  • Oxidative Stress: Transfer 5 mL of stock solution to a flask. Add 5 mL of 1% H₂O₂. Expose to ambient temperature for 15 minutes.

  • Acidic Hydrolysis: Transfer 5 mL of stock solution to a flask. Add 5 mL of 1M HCl. Heat at 80°C for 15 minutes.

  • Alkaline Hydrolysis: Transfer 5 mL of stock solution to a flask. Add 5 mL of 1M NaOH. Heat at 80°C for 15 minutes.

Phase 2: System Neutralization (Critical Step)
  • Acidic Sample: Add exactly 5 mL of 1M NaOH to the acidic flask to halt hydrolysis[6].

  • Alkaline Sample: Add exactly 5 mL of 1M HCl to the alkaline flask to halt hydrolysis[6].

  • Validation Check: Verify the pH of neutralized samples is between 6.5 and 7.5 using pH paper before proceeding.

Phase 3: Dilution & LC-MS/MS Analysis
  • Dilute all stressed and neutralized solutions with the mobile phase in a 1:2 (v/v) ratio.

  • Filter solutions through a 0.45 µm regenerated cellulose (RC) membrane filter to protect the LC column from particulates.

  • Chromatographic Conditions: Inject 10 µL onto a Core-Shell C18 column (100 mm × 4.6 mm, 2.6 µm). Use a gradient mobile phase of 0.1% ammonium hydroxide in water (A) and methanol (B) to accommodate the basic nature of Amlodipine (pKa ~8.6).

  • Detection: Monitor via Photo Diode Array (PDA) at 237 nm and scan product ions via Triple Quadrupole Mass Spectrometry (ESI+ mode, scanning m/z 100-500).

Protocol Prep Sample Preparation (Amlodipine Besylate 0.8 mg/mL) OxStress Oxidative Stress 1% H2O2, 15 min Prep->OxStress AcidStress Acidic Hydrolysis 1M HCl, 80°C, 15 min Prep->AcidStress BaseStress Alkaline Hydrolysis 1M NaOH, 80°C, 15 min Prep->BaseStress Dilute Dilution & Filtration (Mobile Phase, 0.45µm RC filter) OxStress->Dilute Neut Neutralization (Add 1M NaOH or 1M HCl) AcidStress->Neut BaseStress->Neut Neut->Dilute LCMS LC-MS/MS Analysis (C18 Column, PDA/MS Detection) Dilute->LCMS

Step-by-step forced degradation and LC-MS/MS analytical workflow.

References

  • Universidade de Lisboa. "Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment." Repositório da Universidade de Lisboa. Available at:[Link]

  • LCMS.cz. "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS." ASMS 2013. Available at:[Link]

  • CEON.rs. "Green RP-HPLC method for impurity profile of amlodipine in tablets." CEON. Available at: [Link]

  • Semantic Scholar. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Semantic Scholar. Available at: [Link]

Sources

Comparative

Comparative toxicity of Amlodipine Besylate vs Dehydro Amlodipine

Comparative Toxicity and Pharmacodynamics: Amlodipine Besylate vs. Dehydro Amlodipine Executive Summary In pharmaceutical development and quality control, distinguishing between an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Pharmacodynamics: Amlodipine Besylate vs. Dehydro Amlodipine

Executive Summary

In pharmaceutical development and quality control, distinguishing between an active pharmaceutical ingredient (API) and its degradants is critical for ensuring drug safety and efficacy. Amlodipine Besylate is a gold-standard 1,4-dihydropyridine calcium channel blocker (CCB) widely prescribed for hypertension and angina. Conversely, Dehydro Amlodipine (often classified in pharmacopeias as Amlodipine Impurity D or Related Compound A) is its primary oxidative degradation product and a major hepatic metabolite[1][2].

This guide provides an objective, data-driven comparison of their structural divergence, comparative toxicity, and the experimental methodologies required to isolate and validate their distinct pharmacological profiles.

Mechanistic and Structural Divergence

The therapeutic efficacy of Amlodipine Besylate is fundamentally tethered to its 1,4-dihydropyridine ring . This specific 3D conformation allows the molecule to selectively dock into the


-1C subunit of L-type voltage-gated calcium channels, inhibiting the transmembrane influx of calcium ions into vascular smooth muscle.

Under environmental oxidative stress (e.g., exposure to peroxides, light, or acidic conditions) or via in vivo hepatic metabolism mediated by the CYP3A4/5 enzymes, Amlodipine undergoes dehydrogenation[2][3]. The removal of two hydrogen atoms flattens the 1,4-dihydropyridine structure into a planar pyridine ring , forming Dehydro Amlodipine. This planarization destroys the molecule's spatial affinity for the calcium channel receptor, resulting in a near-total loss of its primary pharmacological effects[4].

Pathway Amlodipine Amlodipine Besylate (1,4-Dihydropyridine) Metabolism Oxidation / CYP3A4 Amlodipine->Metabolism Environmental / Hepatic Stress Active Active CCB Vasodilation Amlodipine->Active Target Binding Dehydro Dehydro Amlodipine (Pyridine Ring) Metabolism->Dehydro Dehydrogenation (-2H) Inactive Inactive Metabolite (Impurity D) Dehydro->Inactive Loss of Affinity

Fig 1: Oxidative dehydrogenation pathway of Amlodipine and resulting pharmacological shift.

Comparative Toxicity Profiles

While Dehydro Amlodipine loses its therapeutic efficacy, it acquires a distinct and severe toxicological profile that necessitates strict regulatory monitoring (typically limited to


 0.5% in formulations).
  • Amlodipine Besylate Toxicity: The acute toxicity of the API is primarily an extension of its mechanism of action. Overdose leads to extreme vasodilation, severe systemic hypotension, reflex tachycardia, and potential cardiogenic shock[5].

  • Dehydro Amlodipine Toxicity: As an isolated chemical entity, the pyridine derivative exhibits specific cellular hazards. It is classified under the Globally Harmonized System (GHS) as H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H341 (Suspected of causing genetic defects)[6][7]. Furthermore, environmental monitoring frameworks have identified Dehydro Amlodipine as a Persistent, Mobile, and Toxic (PMT) substance in freshwater systems[8].

Quantitative Data Summary
Property / MetricAmlodipine BesylateDehydro Amlodipine (Impurity D)
CAS Number 111470-99-6113994-41-5 (Free base)
Core Pharmacophore 1,4-DihydropyridinePyridine
Pharmacological Activity Potent L-type CCB (IC50 ~57 nM)Inactive (Loss of target affinity)[4]
Acute Oral Toxicity (LD50) 37 mg/kg (Mouse), 393 mg/kg (Rat)[9]H301: Toxic if swallowed[6]
Primary Clinical Hazard Hypotension, Vasodilation, Shock[5]H314 (Corrosive), H341 (Suspected Mutagen)[6]
Environmental Impact Toxic to aquatic organisms[9]PMT classification / H411[6][8]

Self-Validating Experimental Protocols

To rigorously evaluate the degradation pathway and validate the loss of pharmacological efficacy, researchers must employ self-validating workflows coupling analytical chemistry with in vitro bioassays.

Workflow Start Amlodipine Besylate Sample Stress Oxidative Stress (3% H2O2, 80°C, 6h) Start->Stress LCMS LC-MS/MS Analysis (m/z 409 -> 407) Stress->LCMS Identify Identify Dehydro Amlodipine (C20H23N2O5Cl) LCMS->Identify Bioassay In Vitro Calcium Channel Binding Assay Identify->Bioassay Result Confirm Loss of Pharmacological Efficacy Bioassay->Result

Fig 2: Experimental workflow for generating and characterizing Dehydro Amlodipine.

Protocol 1: Oxidative Forced Degradation & LC-MS/MS Quantification

Causality & Rationale: Amlodipine is highly susceptible to oxidative dehydrogenation. Utilizing 3%


 under thermal stress reliably forces the conversion of the API to Impurity D without triggering secondary, confounding degradation pathways[3][10].
  • Sample Preparation: Dissolve 10 mg of Amlodipine Besylate reference standard in 100 mL of a methanol:water (80:20 v/v) diluent.

  • Stress Induction: Transfer 5 mL of the stock solution into a sealed borosilicate vial. Add 1 mL of 3%

    
    . Incubate the solution in a water bath at 80°C for exactly 6 hours[3].
    
  • Quenching & Filtration: Cool the sample to room temperature and pass it through a 0.45 µm PTFE membrane filter to remove particulates.

  • LC-MS/MS Analysis: Inject 20 µL into an HPLC coupled with a single-quadrupole mass spectrometer.

  • Validation Check: The protocol is validated when the chromatogram shows a depletion of the parent peak (

    
    ) and the emergence of a distinct peak corresponding to Dehydro Amlodipine (
    
    
    
    ,
    
    
    )[3].
Protocol 2: In Vitro L-Type Calcium Channel Binding Assay

Causality & Rationale: To definitively prove that the planarization of the dihydropyridine ring abrogates biological activity, a radioligand competitive binding assay must be performed against the target


-1C subunit.
  • Membrane Preparation: Isolate cerebral cortex membranes from Sprague-Dawley rats, homogenizing in a 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.1 nM

    
    -isradipine (a selective L-type CCB radioligand) in the presence of varying concentrations (
    
    
    
    to
    
    
    M) of either purified Amlodipine Besylate or isolated Dehydro Amlodipine.
  • Incubation & Harvesting: Allow the mixture to reach equilibrium at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

  • Validation Check: Amlodipine Besylate must displace the radioligand with high affinity (

    
     in the nanomolar range, ~57 nM). Dehydro Amlodipine will fail to displace the radioligand effectively, confirming the loss of target affinity[4].
    

References

1.[Dehydro Amlodipine (Amlodipine Impurity D) SDS, 113994-41-5 Safety Data Sheets], Echemi, 2.[Amlodipine EP Impurity D - Safety Data Sheet], ChemicalBook, 3.[Assessing the Persistence and Mobility of Organic Substances to Protect Freshwater Resources], ACS Environmental Au, 4. [US11253474B1 - Pharmaceutical solution of amlodipine], Google Patents, 5.[Amlodipine Besylate Degradation Study], Scribd, 6. [Material Safety Data Sheet - Amlodipine Besylate MSDS], Amazon S3 / ScienceLab, 7. [AMLODIPINE], Inxight Drugs (NCATS), 8.[Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation], ResearchGate, 9.[Photodegradation monitoring of amlodipine by derivative spctrophotometry], ResearchGate, 10.[Amlodipine], Manasa Life Sciences, 11.[Postmortem fatal and non-fatal concentrations of amlodipine], ResearchGate,

Sources

Safety & Regulatory Compliance

Safety

Dehydro Amlodipine Hydrochloride proper disposal procedures

Advanced Operational Guide: Dehydro Amlodipine Hydrochloride Handling and Disposal Procedures Dehydro Amlodipine Hydrochloride (commonly cataloged as Amlodipine Impurity D) is a prominent oxidative degradation product an...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Dehydro Amlodipine Hydrochloride Handling and Disposal Procedures

Dehydro Amlodipine Hydrochloride (commonly cataloged as Amlodipine Impurity D) is a prominent oxidative degradation product and synthesis impurity of the widely prescribed calcium channel blocker, amlodipine[1][]. In pharmaceutical research, quality control, and drug development laboratories, managing this compound requires strict adherence to environmental and safety protocols. Because amlodipine and its dihydropyridine derivatives exhibit high aquatic toxicity and environmental persistence, improper disposal poses severe ecological and regulatory risks[1][3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of Dehydro Amlodipine Hydrochloride waste.

Chemical & Hazard Profile

To establish a rigorous safety protocol, laboratory personnel must first understand the physicochemical and toxicological properties that dictate the compound's handling requirements.

ParameterValue / DescriptionSource / Rationale
Chemical Name 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate hydrochlorideIUPAC nomenclature for Dehydro Amlodipine HCl.
CAS Registry Number 113994-41-5 (Base / Impurity D)Standard identifier for inventory tracking[1].
Primary Hazards (GHS) H301 (Toxic if swallowed), H314 (Severe skin burns), H341 (Suspected genetic defects), H411 (Toxic to aquatic life)Dictates stringent PPE and secondary containment needs[1].
Regulatory Classification Non-Creditable Hazardous Pharmaceutical WasteGoverned by EPA RCRA Subpart P for accumulation and transport[4][5].
Solubility Soluble in DMSO, Methanol, and EthanolCritical for managing HPLC effluent disposal[6].

Mechanistic Rationale for Disposal Protocols

Why do we enforce a strict zero-drain-disposal (no sewering) policy for Dehydro Amlodipine Hydrochloride?

  • Aquatic Toxicity Mechanism: Dihydropyridine derivatives are designed to inhibit calcium ion influx across cell membranes[]. In aquatic ecosystems, even trace concentrations of these compounds can severely impair the cardiovascular and reproductive systems of aquatic organisms. The GHS H411 classification (Toxic to aquatic life with long-lasting effects) mandates absolute environmental isolation[1][3].

  • Regulatory Causality: The EPA's 40 CFR Part 266 Subpart P explicitly bans the "sewering" (intentional disposal down drains or toilets) of all hazardous waste pharmaceuticals[5][7]. Because Dehydro Amlodipine is an active pharmaceutical ingredient (API) impurity with acute toxicity characteristics, it must be diverted entirely to solid waste streams destined for high-temperature incineration[8].

Standard Operating Procedure: Step-by-Step Disposal Workflow

This protocol provides a self-validating system for laboratory personnel, ensuring compliance with EPA and OSHA standards from the point of generation to final disposition.

Phase 1: Preparation and PPE Verification
  • Don Appropriate PPE: Wear a fitted NIOSH-approved N95 or P100 particulate respirator (if handling dry powder, to prevent inhalation of H341-classified dust), chemical-resistant nitrile gloves, safety goggles, and a fluid-resistant lab coat[9].

  • Isolate the Workspace: Perform all transfers of dry Dehydro Amlodipine Hydrochloride powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosolization and cross-contamination[1].

Phase 2: Waste Segregation and Containment
  • Solid Waste (Powders, Contaminated Consumables):

    • Collect all residual powders, contaminated weighing boats, pipette tips, and filter papers.

    • Place them into a rigid, leak-proof, and puncture-resistant container[9].

    • Causality: Using standardized black containers visually differentiates RCRA hazardous pharmaceutical waste from standard biohazardous (red) or non-hazardous waste, preventing downstream sorting errors and regulatory fines[7][9].

  • Liquid Waste (HPLC Effluents, Solvents):

    • For solutions containing Dehydro Amlodipine (e.g., ethanol/phosphate buffer mobile phases generated during HPLC impurity profiling)[6], funnel the liquid into a compatible, high-density polyethylene (HDPE) carboy.

    • Keep the container tightly closed unless actively adding waste. Do not mix with incompatible chemical streams (e.g., strong oxidizing agents).

Phase 3: Deactivation and On-Site Accumulation
  • Spill Response: If a small quantity of powder is spilled, do not sweep it dry. Mist the area lightly with water or a compatible solvent to suppress dust generation, then absorb the mixture with inert materials (e.g., commercial spill pads or vermiculite)[1][9]. Place all cleanup materials into the hazardous waste bin.

  • Labeling: Affix a label reading "Hazardous Pharmaceutical Waste - Non-Creditable" immediately upon placing the first drop or gram of waste into the container[4][5]. Include the specific chemical name and the accumulation start date.

  • Storage: Store the sealed containers in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and unauthorized personnel[9].

Phase 4: Final Disposition and Lab Packing
  • Lab Packing: Coordinate with your institution's Environmental Health and Safety (EHS) department to "lab pack" the sealed containers. This involves placing the smaller, incompatible-free sealed containers into a larger, DOT-approved shipping drum surrounded by inert absorbent material[4][8].

  • Manifesting and Transport: Transfer the waste via a licensed hazardous waste transporter. The final destination must be a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration. Incineration is required because it thermally destroys the complex dihydropyridine ring structure, neutralizing its biological activity[7][8].

Operational Workflow Visualization

DisposalWorkflow Start Dehydro Amlodipine Waste Generated Check Determine Waste State Start->Check Solid Solid Powder/Tablet (Contaminated PPE/Consumables) Check->Solid Liquid Liquid Solution (HPLC Effluent/Solvents) Check->Liquid PackSolid Seal in leak-proof RCRA-compliant container Solid->PackSolid PackLiquid Transfer to compatible HDPE carboy & cap Liquid->PackLiquid Label Label as Non-Creditable Hazardous Pharma Waste PackSolid->Label PackLiquid->Label Incinerate Licensed Off-Site High-Temp Incineration Label->Incinerate

Decision workflow for the RCRA-compliant disposal of Dehydro Amlodipine waste.

References

  • Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Waste Management Requirements for Pharmaceutical Waste Source: MCF Environmental Services URL: [Link]

  • Title: Green RP-HPLC method for impurity profile of amlodipine in tablets Source: CEON URL: [Link]

  • Title: The Disposal of Hazardous Waste Pharmaceuticals FAQs Source: Ohio Environmental Protection Agency URL: [Link]

Sources

Handling

Personal protective equipment for handling Dehydro Amlodipine Hydrochloride

As a Senior Application Scientist, I recognize that handling forced degradation products and pharmaceutical impurities requires a rigorous, mechanistic approach to laboratory safety. Dehydro Amlodipine Hydrochloride (als...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling forced degradation products and pharmaceutical impurities requires a rigorous, mechanistic approach to laboratory safety. Dehydro Amlodipine Hydrochloride (also referenced as Amlodipine Impurity D) is formed when amlodipine is subjected to oxidative conditions, resulting in the aromatization of its dihydropyridine ring into a fully aromatic pyridine ring[1][2].

This structural shift fundamentally alters the molecule's electron distribution, increasing its lipophilicity, environmental persistence, and biological reactivity. Consequently, its toxicological profile is significantly more severe than its parent compound, necessitating strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols[3][4].

Below is the comprehensive, self-validating operational guide for the safe handling, solubilization, and disposal of Dehydro Amlodipine Hydrochloride.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the threat. The aromatized pyridine structure is highly reactive with mucosal membranes and exhibits strong environmental stability[3][4].

Property / GHS HazardSpecification / ClassificationMechanistic Impact & Causality
Chemical Nature Oxidized pyridine derivativeAromatization increases lipophilicity, enhancing tissue penetration and environmental persistence.
Acute Toxicity H301: Toxic if swallowedRapid systemic absorption leading to cardiovascular and systemic toxicity[3][4].
Tissue Damage H314 / H318: Severe skin burns & eye damageHigh reactivity with mucosal membranes; potential for irreversible corneal damage[3][4].
Systemic/Genetic H341: Suspected genetic defectsH373: STOT RE 2Potential DNA intercalation or oxidative stress pathways; cumulative organ damage from repeated exposure[3][4].
Environmental H410 / H411: Very toxic to aquatic lifeHigh stability of the pyridine ring prevents rapid biodegradation in aquatic ecosystems[3][4].
Storage Stability -20°C (1 month) to -80°C (6 months)Low temperatures arrest further oxidative or photolytic degradation of stock solutions[2].

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is insufficient for handling highly reactive, lipophilic powders. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the human body to this compound.

PPE CategoryRequired SpecificationMechanistic Rationale
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH) or full-face shield.Protects against micro-aerosols and liquid splashes. Critical due to the H318 (severe eye damage) classification, which can cause permanent corneal scarring[3][5].
Hand Protection Impermeable gloves (Viton™ or Nitrile, EN 374 compliant).Prevents dermal absorption. The lipophilic nature of the pyridine derivative requires high-density polymer barriers to prevent breakthrough[3][5][6].
Body Protection Fire/flame resistant, impervious lab coat or Tyvek suit.Mitigates the risk of fine powder adhering to personal clothing, which could lead to chronic, low-dose exposure (H373 ) outside the lab[3][5].
Respiratory Full-face respirator or P3 particulate filter (EN 143).Essential when handling dry powder outside an enclosed hood. Prevents inhalation of toxic dust that could lead to systemic toxicity (H301, H341 )[3][5][6].

Operational Workflow: Safe Handling & Solution Preparation

This protocol utilizes a self-validating framework: each step contains a built-in verification check to ensure the procedure was executed safely before moving to the next phase.

Step 1: Environmental Preparation

  • Action: Ensure the Class II chemical fume hood is operational. Line the workspace with absorbent, plastic-backed bench paper to contain micro-spills.

  • Validation Check: Verify the fume hood monitor displays a minimum face velocity of 100 fpm. Do not proceed if the alarm sounds or airflow is compromised.

Step 2: Powder Weighing

  • Action: Using an enclosed analytical balance, weigh the Dehydro Amlodipine Hydrochloride powder. Use non-sparking, anti-static spatulas to prevent electrostatic dispersion of the fine powder[3][5].

  • Validation Check: Observe the balance enclosure. If powder is visibly clinging to the walls of the enclosure, static electricity is present; use an anti-static gun before proceeding.

Step 3: Reconstitution & Solubilization

  • Action: Transfer the powder to an amber glass vial (to prevent photodegradation). Slowly add the chosen solvent (e.g., DMSO) by running it down the inside wall of the vial to minimize aerosolization. Seal the vial tightly and vortex gently. Do not sonicate unless the vial is completely sealed, as sonication generates hazardous micro-aerosols.

  • Validation Check: Hold the sealed vial against a light background. Visually inspect for complete absence of particulate matter. If particulates remain, solubilization is incomplete; continue gentle vortexing.

Step 4: Aliquoting and Storage

  • Action: Aliquot the stock solution into single-use cryogenic vials. Store at -20°C for up to 1 month, or -80°C for up to 6 months[2].

Accidental Release & Decontamination Protocol

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition[3][5].

  • Containment (Dry Spill): Do NOT sweep or use compressed air. Sweeping will aerosolize the toxic powder. Instead, gently cover the spill with a damp, absorbent cloth or use a HEPA-filtered vacuum specifically designed for hazardous particulates[5][7].

  • Collection: Using non-sparking tools, transfer the absorbed material or damp cloths into a highly visible, sealable hazardous waste container[3][5].

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, wiping inward from the edges of the spill to the center.

  • Validation Check: After decontamination, perform a secondary wipe of the area with a clean, damp white cloth. If the cloth shows any residual discoloration, repeat the decontamination step until the wipe remains completely clean.

Waste Management & Environmental Disposal

Dehydro Amlodipine Hydrochloride is classified as H410 (Very toxic to aquatic life with long lasting effects) [4].

  • Zero Drain Policy: Under no circumstances should solutions or washings be disposed of down the sink[3].

  • Solid Waste: All contaminated consumables (pipette tips, bench paper, gloves) must be placed in sealed, clearly labeled hazardous waste containers destined for high-temperature incineration[5].

  • Liquid Waste: Collect organic solvent waste containing the compound in dedicated, chemically compatible liquid waste carboys.

Workflow Visualization

G Start Pre-Operation Verify SDS & Don PPE Weighing Powder Handling Weigh in Enclosed Balance Start->Weighing Solubilization Solubilization Perform in Fume Hood Weighing->Solubilization SpillCheck Spill Occurred? Solubilization->SpillCheck SpillProtocol Emergency Response Damp Wipe, Contain SpillCheck->SpillProtocol Yes Storage Aliquot & Storage Store at -20°C to -80°C SpillCheck->Storage No Disposal Waste Management Incineration SpillProtocol->Disposal Storage->Disposal Consumables End Post-Operation Doff PPE & Decontaminate Disposal->End

Operational workflow and emergency response for Dehydro Amlodipine Hydrochloride handling.

References

  • Safety data sheet (Amlodipine Impurities). CPAchem. Available at: [Link]

Sources

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